molecular formula C9H4ClN3 B1404872 4-Chloro-1,8-naphthyridine-3-carbonitrile CAS No. 1234616-73-9

4-Chloro-1,8-naphthyridine-3-carbonitrile

Cat. No.: B1404872
CAS No.: 1234616-73-9
M. Wt: 189.6 g/mol
InChI Key: UIEOYAUPKYAWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,8-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C9H4ClN3 and its molecular weight is 189.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-8-6(4-11)5-13-9-7(8)2-1-3-12-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEOYAUPKYAWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2N=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270699
Record name 4-Chloro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-73-9
Record name 4-Chloro-1,8-naphthyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-1,8-naphthyridine-3-carbonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, renowned for its versatile synthesis and a wide spectrum of biological activities.[1] Derivatives of this core structure have demonstrated potential as anti-mycobacterial, anti-malarial, and anti-viral agents, and some have been shown to potentiate the activity of existing antibiotics against multi-resistant bacterial strains.[2][3][4] this compound, in particular, serves as a crucial and highly versatile intermediate. The presence of the chloro group at the 4-position provides a reactive handle for nucleophilic substitution, while the carbonitrile group can be further elaborated, making it an ideal starting point for the synthesis of diverse compound libraries for drug development programs.

This guide provides a comprehensive overview of a reliable and commonly employed two-step synthetic pathway to this compound, intended for researchers, chemists, and professionals in the field of drug development. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring a deep and practical understanding of the synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule, this compound (I), identifies the 4-hydroxy (or 4-oxo tautomer) analogue (II) as the immediate precursor. The transformation from a hydroxyl group to a chloro group on an electron-deficient pyridine ring is a standard procedure accomplished with a potent chlorinating agent like phosphorus oxychloride. The precursor, 4-hydroxy-1,8-naphthyridine-3-carbonitrile (II), can be disconnected via a Friedländer-type annulation, revealing two simple starting materials: 2-aminopyridine-3-carbaldehyde (III) and an active methylene compound, ethyl cyanoacetate (IV). This pathway is efficient as it constructs the core heterocyclic system from readily available precursors.

G cluster_main Retrosynthetic Pathway target This compound (I) precursor1 4-Hydroxy-1,8-naphthyridine-3-carbonitrile (II) target->precursor1 Functional Group Interconversion (FGI) precursor2 2-Aminopyridine-3-carbaldehyde (III) precursor1->precursor2 Friedländer Annulation (C-N, C-C bond formation) precursor3 Ethyl Cyanoacetate (IV) precursor1->precursor3

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Mechanistic Discussion

The forward synthesis is executed in two primary stages: the construction of the naphthyridine core followed by chlorination.

Step 1: Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile

This step involves the base-catalyzed condensation of 2-aminopyridine-3-carbaldehyde with ethyl cyanoacetate. This reaction is a classic example of the Friedländer synthesis, which is a powerful method for constructing quinoline and related heterocyclic systems.

Mechanism: The reaction is initiated by a Knoevenagel condensation. The basic catalyst (e.g., piperidine) deprotonates the active methylene group of ethyl cyanoacetate, generating a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 2-aminopyridine-3-carbaldehyde. Subsequent elimination of water yields a vinylogous intermediate. The final step is an intramolecular cyclization where the amino group of the pyridine ring attacks the nitrile carbon, followed by tautomerization to yield the thermodynamically stable 4-hydroxy-1,8-naphthyridine-3-carbonitrile product. The "4-hydroxy" form exists in equilibrium with its more stable 1,4-dihydro-4-oxo-1,8-naphthyridine tautomer.

Step 2: Chlorination of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile

The conversion of the 4-hydroxy group to the 4-chloro group is achieved using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This transformation is crucial for activating the C4 position for subsequent nucleophilic substitution reactions.

Mechanism: The lone pair of electrons on the oxygen atom of the pyridone tautomer attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion and the formation of a phosphate ester intermediate. This process effectively converts the hydroxyl group into a good leaving group. A chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final product, this compound. The reaction is often heated to reflux to ensure completion. The addition of a tertiary amine base like N,N-dimethylaniline can catalyze the reaction.[5]

G cluster_pathway Overall Synthesis Pathway start1 2-Aminopyridine-3-carbaldehyde intermediate 4-Hydroxy-1,8-naphthyridine-3-carbonitrile start1->intermediate Piperidine, Ethanol Reflux start2 Ethyl Cyanoacetate start2->intermediate product This compound intermediate->product POCl₃, N,N-dimethylaniline Reflux

Caption: Two-step synthesis of the target compound.

Experimental Protocols

The following protocols are detailed workflows for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine-3-carbaldehyde (10.0 g, 81.9 mmol).

  • Solvent and Reagent Addition: Add ethanol (100 mL), followed by ethyl cyanoacetate (9.26 g, 81.9 mmol).

  • Catalyst Addition: Add piperidine (0.8 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL).

  • Drying: Dry the resulting off-white solid in a vacuum oven to obtain 4-hydroxy-1,8-naphthyridine-3-carbonitrile.

Protocol 2: Synthesis of this compound
  • Reagent Setup: In a 100 mL two-neck round-bottom flask fitted with a reflux condenser and an argon inlet, place the 4-hydroxy-1,8-naphthyridine-3-carbonitrile (5.0 g, 27.0 mmol) obtained from the previous step.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask. To this suspension, add N,N-dimethylaniline (0.33 g, 2.7 mmol) as a catalyst.[5]

  • Reaction: Heat the mixture to reflux under an inert argon atmosphere for approximately 2-3 hours.[5] The solid should dissolve as the reaction progresses.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5] The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure white solid of this compound.[5]

Data Summary

StepStarting MaterialReagentsSolventConditionsProductTypical Yield
12-Aminopyridine-3-carbaldehydeEthyl cyanoacetate, PiperidineEthanolReflux, 4-6 h4-Hydroxy-1,8-naphthyridine-3-carbonitrile80-90%
24-Hydroxy-1,8-naphthyridine-3-carbonitrilePOCl₃, N,N-dimethylanilineNoneReflux, 2-3 hThis compound45-65%[5]

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch.

Experimental Workflow Visualization

G cluster_workflow General Experimental Workflow setup Reaction Setup (Flask, Condenser, Stirrer) reagents Add Starting Materials, Solvent, & Catalyst setup->reagents reaction Heat to Reflux (Monitor by TLC) reagents->reaction cooldown Cool to Room Temp reaction->cooldown quench Quench Reaction (e.g., Pour onto ice) cooldown->quench For Step 2 purify Purification (Filtration/Chromatography) cooldown->purify For Step 1 (Precipitation) extract Extraction with Organic Solvent quench->extract extract->purify analyze Analysis (NMR, MS, IR) purify->analyze

Caption: Generalized workflow for synthesis and purification.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence involving a Friedländer annulation to construct the heterocyclic core, followed by a standard chlorination protocol using phosphorus oxychloride. This method provides good overall yields from commercially available starting materials. The resulting product is a valuable synthetic intermediate, poised for further chemical modification in the development of novel therapeutic agents and other functional organic materials.

References

  • Organic Chemistry Portal. (2017). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

  • MDPI. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. Retrieved from [Link]

  • PubMed Central. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • Preprints.org. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. Retrieved from [Link]

  • ResearchGate. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of ester and nitrile of 1,8-naphthyridine from.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]

  • Elsevier. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][5]naphthyridine-3-carbonitriles. Retrieved from [Link]

  • ResearchGate. (2024). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Inferred

In the landscape of medicinal chemistry, the 1,8-naphthyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The functionalization of this scaffold offers a rich field for the development of novel drug candidates. This guide focuses on a specific, yet crucial derivative: 4-Chloro-1,8-naphthyridine-3-carbonitrile .

It is important to note that while this compound is commercially available, extensive, publicly documented experimental data on its specific physicochemical properties are limited. Therefore, this guide adopts a dual approach. Firstly, it presents the established data for the target molecule. Secondly, it leverages the wealth of information available for structurally analogous compounds to provide well-grounded estimations and proposed experimental methodologies. This approach is designed to offer researchers and drug development professionals a robust framework for initiating their own investigations, grounded in the established chemistry of the 1,8-naphthyridine class.

Core Molecular Attributes

This compound is a heterocyclic aromatic compound featuring a fused bicyclic system containing two nitrogen atoms. The presence of a chloro group at the 4-position and a nitrile group at the 3-position significantly influences its electronic properties and reactivity, making it a versatile intermediate for further chemical modifications.

PropertyValueSource
CAS Number 1234616-73-9[2][3][4]
Molecular Formula C₉H₄ClN₃[4][5]
Molecular Weight 189.60 g/mol [4][5]
Canonical SMILES C1=CC2=C(C=CN=C2N=C1)Cl[6]
InChI Key SIADAGFXEHBPGG-UHFFFAOYSA-N[6]

Estimated Physicochemical Properties

The following table summarizes key physicochemical properties. Where direct experimental data for this compound is unavailable, values are estimated based on closely related analogs and computational predictions.

PropertyEstimated/Reported ValueRationale and Comparative Insights
Melting Point (°C) >200 (estimated)Naphthyridine cores are generally high-melting solids due to their rigid, planar structure. For instance, various substituted 1,8-naphthyridine-3-carbonitrile derivatives exhibit melting points in the range of 150-270 °C.[7][8]
Boiling Point (°C) Not availableHigh molecular weight and polarity suggest a high boiling point, likely decomposing before boiling under atmospheric pressure.
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; likely insoluble in water.The aromatic and heterocyclic nature suggests solubility in polar aprotic solvents. This is a common characteristic of many 1,8-naphthyridine derivatives.
pKa 1-2 (estimated)The nitrogen atoms in the 1,8-naphthyridine ring are weakly basic. The electron-withdrawing effects of the chloro and nitrile groups are expected to further reduce the basicity compared to the parent 1,8-naphthyridine.
logP ~1.8 (calculated)The calculated XLogP3 for the isomeric 8-Chloro-1,7-naphthyridine-3-carbonitrile is 1.8, providing a reasonable estimate.[5] This suggests moderate lipophilicity.

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound can be approached through established methodologies for constructing the 1,8-naphthyridine ring system, followed by chlorination. A common and effective strategy is a variation of the Friedländer annulation.

Proposed Synthetic Pathway

A plausible synthetic route involves the condensation of 2-aminonicotinaldehyde with a suitable active methylene compound, followed by chlorination.

Synthesis_Pathway A 2-Aminonicotinaldehyde C 4-Hydroxy-1,8-naphthyridine-3-carbonitrile A->C Base-catalyzed condensation B Ethyl Cyanoacetate B->C E This compound C->E Chlorination D Phosphorus Oxychloride (POCl₃) D->E

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile

  • To a stirred solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate product.

Step 2: Chlorination to this compound

  • In a fume hood, carefully add 4-Hydroxy-1,8-naphthyridine-3-carbonitrile (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.

Spectroscopic and Chromatographic Characterization

While specific spectra for the title compound are not widely published, the following section outlines the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the naphthyridine ring will exhibit characteristic coupling patterns (doublets, doublets of doublets) that can be used to confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbon of the nitrile group (C≡N) is expected in the δ 115-120 ppm region. The quaternary carbon attached to the chlorine atom will likely appear around δ 150-160 ppm. Aromatic carbons will resonate in the δ 120-150 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)2220 - 2240
C=C, C=N (Aromatic rings)1500 - 1650
C-Cl700 - 850
C-H (Aromatic)3000 - 3100

Data inferred from IR spectra of related 1,8-naphthyridine-3-carbonitrile derivatives.[7][8]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺. A characteristic isotopic pattern for the presence of one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks) would be a key diagnostic feature.[7]

Characterization Workflow

Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation IR IR Spectroscopy Start->IR Functional Group ID MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight and Isotopic Pattern Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity IR->Purity MS->Purity Structure_Confirmed Structure and Purity Confirmed Purity->Structure_Confirmed

Caption: A logical workflow for the comprehensive characterization of the synthesized compound.

Reactivity and Stability

  • Reactivity: The chloro group at the 4-position of the 1,8-naphthyridine ring is expected to be susceptible to nucleophilic aromatic substitution. This makes the compound a valuable precursor for introducing a variety of functional groups at this position, which is a common strategy in drug discovery. The nitrile group can also undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

  • Stability: As a solid, this compound is expected to be stable under standard laboratory conditions. However, in solution, its stability might be affected by pH, light, and temperature. It is advisable to store the compound in a cool, dark, and dry place.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its potential as a versatile building block in the synthesis of novel therapeutic agents. While a complete, experimentally verified dataset of its physicochemical properties is not yet readily available in the public domain, this guide provides a comprehensive overview based on its chemical structure and the properties of closely related analogs. The proposed protocols for its synthesis and characterization are based on well-established chemical principles and are intended to serve as a practical starting point for researchers. Further experimental investigation is necessary to definitively establish the properties outlined in this guide, which will undoubtedly contribute to unlocking the full potential of this valuable chemical entity.

References

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]

  • Jain, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

Sources

An In-depth Technical Guide to 4-Chloro-1,8-naphthyridine-3-carbonitrile (CAS 1234616-73-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds have made it a cornerstone in the design of compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][3] Molecules incorporating this scaffold have been successfully developed into commercial drugs, underscoring its therapeutic relevance.[1] 4-Chloro-1,8-naphthyridine-3-carbonitrile emerges as a highly versatile building block within this chemical space. The presence of three distinct reactive sites—the chloro, cyano, and the naphthyridine ring system itself—offers a rich platform for chemical diversification, enabling the exploration of extensive chemical space in the pursuit of novel drug candidates. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and potential applications, grounded in established chemical principles and field-proven insights.

Physicochemical Characteristics

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be reliably predicted based on its chemical structure and data from commercial suppliers.

PropertyValueSource
CAS Number 1234616-73-9Synblock[4]
Molecular Formula C₉H₄ClN₃Synblock[4]
Molecular Weight 189.60 g/mol Synblock[4]
Appearance Likely a solid at room temperatureInferred
Purity Available at ≥98%Synblock[4]

Synthesis and Elucidation

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a robust synthetic strategy can be postulated based on well-established methodologies for constructing the 1,8-naphthyridine core and the introduction of the chloro substituent. The most probable route involves a two-step process: a Friedländer annulation followed by a chlorination reaction.

Step 1: Friedländer Annulation for the Naphthyridinone Core

The Friedländer synthesis is a powerful and versatile method for constructing quinoline and naphthyridine ring systems.[5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6] For the synthesis of the 1,8-naphthyridine backbone, 2-aminonicotinaldehyde is the key starting material.[5]

The likely precursor to our target molecule is 4-hydroxy-1,8-naphthyridine-3-carbonitrile. This can be synthesized by reacting 2-aminonicotinaldehyde with ethyl cyanoacetate under base-catalyzed conditions. The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.[5]

Experimental Protocol: Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile (Hypothetical)
  • Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or sodium ethoxide, to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-hydroxy-1,8-naphthyridine-3-carbonitrile.

Step 2: Chlorination of the Naphthyridinone Precursor

The conversion of the 4-hydroxy (or its tautomeric 4-oxo form) naphthyridine to the 4-chloro derivative is a standard transformation in heterocyclic chemistry. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent for this purpose.[7][8]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-1,8-naphthyridine-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A high-boiling point solvent or co-solvent such as N,N-dimethylaniline may be added to facilitate the reaction.[7]

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Purification: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography on silica gel.[7]

Synthesis_Workflow cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Chlorination A 2-Aminonicotinaldehyde C 4-Hydroxy-1,8-naphthyridine- 3-carbonitrile A->C Base catalyst (e.g., Piperidine) Reflux B Ethyl Cyanoacetate B->C Base catalyst (e.g., Piperidine) Reflux D 4-Chloro-1,8-naphthyridine- 3-carbonitrile C->D POCl₃ Reflux

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

TechniquePredicted FeaturesRationale
¹H NMR Aromatic region (δ 7.5-9.5 ppm) showing characteristic signals for the three protons on the naphthyridine core. Expect doublet of doublets and multiplet patterns consistent with the substitution pattern.The deshielding effect of the aromatic rings and nitrogen atoms will place these protons in the downfield region.
¹³C NMR Signals for nine distinct carbon atoms. The nitrile carbon (C≡N) is expected around δ 115-120 ppm. The carbon bearing the chloro group will be significantly deshielded. Aromatic carbons will appear in the δ 120-160 ppm range.Based on data from similar 1,8-naphthyridine-3-carbonitrile derivatives.[10]
IR Spectroscopy A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.[9] Aromatic C-H and C=C/C=N stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.These are characteristic vibrational frequencies for the functional groups present in the molecule.[9]
Mass Spectrometry (ESI-MS) A prominent molecular ion peak [M+H]⁺ at m/z 190. A characteristic isotopic pattern for a monochlorinated compound, with an [M+2+H]⁺ peak at m/z 192, approximately one-third the intensity of the [M+H]⁺ peak.The presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes) will result in this distinct isotopic signature.

Reactivity and Synthetic Utility

This compound is a valuable intermediate due to its susceptibility to nucleophilic aromatic substitution (SNAᵣ) at the 4-position. The electron-withdrawing nature of the nitrile group and the nitrogen atoms in the rings activate the C4-Cl bond towards displacement by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAᵣ)

The chlorine atom at the 4-position is the primary site for synthetic modification. It can be readily displaced by a range of nucleophiles, including:

  • Amines: Reaction with primary or secondary amines (aliphatic or aromatic) can introduce diverse side chains, a common strategy in the synthesis of bioactive molecules.[9]

  • Alcohols/Phenols: Alkoxides and phenoxides can displace the chloride to form the corresponding ethers.

  • Thiols: Thiolates react to form thioethers.

The reactivity of the C4-Cl bond is analogous to that of 4-halopyridines, where protonation of the ring nitrogen significantly enhances the rate of substitution by making the ring more electron-deficient.[13] Therefore, performing these reactions under acidic conditions or with Lewis acid catalysis can be beneficial.

Reactivity cluster_products SNAᵣ Products Core 4-Chloro-1,8-naphthyridine- 3-carbonitrile Amine 4-Amino-substituted (from R₂NH) Core->Amine R₂NH Ether 4-Ether-substituted (from ROH) Core->Ether RO⁻/ROH Thioether 4-Thioether-substituted (from RSH) Core->Thioether RS⁻/RSH

Caption: Key nucleophilic substitution reactions.

Modification of the Nitrile Group

The nitrile group offers another handle for chemical modification, although it is generally less reactive than the C4-Cl bond. Potential transformations include:

  • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

These transformations allow for the introduction of different functional groups at the 3-position, further expanding the synthetic possibilities.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a scaffold for the synthesis of novel compounds with potential therapeutic applications. The 1,8-naphthyridine core is a well-established pharmacophore, and modifications enabled by this intermediate can target a variety of biological systems.

  • Anti-mycobacterial Agents: Several studies have demonstrated that derivatives of 1,8-naphthyridine-3-carbonitrile exhibit potent activity against Mycobacterium tuberculosis.[9][10][11] By reacting the 4-chloro intermediate with various amines, libraries of compounds can be generated for screening as new anti-tubercular drugs. One study showed that a derivative, ANA-12, had a promising minimum inhibitory concentration (MIC) of 6.25 μg/mL against the Mtb H37Rv strain.[9]

  • Antibacterial Agents: The broader 1,8-naphthyridine class of compounds is famous for its antibacterial properties, with nalidixic acid being a notable example.[14] The functional handles on the title compound allow for the synthesis of new analogues that could potentially overcome existing bacterial resistance mechanisms.[3]

  • Anticancer Agents: The rigid, planar nature of the naphthyridine ring system makes it an effective DNA intercalator, a mechanism exploited in some anticancer drugs. The diverse substituents that can be introduced via the 4-chloro position allow for the fine-tuning of DNA binding affinity and cellular uptake, paving the way for the development of new oncology drug candidates.[1]

Safety and Handling

As with any chlorinated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound is a strategically important chemical intermediate that provides a gateway to a vast and diverse chemical space. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods like the Friedländer annulation followed by chlorination. The true power of this molecule lies in its versatile reactivity, particularly the susceptibility of the 4-chloro group to nucleophilic substitution. This allows for the systematic and efficient generation of libraries of novel 1,8-naphthyridine derivatives for screening in drug discovery programs targeting infectious diseases, cancer, and other therapeutic areas. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this valuable building block.

References

  • BenchChem. (2025).
  • Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Mogilaiah, K., et al. (2015). CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • N, R., & Subramani, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry, 30, 1909-1914.
  • SpectraBase. (n.d.). 4'-Chloro-1,4-dihydro-1-ethyl-7-methyl-2'-nitro-4-oxo-1,8-naphthyridine-3-carboxanilide.
  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
  • PubChem. (n.d.). 4,8-Dichloro-1,6-naphthyridine-3-carbonitrile.
  • ChemicalBook. (2019). 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis.
  • Synblock. (n.d.). CAS 1234616-73-9 | this compound.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents.
  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Alichem. (n.d.). 4, 7-dichloro-1, 8-naphthyridine-3-carbonitrile, min 97%, 1 gram.
  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Preprints.org. (2023).
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • CSIRO Publishing. (1986). Nucleophilic-Substitution Reactions in Benzo[C][5][15]Naphthyridines. Australian Journal of Chemistry, 39(4), 667-675.

  • ResearchGate. (1986). Nucleophilic-Substitution Reactions in Benzo[C][5][15]Naphthyridines.

  • PubChemLite. (n.d.). 1,8-naphthyridine-3-carboxamide, 4-chloro-n,n-diethyl-2-((1-methylethyl)amino)-.
  • Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methyl-1,8-naphthyridine AldrichCPR.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • MDPI. (2024).
  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions.
  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and properties of tetrakis(pyridine-3-carbonitrile)dithiocyanatoiron(II) and of diaquabis(pyridine-3-carbonitrile)dithiocyanatoiron(II)
  • National Center for Biotechnology Information. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
  • ChemicalBook. (n.d.). 4-Chloro-1,8-naphthalic anhydride(4053-08-1)IR1.
  • BenchChem. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles.

Sources

biological activity of 1,8-naphthyridine derivatives

Derivatives of 1,8-naphthyridine have also been reported to possess activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV). [1][25]For instance, certain compounds have been shown to inhibit HIV-1 replication by targeting the Tat-mediated transcription process. [26]While the precise mechanisms for many of these antiviral effects are still under active investigation, this area represents a promising frontier for the development of new antiviral therapeutics based on the 1,8-naphthyridine scaffold. [1]

A Note on Synthesis: The Friedländer Annulation

The accessibility of the 1,8-naphthyridine scaffold is crucial for its widespread investigation. The Friedländer synthesis is a classical, efficient, and highly versatile method for constructing this ring system. [23]It involves the condensation reaction between a 2-aminonicotinaldehyde (or a related ketone) and a compound containing a reactive α-methylene group, often catalyzed by an acid or a base. [24]Modern variations have been developed that use environmentally benign conditions, such as using water as a solvent and a biocompatible catalyst like choline hydroxide. [25]

Friedlander_SynthesisReactant12-AminonicotinaldehydeMixMix Reactants+ Catalyst (e.g., ChOH)+ Solvent (e.g., H₂O)Reactant1->MixReactant2Active MethyleneCompound(e.g., Ketone)Reactant2->MixHeatHeat Reaction(e.g., 50°C)Mix->HeatMonitorMonitor Progress(TLC)Heat->MonitorWorkupAqueous Workup& ExtractionMonitor->WorkupProductCrude ProductWorkup->ProductPurifyPurification(Recrystallization orChromatography)Product->PurifyFinalPure 1,8-NaphthyridineDerivativePurify->Final

Caption: General workflow of the Friedländer synthesis.
General Experimental Protocol: Friedländer Synthesis
  • Reactant Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.0-1.5 eq).

  • Solvent and Catalyst Addition: Dissolve the reactants in a suitable solvent (e.g., water or ethanol). Add a catalytic amount of a base (e.g., choline hydroxide, 1 mol%) or acid. [23][25]3. Reaction: Stir the mixture at a specified temperature (e.g., 50°C) for several hours (typically 6-12 hours). [25]4. Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, perform an extraction using a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the organic layer under reduced pressure. The resulting crude product can be purified further by recrystallization or column chromatography. [23]

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. Its derivatives have demonstrated a remarkable spectrum of biological activities, leading to essential medicines in antibacterial and anticancer therapy. [1][10]The continued exploration of this chemical space holds immense promise. Future research will likely focus on synthesizing novel analogues with improved potency and selectivity, elucidating the mechanisms of action for less-understood activities like antiviral and immunomodulatory effects, and leveraging computational tools to design next-generation derivatives with optimized pharmacokinetic and pharmacodynamic profiles. The versatility and proven track record of 1,8-naphthyridines ensure they will remain a focal point of drug discovery efforts for years to come.

References

  • Sá, S., et al. (2020). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

  • Abu-Melha, S. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

  • Kamal, A., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. [Link]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Taylor & Francis Online. [Link]

  • Kamal, A., et al. (2008). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, R., et al. (2024). Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. Helvetica Chimica Acta. [Link]

  • Ojha, M., et al. (2020). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini-Reviews in Medicinal Chemistry. [Link]

  • Szafraniec-Szczęsny, J., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. [Link]

  • Calvo, E., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH National Library of Medicine. [Link]

  • Reddy, G. J., & Manjula, A. (2022). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. IIP Series. [Link]

  • LibreTexts Biology. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts. [Link]

  • Aryal, S. (2022). Measuring Effectiveness of Antimicrobial Chemical Agents. Biology Discussion. [Link]

  • Szafraniec-Szczęsny, J., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • ResearchGate. (2015). Naphthyridines with Antiviral Activity - A Review. ResearchGate. [Link]

  • Mejía-Calderón, F., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Kamal, A., et al. (2008). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. ResearchGate. [Link]

  • Singh, S., et al. (2020). INSIGHT INTO ANTIMICROBIC EVALUATION TECHNIQUES AND THEIR ROLE IN BETTER ASSESSMENT OF ANTIMICROBIC AGENTS: A REVIEW. Semantic Scholar. [Link]

  • Singh, T., & Singh, P. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Kumar, M., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Ojha, M., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

  • Gulea, A., & Poirier, D. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • Ojha, M., et al. (2020). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini-Reviews in Medicinal Chemistry. [Link]

  • Li, X., et al. (2014). A 1,8-Naphthyridone Derivative Targets the HIV-1 Tat-Mediated Transcription and Potently Inhibits the HIV-1 Replication. Journal of Medicinal Chemistry. [Link]

  • Kumar, P., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • Ahmed, N., et al. (2018). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Semantic Scholar. [Link]

  • Ahmed, N., et al. (2014). Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. Semantic Scholar. [Link]

  • Li, K-H., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]

  • Kamal, A., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

  • Chen, Y-L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules. [Link]

  • Kamal, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Torres-Piedra, M., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

  • Gomaa, H. A. M., et al. (2023). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

Sources

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action for a specific, yet promising, derivative: 4-Chloro-1,8-naphthyridine-3-carbonitrile. By synthesizing data from structurally related compounds and delineating key structure-activity relationships, this document aims to equip researchers with a foundational understanding to guide future drug discovery and development efforts. We will delve into the probable cellular targets, downstream signaling consequences, and the experimental methodologies required to validate these hypotheses.

The 1,8-Naphthyridine Core: A Versatile Pharmacophore

The 1,8-naphthyridine nucleus, a fused bicyclic system containing two nitrogen atoms, has garnered significant attention from medicinal chemists due to its diverse pharmacological profile.[1][2][3] This scaffold is a key component in a variety of therapeutic agents with applications spanning:

  • Antimicrobial Activity: Inhibition of bacterial DNA gyrase and topoisomerase IV is a well-established mechanism for many 1,8-naphthyridine derivatives, including the foundational antibiotic, nalidixic acid.[4][5]

  • Anticancer Properties: Derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, such as MCF7. Potential mechanisms include the inhibition of crucial cellular enzymes like EGFR and other protein kinases.[2]

  • Antiviral Efficacy: Notably, some derivatives have shown promise as HIV-1 integrase inhibitors.[6]

  • Anti-inflammatory and Analgesic Effects: The scaffold has been explored for its ability to modulate inflammatory pathways.[1][7]

  • Neurological Applications: Certain derivatives have been investigated for their potential in treating neurological disorders like Alzheimer's disease.[1][2]

The versatility of the 1,8-naphthyridine core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

Postulated Mechanisms of Action for this compound

While direct, extensive studies on the mechanism of action of this compound are not widely published, we can infer its likely biological activities based on the established pharmacology of its structural analogues. The presence of the chloro group at the 4-position and the carbonitrile group at the 3-position are key determinants of its potential interactions.

Primary Hypothesis: Inhibition of Bacterial Topoisomerases

A primary and well-supported hypothesis is that this compound functions as an inhibitor of bacterial DNA gyrase and/or topoisomerase IV. This is a hallmark of the quinolone and naphthyridinone class of antibiotics.[4][5] The core scaffold is known to intercalate with bacterial DNA and stabilize the enzyme-DNA cleavage complex, leading to a cessation of DNA replication and ultimately, bacterial cell death. The 4-oxo (or in this case, a 4-chloro) and 3-carboxy (or a bioisosteric carbonitrile) functionalities are crucial for this activity.

Proposed Interaction with Bacterial DNA Gyrase

G cluster_gyrase Bacterial DNA Gyrase Complex DNA_Gyrase_A GyrA Subunit Replication_Block Inhibition of DNA Replication DNA_Gyrase_A->Replication_Block Stabilizes cleavage complex DNA_Gyrase_B GyrB Subunit DNA Bacterial DNA Compound 4-Chloro-1,8-naphthyridine -3-carbonitrile Compound->DNA_Gyrase_A Binds to GyrA-DNA complex Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Proposed binding of the compound to the GyrA-DNA complex, leading to replication arrest.

Secondary Hypothesis: Kinase Inhibition in Eukaryotic Cells

The 1,8-naphthyridine scaffold has been identified as a potent hinge-binding motif for various protein kinases.[1][2] The nitrogen atoms in the ring system can form crucial hydrogen bonds with the kinase hinge region, a common feature of many kinase inhibitors. The 4-chloro substituent can be directed towards the solvent-exposed region or interact with specific hydrophobic pockets within the ATP-binding site. The 3-carbonitrile group may contribute to binding affinity and selectivity.

Potential kinase targets could include:

  • Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR has been reported for 1,8-naphthyridine derivatives.[1][2]

  • Other Tyrosine Kinases: The scaffold's versatility suggests potential activity against a range of tyrosine and serine/threonine kinases implicated in cancer and inflammatory diseases.

General Kinase Inhibition Workflow

G Compound 4-Chloro-1,8-naphthyridine -3-carbonitrile Kinase Target Kinase (e.g., EGFR) Compound->Kinase Binds to ATP pocket Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Competitive binding Downstream_Signaling Inhibition of Downstream Signaling Phosphorylation->Downstream_Signaling Leads to Biological_Effect Anti-proliferative/ Anti-inflammatory Effect Downstream_Signaling->Biological_Effect

Caption: Competitive binding of the compound to the kinase ATP pocket inhibits downstream signaling.

Emerging Hypothesis: Anti-mycobacterial Activity via InhA Inhibition

Recent studies on 1,8-naphthyridine-3-carbonitrile analogues have highlighted their potential as anti-mycobacterial agents.[8][9] The presumed mechanism of action involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. Molecular docking studies have suggested that these compounds can bind to the active site of InhA.[8] This presents a compelling avenue for the investigation of this compound as a potential anti-tubercular agent.

Synthesis and Characterization

The synthesis of this compound and its analogues typically follows established synthetic routes for the 1,8-naphthyridine core.

General Synthetic Scheme

A common approach involves the cyclization of a substituted aminopyridine with a suitable three-carbon synthon, followed by chlorination.

Synthetic Pathway Overview

G Starting_Materials 2-Aminopyridine Derivative + Malononitrile Derivative Cyclization Cyclization Starting_Materials->Cyclization Naphthyridinone 4-Hydroxy-1,8-naphthyridine -3-carbonitrile Cyclization->Naphthyridinone Chlorination Chlorination (e.g., POCl3) Naphthyridinone->Chlorination Final_Product 4-Chloro-1,8-naphthyridine -3-carbonitrile Chlorination->Final_Product

Caption: A generalized synthetic route to the target compound.

Experimental Protocol: Synthesis of a 1,8-Naphthyridine-3-carbonitrile Analogue

The following is a representative protocol for the synthesis of a 1,8-naphthyridine-3-carbonitrile derivative, which can be adapted for the synthesis of the 4-chloro analogue.[8][10][11]

Step 1: Synthesis of 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile

  • To a solution of 2-chloro-1,8-naphthyridine-3-carbonitrile in a suitable solvent (e.g., DMF), add an excess of piperazine.

  • Add a base such as triethylamine to scavenge the HCl formed.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Acylation of the Piperazine Moiety

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add an equimolar amount of an acyl chloride or carboxylic acid (in the presence of a coupling agent like EDC/HOBt).

  • Add a base (e.g., triethylamine or DIPEA) to neutralize the acid formed.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove impurities.

  • Dry the organic layer, concentrate, and purify the final product by chromatography.

Characterization: The structure of the synthesized compounds should be confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.[8][9]

In Vitro Evaluation of Biological Activity

To validate the proposed mechanisms of action, a series of in vitro assays are essential.

Assay Purpose Methodology Expected Outcome for Active Compound
Minimum Inhibitory Concentration (MIC) Assay To determine the antibacterial potency.Broth microdilution or agar dilution method against a panel of Gram-positive and Gram-negative bacteria.Low MIC values, indicating potent antibacterial activity.
Bacterial Topoisomerase Inhibition Assay To confirm the inhibition of DNA gyrase and/or topoisomerase IV.In vitro enzymatic assays using purified enzymes and measuring the relaxation of supercoiled DNA.Inhibition of enzyme activity at concentrations comparable to the MIC.
Kinase Inhibition Panel To identify specific kinase targets.Screening against a broad panel of purified kinases using radiometric or fluorescence-based assays.Selective inhibition of one or more kinases with low IC₅₀ values.
Cell-Based Proliferation Assay To assess the cytotoxic effect on cancer cell lines.MTT, MTS, or CellTiter-Glo assays on a panel of cancer cell lines (e.g., MCF7, HCT116).Dose-dependent inhibition of cell proliferation with low IC₅₀ values.
Mycobacterium tuberculosis Growth Inhibition Assay To evaluate anti-mycobacterial activity.Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv strain.[8][9]Low MIC values, indicating potential as an anti-tubercular agent.
InhA Enzyme Inhibition Assay To confirm the inhibition of the InhA enzyme.Spectrophotometric assay measuring the oxidation of NADH in the presence of the InhA enzyme and a substrate.Inhibition of InhA activity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related 1,8-naphthyridine derivatives, its mechanism of action likely involves the inhibition of key cellular enzymes such as bacterial topoisomerases, protein kinases, or mycobacterial InhA. The chloro and carbonitrile substituents are expected to play a crucial role in target binding and overall biological activity.

Future research should focus on the definitive elucidation of its mechanism of action through rigorous biochemical and cellular assays. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of analogues, will be critical for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies in relevant animal models will be necessary to translate the in vitro findings into potential clinical applications. The insights provided in this guide offer a solid foundation for these future endeavors.

References

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Gurjar, V., & Pal, D. (2019). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. [Link]

  • Reddy, T. S., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 14(1), 132-146. [Link]

  • Vennerstrom, J. L., et al. (2000). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 43(14), 2755-2761. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Reddy, T. S., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • de Oliveira, C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1515. [Link]

  • El-Gazzar, A. R. B. A., et al. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]

  • Assef, Y. O., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4995. [Link]

  • Sharma, R., et al. (2008). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(1), 263-267. [Link]

  • Dattolo, G., et al. (1983). Study of inhibition of platelet aggregation of 1,8-naphthyridine derivatives. Il Farmaco; edizione scientifica, 38(6), 417-426. [Link]

  • Billamboz, M., et al. (2014). 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. Journal of Medicinal Chemistry, 57(12), 5190-5202. [Link]

Sources

An In-Depth Technical Guide to Spectroscopic Data for 1,8-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2] A thorough understanding of the spectroscopic characteristics of these compounds is crucial for their structural elucidation, characterization, and the rational design of new derivatives with optimized therapeutic properties.[1] This guide provides a comprehensive overview of the key spectroscopic techniques used to analyze 1,8-naphthyridine compounds, with a focus on practical experimental protocols and the interpretation of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of 1,8-naphthyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular architecture.

Expert Insights on NMR Analysis of 1,8-Naphthyridines

The positions of the nitrogen atoms in the 1,8-naphthyridine ring system create a distinct electronic environment that significantly influences the chemical shifts of the protons and carbons. The protons on the aromatic rings of the 1,8-naphthyridine core typically appear in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 9.5 ppm. The exact chemical shifts are highly sensitive to the nature and position of substituents on the ring. Electron-donating groups will tend to shift the signals of nearby protons to a higher field (lower ppm), while electron-withdrawing groups will cause a downfield shift (higher ppm).

In ¹³C NMR, the carbon atoms of the 1,8-naphthyridine skeleton also resonate at characteristic chemical shifts, which are similarly influenced by substituent effects. The carbon atoms directly bonded to the nitrogen atoms are typically found at lower field strengths.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 1,8-naphthyridine derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its compatibility with the desired experimental conditions.

  • If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Use a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher for better signal dispersion.

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will likely be necessary to obtain a spectrum with good signal intensity.

  • Standard 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to aid in the complete assignment of proton and carbon signals, especially for complex derivatives.

Data Interpretation: A Self-Validating System

The interpretation of NMR spectra for 1,8-naphthyridine compounds should be a systematic process:

  • Chemical Shift Analysis: Correlate the observed chemical shifts with the expected values for the 1,8-naphthyridine core and the attached functional groups.

  • Integration: The integration of the proton signals provides the relative number of protons in each chemical environment, which must be consistent with the proposed structure.

  • Coupling Patterns: The splitting patterns (e.g., singlets, doublets, triplets) of the proton signals reveal the connectivity of adjacent, non-equivalent protons.

  • 2D NMR Correlation: Use the cross-peaks in COSY, HSQC, and HMBC spectra to confirm the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons that are two or three bonds away, respectively.

Comparative Spectroscopic Data for 1,8-Naphthyridine Derivatives

The following table provides a summary of representative ¹H and ¹³C NMR data for selected 1,8-naphthyridine derivatives to facilitate comparison.

DerivativeSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Methyl-1,8-naphthyridineCDCl₃9.04 (dd, J = 4.0, 2.0 Hz, 1H), 8.11 (dd, J = 2.0, 2.0 Hz, 1H), 8.04 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 4.4, 4.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 2.80 (s, 3H)163.0, 155.9, 153.3, 136.8, 136.6, 123.0, 121.3, 120.7, 25.6
2-Phenyl-7-methyl-1,8-naphthyridine derivativeDMSO-d₆3.05 (s, 3H, CH₃), 5.4 (br. s, 1H, OH), 7.5-8.4 (m, Ar-H), 8.38 (d, 1H), 8.54 (d, 1H)22.15, 107.11, 116.89, 117.87, 125.19, 127.96, 128.08, 128.22, 129.43, 130.12, 133.49, 134.47, 137.84, 143.25, 146.42, 150.58, 156.18, 158.62, 162.82, 186.93
2-(4-(phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivativeDMSO-d₆9.01–8.97 (m, 2H), 8.35–8.29 (m, 1H), 7.47 (dd, J = 8.0, Hz, 1H), 6.84 (d, J = 8.1 Hz, 1H), 6.51 (d, J = 1.6 Hz, 1H), 6.42 (dd, J = 8.0, Hz, 1H), 5.25 (s, 1H), 3.94 (s, 2H), 3.85–3.80 (m, 4H), 3.74–3.71 (m, 4H), 2.12 (s, 3H), 2.07 (s, 3H)169.31, 158.58, 157.05, 155.84, 149.51, 146.96, 137.83, 136.64, 130.27, 124.00, 121.21, 117.65, 114.67, 110.54, 99.16, 48.50, 48.08, 45.53, 20.20, 18.85

Note: The specific chemical shifts will vary depending on the exact substitution pattern and the solvent used.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation Dissolve Dissolve 5-10 mg in 0.5-0.7 mL Deuterated Solvent Add_Standard Add Internal Standard (optional, for quantitative analysis) Dissolve->Add_Standard Transfer Transfer to 5 mm NMR Tube Add_Standard->Transfer Acquire_1H Acquire ¹H NMR Spectrum (16-64 scans) Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum (more scans) Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_2D->Process Analyze_Shifts Analyze Chemical Shifts Process->Analyze_Shifts Analyze_Integration Analyze Integration Process->Analyze_Integration Analyze_Coupling Analyze Coupling Patterns Process->Analyze_Coupling Correlate_2D Correlate with 2D Data Analyze_Shifts->Correlate_2D Assign_Structure Assign Final Structure Analyze_Integration->Assign_Structure Analyze_Coupling->Correlate_2D Correlate_2D->Assign_Structure

A generalized workflow for the NMR analysis of 1,8-naphthyridine compounds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of a novel 1,8-naphthyridine derivative.

Expert Insights on Mass Spectrometry of 1,8-Naphthyridines

The choice of ionization technique, either electron ionization (EI) or electrospray ionization (ESI), will significantly impact the resulting mass spectrum. EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. The fragmentation of the 1,8-naphthyridine core is influenced by the stability of the aromatic system and the nature of the substituents.[3] Common fragmentation pathways may involve the loss of small neutral molecules such as HCN or the cleavage of substituent groups.[3]

ESI is a softer ionization technique that typically results in the observation of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), with minimal fragmentation.[1] This is particularly useful for accurately determining the molecular weight of the compound.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the 1,8-naphthyridine derivative in a suitable volatile solvent, such as methanol or acetonitrile. The concentration is typically around 1 µg/mL.

  • For ESI, a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

Instrumentation and Data Acquisition:

  • Use a mass spectrometer equipped with the desired ionization source (EI or ESI).

  • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

  • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Data Interpretation: Unraveling the Molecular Formula and Structure
  • Molecular Ion Peak: Identify the molecular ion peak ([M]⁺˙ in EI) or the pseudomolecular ion peak ([M+H]⁺, [M+Na]⁺ in ESI) to determine the molecular weight of the compound.

  • Isotope Pattern: Analyze the isotopic pattern of the molecular ion to confirm the presence and number of certain elements (e.g., chlorine, bromine).

  • Fragmentation Analysis: In EI-MS, analyze the fragmentation pattern to deduce the structure of the molecule. Propose logical fragmentation pathways that are consistent with the observed fragment ions.[3]

Illustrative Fragmentation Pathway

Fragmentation_Pathway cluster_Ionization Electron Ionization cluster_Fragmentation Fragmentation cluster_Detection Detection Molecule 1,8-Naphthyridine Derivative (M) Molecular_Ion Molecular Ion [M]⁺˙ Molecule->Molecular_Ion - e⁻ Fragment_1 Fragment Ion 1 Molecular_Ion->Fragment_1 - Neutral Loss 1 Molecular_Ion->Fragment_1 Fragment_2 Fragment Ion 2 Molecular_Ion->Fragment_2 - Radical Loss 1 Mass_Spectrum Mass Spectrum (Plot of m/z vs. Intensity) Molecular_Ion->Mass_Spectrum Fragment_3 Fragment Ion n Fragment_1->Fragment_3 - Neutral Loss 2 Fragment_1->Mass_Spectrum Fragment_2->Mass_Spectrum Fragment_3->Mass_Spectrum

A conceptual workflow for mass spectrometry analysis of 1,8-naphthyridine compounds.

UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Properties

UV-Vis and fluorescence spectroscopy are valuable techniques for characterizing the electronic and photophysical properties of 1,8-naphthyridine compounds. These properties are particularly relevant for applications in bioimaging and as fluorescent probes.

Expert Insights on Photophysical Properties

1,8-Naphthyridine derivatives typically exhibit absorption maxima in the UV region, with the exact wavelength depending on the extent of the conjugated π-system and the nature of any substituents. The introduction of auxochromic and chromophoric groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum.

Many 1,8-naphthyridine derivatives are also fluorescent. The emission properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the solvent environment. The relationship between the structure and the photophysical properties is a key area of research for the development of novel fluorescent probes and materials.[4]

Experimental Protocol for UV-Vis and Fluorescence Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM.

  • From the stock solution, prepare a series of dilutions to obtain concentrations in the micromolar range (1-100 µM) for UV-Vis analysis.

  • For fluorescence measurements, prepare a dilute solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

Instrumentation and Data Acquisition:

  • UV-Vis: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent. Then, measure the absorbance of the sample solutions over an appropriate wavelength range (typically 200-600 nm).

  • Fluorescence: Use a spectrofluorometer. Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Vis spectrum. Record the emission spectrum over a suitable wavelength range.

Data Interpretation: Understanding the Electronic Transitions
  • λmax: Identify the wavelength of maximum absorption (λmax) from the UV-Vis spectrum.

  • Molar Absorptivity (ε): If the concentration is known, the molar absorptivity can be calculated using the Beer-Lambert law (A = εcl), which is a measure of how strongly the compound absorbs light at a given wavelength.

  • Emission λmax: Identify the wavelength of maximum emission from the fluorescence spectrum.

  • Stokes Shift: The difference in wavelength between the absorption and emission maxima is known as the Stokes shift.

  • Quantum Yield (ΦF): The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined relative to a known standard.

Comparative Photophysical Data

The following table presents a selection of photophysical data for some 1,8-naphthyridine derivatives.

DerivativeSolventAbsorption λmax (nm)Emission λmax (nm)
2-(2-acetylamino-pyridine-6-ethylene)-1,8-naphthyridineCH₂Cl₂350410
2-(2-acetylamino-pyridinyl-6-ethylene)-4-methyl-7-hydroxyl-1,8-naphthyridineCH₂Cl₂365450
bis(7-methyl-1,8-naphthyridine-2-ylamino)methaneCH₂Cl₂~350380-410

Note: The photophysical properties are highly dependent on the specific derivative and the solvent used.

Integrated Application in Drug Development

The comprehensive spectroscopic characterization of 1,8-naphthyridine compounds is a cornerstone of modern drug discovery and development. NMR and mass spectrometry are essential for confirming the identity and purity of synthesized compounds, while UV-Vis and fluorescence spectroscopy provide valuable insights into their electronic properties, which can be relevant for understanding their mechanism of action and for developing diagnostic tools. By integrating the data from these complementary techniques, researchers can build a complete picture of a molecule's structure and properties, enabling the rational design of more effective and safer therapeutic agents.

References

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Hayes, C. G., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Badawneh, M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

  • Fu, W.-F., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry. [Link]

  • Qi, Q., et al. (2010). Density functional studies of the substituent effect on absorption and emission properties of 1, 8-naphthalimide derivatives. Journal of Molecular Modeling. [Link]

Sources

Unlocking the Therapeutic Potential of 4-Chloro-1,8-naphthyridine-3-carbonitrile: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged pharmacophore, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This technical guide focuses on a specific, yet promising derivative, 4-Chloro-1,8-naphthyridine-3-carbonitrile , providing a comprehensive roadmap for researchers, scientists, and drug development professionals to identify and validate its potential therapeutic targets. We will delve into the chemical rationale behind its potential bioactivity, outline a multi-pronged strategy for target deconvolution employing both in-silico and experimental approaches, and provide detailed, field-proven protocols for target validation. This document is designed not as a rigid set of instructions, but as a strategic framework to empower researchers to unlock the full therapeutic potential of this intriguing molecule.

Introduction: The Promise of the 1,8-Naphthyridine Core

The 1,8-naphthyridine nucleus is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms provide ideal anchor points for interactions with biological macromolecules. Derivatives of this scaffold have been reported to exhibit a diverse range of biological effects, targeting a variety of proteins and pathways.[1][2][4]

The subject of this guide, this compound, possesses two key functional groups that are likely to dictate its biological activity: a chloro group at position 4 and a carbonitrile group at position 3. The electron-withdrawing nature of the carbonitrile group can modulate the electronic properties of the aromatic system, influencing its binding characteristics. The chloro substituent is of particular interest as it can act as a leaving group, suggesting the potential for covalent inhibition of its target protein(s), a mechanism that can lead to enhanced potency and duration of action.[5][6]

This guide will systematically explore the avenues for identifying the specific cellular targets of this compound, moving from broad, predictive methods to definitive, experimental validation.

Strategic Workflow for Target Identification

A robust target identification strategy for a novel compound like this compound should be multi-faceted, integrating computational and experimental approaches to build a strong case for a particular target or set of targets.

Target_ID_Workflow cluster_in_silico In-Silico Target Prediction cluster_experimental Experimental Target Fishing cluster_validation Target Validation A Compound Profiling (Physicochemical properties, ADMET) B Similarity & Substructure Searching (e.g., ChEMBL, PubChem) A->B Inform Search C Pharmacophore Modeling & Reverse Docking B->C Identify Potential Scaffolds D Affinity Chromatography- Mass Spectrometry C->D Prioritize Target Classes E Broad Kinome Profiling D->E Identify Candidate Proteins G Cellular Thermal Shift Assay (CETSA) D->G Confirm Direct Binding E->G Confirm Kinase Hits F Phenotypic Screening F->D Hypothesize Targets H Target Knockdown/Knockout G->H Validate in Cellular Context I Enzymatic/Biochemical Assays H->I Confirm Functional Effect

Caption: A strategic workflow for the identification and validation of therapeutic targets for novel small molecules.

In-Silico Target Prediction: A Data-Driven Starting Point

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of this compound.[1][2][7]

Ligand-Based Approaches

This approach leverages the principle that structurally similar molecules often have similar biological activities.

  • Similarity and Substructure Searching: Databases such as ChEMBL and PubChem can be queried for compounds structurally related to this compound that have known biological targets. This can provide initial clues about potential target families.

Structure-Based Approaches

If a high-quality 3D structure of a potential target is available, molecular docking can be employed.

  • Reverse Docking: In this approach, the 3D structure of this compound is docked against a library of protein binding sites.[1] This can help to identify proteins that are predicted to bind the compound with high affinity.

In-Silico Method Principle Potential Insights for this compound
Similarity Searching Identifies known targets of structurally similar compounds.May suggest target families such as kinases or bacterial enzymes based on the 1,8-naphthyridine core.
Pharmacophore Modeling Defines the 3D arrangement of essential features for biological activity.Can help to understand the key interaction points of the chloro and carbonitrile groups.
Reverse Docking Docks the compound into a library of protein structures to predict binding.Can generate a ranked list of potential protein targets for experimental validation.

Experimental Target Identification: "Fishing" for the Molecular Target

Experimental methods are essential to identify the direct binding partners of this compound in a biological context.

Affinity Chromatography coupled with Mass Spectrometry

This is a classic and powerful technique for isolating target proteins from a complex biological mixture.[8][9][10][11]

Experimental Protocol: Photo-Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a benzophenone or diazirine) and an affinity tag (e.g., biotin). The linker should be of sufficient length to minimize steric hindrance.

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

  • Incubation: Incubate the cell lysate with the photo-affinity probe.

  • UV Cross-linking: Expose the mixture to UV light to induce covalent cross-linking between the probe and its binding partners.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe-protein complexes.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • SDS-PAGE and Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify the proteins by mass spectrometry.

Affinity_Chromatography cluster_protocol Affinity Chromatography Workflow A 1. Synthesize Photo-Affinity Probe B 2. Incubate Probe with Cell Lysate A->B C 3. UV Cross-linking B->C D 4. Capture on Streptavidin Beads C->D E 5. Wash to Remove Non-specific Binders D->E F 6. Elute Bound Proteins E->F G 7. Identify Proteins by Mass Spectrometry F->G CETSA_Workflow A Treat Cells with Compound B Heat to Various Temperatures A->B C Lyse Cells & Separate Soluble Proteins B->C D Quantify Target Protein C->D E Analyze for Thermal Shift D->E

Sources

4-Chloro-1,8-naphthyridine-3-carbonitrile structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-1,8-naphthyridine-3-carbonitrile: Synthesis, Derivatization, and Therapeutic Potential

Introduction: The Privileged 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, has garnered immense interest from researchers in medicinal chemistry and drug discovery.[1][2] This attention is due to its versatile synthesis, reactivity, and the broad spectrum of biological activities exhibited by its derivatives.[1][2] The scaffold is a core component of numerous therapeutic agents, demonstrating activities that span from antimicrobial, antiviral, and anticancer to anti-inflammatory and analgesic properties.[3][4] Derivatives have also shown promise in treating neurological disorders such as Alzheimer's disease and depression.[3][4] The success of early 1,8-naphthyridine-based drugs, like the antibacterial agent nalidixic acid, paved the way for extensive exploration of this chemical space, establishing it as a "privileged scaffold" in modern drug development.[5][6]

Within this broad class of compounds, This compound serves as a particularly valuable and versatile intermediate. Its structure is primed for chemical modification, featuring a reactive chlorine atom at the 4-position, which is susceptible to nucleophilic substitution, and a cyano group at the 3-position that significantly influences the molecule's electronic properties and biological interactions. This guide provides a technical overview of the synthesis, derivatization, and biological evaluation of structural analogs derived from this core, with a focus on their potential as novel therapeutic agents.

The Core Moiety: Chemical Reactivity and Synthetic Utility

The this compound molecule is a cornerstone for building diverse chemical libraries. The chlorine atom at the C4 position is an excellent leaving group, making it the primary site for introducing a wide array of functional groups through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR).

Simultaneously, the electron-withdrawing nature of the nitrile (carbonitrile) group at the C3 position not only activates the C4 position towards nucleophilic attack but also serves as a critical pharmacophore in many biologically active molecules. It can participate in hydrogen bonding and other non-covalent interactions within biological targets, such as enzyme active sites. The strategic combination of these two functional groups makes this core an ideal starting point for generating novel derivatives with tailored pharmacological profiles.

Synthetic Strategies and Derivatization Workflow

The development of novel drug candidates from the this compound core follows a structured, multi-stage process. This workflow integrates chemical synthesis, purification, and biological evaluation to efficiently identify and optimize lead compounds.

G cluster_synthesis Phase 1: Synthesis & Derivatization cluster_screening Phase 2: Biological Screening cluster_optimization Phase 3: Lead Optimization s1 Synthesis of Core Intermediate (e.g., 2-(piperazin-1-yl)-1,8- naphthyridine-3-carbonitrile) s2 Parallel Synthesis of Analogs (Amide or Acyl Coupling) s1->s2 s3 Purification & Characterization (TLC, Mass Spec, NMR) s2->s3 b1 Primary Screening (e.g., MABA for Anti-TB Activity) s3->b1 Test Compounds b2 Cytotoxicity Assay (e.g., against HEK cells) b1->b2 b3 Selectivity Index Calculation b2->b3 o1 SAR Analysis b3->o1 Screening Data o2 In Silico Studies (Docking & MD Simulations) o1->o2 o3 Iterative Synthesis of Optimized Analogs o2->o3 o3->s2 Refined Scaffolds

Figure 1: General workflow for the development of 1,8-naphthyridine derivatives.
Experimental Protocol: Synthesis of the Key Intermediate ANI-1

A crucial step in generating a library of analogs is the synthesis of a versatile intermediate that can be easily derivatized. One such key intermediate is 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1) , which is formed by the substitution of a chloro or other leaving group at the C2 position with piperazine. The following protocol is adapted from methodologies described for the synthesis of 1,8-naphthyridine derivatives.[7]

Objective: To synthesize the piperazine-substituted intermediate (ANI-1) as a scaffold for further derivatization.

Materials:

  • 2-Chloro-1,8-naphthyridine-3-carbonitrile (starting material)

  • Piperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-1,8-naphthyridine-3-carbonitrile (1 equivalent) in DMF.

  • Addition of Reagents: Add piperazine (2-3 equivalents) and potassium carbonate (2 equivalents) to the solution. The excess piperazine acts as both a nucleophile and a base, while K₂CO₃ serves as an additional inorganic base to neutralize the HCl formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Purify the resulting crude solid by column chromatography (using a hexane:ethyl acetate gradient) or recrystallization to yield the pure intermediate, 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1).

  • Characterization: Confirm the structure of ANI-1 using spectroscopic methods such as ¹H NMR, ¹³C NMR, and LCMS.[7][8]

Biological Applications and Structure-Activity Relationship (SAR)

Derivatives of 1,8-naphthyridine-3-carbonitrile have been investigated for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[9][10][11] A particularly promising area of research is their evaluation as anti-mycobacterial agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[7][8]

A study by Kumar et al. detailed the design and synthesis of two series of 1,8-naphthyridine-3-carbonitrile derivatives (ANC and ANA series) and evaluated their anti-TB activity.[7] The findings from this study provide an excellent case for understanding the Structure-Activity Relationships of this scaffold.

Structure-Activity Relationship (SAR) Insights

The anti-tubercular activity of the synthesized compounds was determined by their Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain. The results highlight several key structural features that influence efficacy.[7]

Compound IDR-Group on Piperazine MoietyMIC (μg/mL)Cytotoxicity (IC₅₀, μg/mL)Selectivity Index (SI)
ANA-12 5-Nitrofurancarbamoyl6.25 >250>40
ANC-2 Phenylglycyl with 4-F substitution12.5>250>20
ANA-1 N-phenylacetamide12.5138.211.05
ANA-7 N-(4-chlorophenyl)acetamide12.5>250>20
ANA-8 N-(4-bromophenyl)acetamide12.5>250>20
Ethambutol (Standard Drug)6.25--
Isoniazid (Standard Drug)<0.03--

Table adapted from data presented in Kumar et al., RSC Advances, 2024.[7]

Key Observations:

  • Potent Activity: Compound ANA-12 , which features a 5-nitrofuran ring attached to the piperazine scaffold, demonstrated the most potent anti-tubercular activity with an MIC of 6.25 μg/mL, equivalent to the standard drug ethambutol.[7] This suggests that the nitro-heteroaromatic ring is a key pharmacophore for anti-TB efficacy.

  • Halogen Substitution: The presence of electron-withdrawing halogen groups (F, Cl, Br) on the N-phenylacetamide moiety (compounds ANC-2, ANA-7, ANA-8) resulted in moderate to good activity (MIC = 12.5 μg/mL).[7]

  • Low Cytotoxicity: Importantly, the most active compounds showed low toxicity towards human embryonic kidney (HEK) cells, resulting in high selectivity index (SI) values (≥11).[8] This is a critical parameter for drug development, indicating that the compounds are selectively toxic to the pathogen over host cells.

Protocols for Biological Evaluation

To assess the therapeutic potential of the synthesized derivatives, standardized in vitro assays are essential. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the MIC of compounds against M. tuberculosis.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized 1,8-naphthyridine derivatives against Mycobacterium tuberculosis H37Rv.

Materials:

  • Synthesized compounds dissolved in DMSO.

  • M. tuberculosis H37Rv strain.

  • Middlebrook 7H9 broth supplemented with OADC.

  • Sterile 96-well microplates.

  • Alamar Blue reagent.

  • Resazurin solution.

Procedure:

  • Plate Preparation: Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.

  • Compound Dilution: Serially dilute the test compounds in Middlebrook 7H9 broth directly in the plate, typically from 100 µg/mL to 0.8 µg/mL.

  • Inoculation: Add the M. tuberculosis H37Rv culture (adjusted to a McFarland standard) to each well. Include a drug-free control well.

  • Incubation: Seal the plate and incubate at 37 °C for 5-7 days.

  • Addition of Reagents: After incubation, add 25 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Result Interpretation: Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Figure 2: Workflow for the Microplate Alamar Blue Assay (MABA).

Future Directions

The this compound scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The potent anti-mycobacterial activity of compounds like ANA-12, coupled with their favorable safety profile, warrants further investigation.[7] Future research should focus on:

  • Lead Optimization: Further refining the structure of the most potent hits (like ANA-12) to improve efficacy and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds. Molecular docking studies have suggested that some derivatives may target the enoyl-ACP reductase (InhA) of Mtb.[7]

  • Broadening the Scope: Evaluating optimized derivatives against multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) strains of M. tuberculosis.

  • Exploring Other Therapeutic Areas: Given the broad biological activity of the 1,8-naphthyridine core, promising derivatives should be screened against other targets, including cancer cell lines and various viral and bacterial pathogens.[6][11]

By leveraging the synthetic versatility of the this compound core and employing a systematic approach to biological evaluation and optimization, researchers can continue to unlock the therapeutic potential of this remarkable scaffold.

References

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618.
  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787.
  • Kumar, K. A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Deriv
  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Deriv
  • Kumar, K. A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). PubMed.
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930.
  • 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis. (n.d.). ChemicalBook.
  • Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. (n.d.). PMC - NIH.
  • 4, 7-dichloro-1, 8-naphthyridine-3-carbonitrile, min 97%, 1 gram. (n.d.). Oakwood Chemical.
  • 4-Chloro-2-methyl-1,8-naphthyridine AldrichCPR. (n.d.). Sigma-Aldrich.
  • 4-Chloro-1,8-naphthyridine. (n.d.). J&K Scientific.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed.
  • Biological Activity of Naturally Derived Naphthyridines. (2022). MDPI.
  • Antimicrobial Activity of Naphthyridine Deriv

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The subject of this guide, 4-Chloro-1,8-naphthyridine-3-carbonitrile, is a key intermediate in the synthesis of more complex bioactive molecules. Its utility in drug discovery and development hinges on a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. These parameters are critical as they influence everything from reaction kinetics and purification strategies to formulation development and ultimately, bioavailability.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the solubility and stability of this compound. In the absence of extensive public data for this specific molecule, this document serves as a practical manual, detailing the theoretical considerations and experimental protocols necessary to elucidate these crucial characteristics.

Physicochemical Profile: Theoretical Considerations

The structure of this compound, with its aromatic heterocyclic core and electron-withdrawing substituents, dictates its likely physicochemical behavior.

  • 1,8-Naphthyridine Core: The fused pyridine rings create a rigid, planar system. The nitrogen atoms can act as hydrogen bond acceptors, which may contribute to solubility in protic solvents.

  • 4-Chloro Substituent: The chloro group is electron-withdrawing and increases the lipophilicity of the molecule, which would generally decrease aqueous solubility.

  • 3-Carbonitrile Substituent: The nitrile group is also strongly electron-withdrawing and polar. It can participate in dipole-dipole interactions and potentially act as a weak hydrogen bond acceptor, which might slightly counteract the lipophilic effect of the chloro group.

Based on these features, it is anticipated that this compound will exhibit limited solubility in aqueous media and greater solubility in polar aprotic organic solvents.

Section 1: Solubility Determination

Solubility is a critical determinant of a compound's suitability for further development. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[4][5][6] This high-throughput screening method is invaluable in early-stage drug discovery for quickly assessing structure-solubility relationships.[4][6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for a predetermined period (e.g., 2 hours) to allow for precipitation.[7]

  • Analysis: Determine the concentration of the compound remaining in the supernatant. This can be achieved by several methods:

    • UV-Vis Spectroscopy: Measure the absorbance of the supernatant at the compound's λmax.[7]

    • LC-MS/MS: For higher sensitivity and specificity, analyze the supernatant using liquid chromatography-tandem mass spectrometry.[5][7]

    • Nephelometry: Measure the amount of light scattered by the precipitate.[7]

The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 10 mM Stock in DMSO B Serial Dilution in DMSO A->B Dilute C Addition to Aqueous Buffer (pH 7.4) B->C Transfer D Incubate & Shake (2h, 25°C) C->D Precipitate E Filter/Centrifuge D->E Separate F Quantify Supernatant (UV-Vis or LC-MS/MS) E->F Analyze Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow A Hydrolysis (Acid & Base) F Apply Stress A->F B Oxidation (e.g., H₂O₂) B->F C Photolysis (UV/Vis Light) C->F D Thermal (Dry Heat) D->F E API in Solution E->F G Stability-Indicating HPLC Method F->G Analyze Samples H Peak Purity Analysis G->H Assess Specificity I LC-MS/MS for Identification G->I Identify Unknowns J Characterize Degradants I->J Elucidate Structure

Caption: General Workflow for Forced Degradation Studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. [8]The stability of this compound should be assessed across a range of pH values.

  • Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.

  • Incubation: Store the solutions at a controlled temperature (e.g., 50°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Store the solution at room temperature.

  • Time Points: Collect samples at various intervals.

  • Analysis: Analyze the samples by HPLC to monitor the formation of oxidative degradants.

Photostability

Exposure to light, particularly UV radiation, can cause photolytic degradation. [8]ICH guideline Q1B provides specific conditions for photostability testing. [9]

  • Sample Preparation: Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light. A typical exposure is not less than 1.2 million lux hours and 200 watt hours per square meter. [9]2. Dark Control: Protect an identical set of samples from light to serve as a control.

  • Analysis: After the exposure period, compare the light-exposed samples to the dark controls using HPLC to determine the extent of photodegradation.

Thermal Stability

Elevated temperatures can accelerate degradation reactions.

  • Sample Preparation: Store the solid compound in a controlled temperature oven at an elevated temperature (e.g., 60°C or higher).

  • Time Points: Remove samples at specified time points.

  • Analysis: Dissolve the solid samples in a suitable solvent and analyze by HPLC to quantify any degradation.

Section 3: Identification of Degradation Products

A key outcome of forced degradation studies is the identification of potential impurities. A stability-indicating analytical method, typically HPLC, is one that can separate the drug from its degradation products. [10]

  • HPLC Method Development: Develop a reverse-phase HPLC method with UV detection that shows baseline separation between the parent peak of this compound and all peaks corresponding to degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the parent peak under all stress conditions. [10]3. Mass Spectrometry (LC-MS/MS): Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products. [8][11]This provides the molecular weight of the impurities.

  • Structural Elucidation: Use tandem MS (MS/MS) to fragment the degradation products. The fragmentation patterns provide valuable structural information that can be used to propose the chemical structures of the impurities.

Conclusion

References

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (URL: [Link])

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). (URL: [Link])

  • Forced Degradation Studies. MedCrave online. (2016). (URL: [Link])

  • Forced Degradation for Pharmaceuticals: A Review. IJSDR. (URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. (URL: [Link])

  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Journal of Pharmaceutical Analysis. (URL: [Link])

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. (2025). (URL: [Link])

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. (URL: [Link])

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. (2023). (URL: [Link])

  • ADME Solubility Assay. BioDuro. (URL: [Link])

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. (URL: [Link])

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. (2014). (URL: [Link])

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. (2024). (URL: [Link])

  • Physical data of 1,8 naphthyridine derivatives. ResearchGate. (URL: [Link])

  • 1,8-Naphthyridine. PubChem. (URL: [Link])

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC - NIH. (2021). (URL: [Link])

Sources

Preliminary Cytotoxicity Screening of 1,8-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of novel 1,8-naphthyridine derivatives. As a class of heterocyclic compounds, 1,8-naphthyridines have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2][3] The initial assessment of cytotoxicity is a critical checkpoint in the drug discovery pipeline, serving to identify and prioritize promising lead candidates for further development.[4][5][6][7]

Our approach moves beyond a simple recitation of protocols. Instead, we focus on building a logical, self-validating experimental narrative. This guide is structured to explain the causality behind each experimental choice, ensuring that the data generated is not only accurate but also mechanistically insightful, empowering researchers to make confident go/no-go decisions.

Part 1: Foundational Principles & Strategic Planning

The success of any screening campaign hinges on a well-conceived strategy. This involves understanding the target, selecting the appropriate biological systems, and choosing assays that provide clear, actionable data.

The Scientific Rationale: Why Screen 1,8-Naphthyridines?

The 1,8-naphthyridine scaffold is a "privileged structure" in drug discovery. Its rigid, planar nature allows it to interact with various biological targets, most notably DNA topoisomerases and DNA gyrase.[2][8][9][10][11] Many derivatives function as topoisomerase II inhibitors, trapping the enzyme-DNA complex and leading to double-strand breaks, which ultimately triggers programmed cell death (apoptosis).[12][13][14][15][16] This established mechanism of action provides a strong rationale for screening these compounds for anticancer activity. The goal of this preliminary screen is twofold: to quantify the cytotoxic potency (e.g., IC₅₀) and to gain initial insights into the mechanism of cell death.

Strategic Selection of In Vitro Models

A robust screening platform relies on a carefully selected panel of human cancer cell lines. Using a diverse panel helps to identify compounds with broad-spectrum activity or, conversely, those with selectivity toward a specific cancer type.[17][18]

Recommended Cell Line Panel:

Cell LineTissue of OriginRationale
MCF-7 Breast AdenocarcinomaRepresents a common, well-characterized hormone-responsive breast cancer.[19]
A549 Lung CarcinomaA standard model for non-small cell lung cancer, a leading cause of cancer mortality.[20]
HepG-2 Hepatocellular CarcinomaA model for liver cancer, relevant for both efficacy and potential hepatotoxicity studies.[12][15][16]
HCT116 Colorectal CarcinomaRepresents a common gastrointestinal malignancy.
WI-38 Normal Human FibroblastCrucial Control: Used to determine the selectivity index (SI) of the compound—a measure of its toxicity to cancer cells versus normal cells. A high SI is a desirable trait for a potential therapeutic.[12][15][16]

This panel, while not exhaustive, provides a solid foundation for initial screening and is representative of major cancer types. The use of standardized cell lines, such as those from the NCI-60 panel, is highly recommended for data consistency and comparability across studies.[21][22]

Part 2: The Core Cytotoxicity Assay Workflow

For primary high-throughput screening, the assay must be robust, reproducible, and cost-effective.[22][23] The Sulforhodamine B (SRB) assay is an ideal choice that meets these criteria.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Compound Compound Dilution Treatment Compound Treatment (48-72h Incubation) Compound->Treatment Cell Cell Seeding (96-well plates) Cell->Treatment Fixation Cell Fixation (TCA) Treatment->Fixation Staining SRB Staining Fixation->Staining Washing Wash Unbound Dye Staining->Washing Solubilization Solubilize Bound Dye (Tris Base) Washing->Solubilization Readout Measure Absorbance (510 nm) Solubilization->Readout Analysis Calculate % Growth & IC50 Value Readout->Analysis

Figure 1: High-level workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Principle of the Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[24] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[25] The amount of bound dye is directly proportional to the total protein mass and, by extension, the number of viable cells in the well. Unlike metabolic assays (e.g., MTT), the SRB assay is less prone to interference from compounds that alter cellular metabolism and provides a stable, storable endpoint.[25]

Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol is optimized for a 96-well plate format.

Materials:

  • Selected cell lines and appropriate culture media

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base, pH 10.5

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into 96-well plates at a pre-determined optimal density (typically 5,000-20,000 cells/well) in 100 µL of medium.[25]

    • Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,8-naphthyridine compounds in culture medium. A common starting range is 0.01 to 100 µM.

    • Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plates for 48 to 72 hours.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the medium.

    • Incubate at 4°C for 1 hour to fix the cells to the bottom of the plate.

  • Staining:

    • Carefully discard the supernatant. Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly decant the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[25]

    • Allow the plates to air dry completely.

  • Solubilization and Readout:

    • Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

    • Place the plates on a shaker for 10 minutes to ensure complete solubilization.

    • Measure the optical density (OD) at 510 nm using a microplate reader.[24]

Data Analysis and Presentation

The primary endpoint of the cytotoxicity screen is the half-maximal inhibitory concentration (IC₅₀) , which is the concentration of the compound that causes a 50% reduction in cell growth or viability.

Calculation: Percentage Growth Inhibition = (1 - (OD_treated / OD_control)) * 100

The IC₅₀ values are then determined by plotting the percentage growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Example Data Summary:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG-2 IC₅₀ (µM)HCT116 IC₅₀ (µM)WI-38 IC₅₀ (µM)Selectivity Index (WI-38/MCF-7)
Naphthyridine-A1.52.31.83.125.517.0
Naphthyridine-B15.221.818.925.4> 100> 6.6
Naphthyridine-C0.80.51.10.95.46.8
Doxorubicin (Control)0.50.70.60.41.22.4
Part 3: Unveiling the Mechanism - Apoptosis as a Primary Endpoint

Once potent compounds are identified (e.g., Naphthyridine-A and Naphthyridine-C from the table above), the next critical step is to investigate how they induce cell death. Given that many 1,8-naphthyridines target topoisomerases, apoptosis is a highly probable mechanism.[15][16][26][27] We can validate this hypothesis using a two-pronged approach: detecting membrane changes (Annexin V staining) and measuring key enzymatic activity (Caspase-3/7 assay).

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., DR4/DR5) Ligand->Receptor Casp8 Caspase-8 (Initiator) Receptor->Casp8 Casp3 Caspase-3/7 (Executioner) Casp8->Casp3 Naphthyridine 1,8-Naphthyridine (Topoisomerase II Inhibitor) DNA_Damage DNA Double-Strand Breaks Naphthyridine->DNA_Damage Bax Bax/Bak Activation DNA_Damage->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis G cluster_screen Primary Screening cluster_mech Mechanistic Validation SRB SRB Assay (Multiple Cell Lines) IC50 Determine IC50 & Selectivity Index SRB->IC50 Annexin Annexin V / PI Flow Cytometry IC50->Annexin Prioritize Potent Compounds Caspase Caspase-3/7 Activity Assay IC50->Caspase Apoptosis Confirm Apoptotic Mechanism Annexin->Apoptosis Caspase->Apoptosis Decision Go/No-Go Decision for Further Development Apoptosis->Decision

Figure 3: Integrated workflow from primary screening to mechanistic validation.

A compound that shows a low IC₅₀ value in the SRB assay should subsequently demonstrate a significant increase in the percentage of Annexin V-positive cells and a corresponding high fold-increase in caspase-3/7 activity. This concordance across orthogonal assays provides strong evidence that the observed cytotoxicity is due to the induction of apoptosis, thereby validating the initial hit and building confidence in the compound's potential. Discrepancies, such as potent cytotoxicity with no signs of apoptosis, are equally valuable, suggesting an alternative mechanism of cell death (e.g., necrosis, autophagy) that warrants further investigation.

Conclusion

This guide outlines a robust, logical, and efficient strategy for the preliminary cytotoxicity screening of 1,8-naphthyridine compounds. By integrating a primary screen for potency and selectivity with targeted mechanistic assays, researchers can effectively identify promising anticancer agents. This multi-faceted approach ensures that lead candidates are advanced based not only on their ability to kill cancer cells but also on a foundational understanding of their mechanism of action, providing a solid platform for subsequent preclinical and clinical development.

References
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC . (No date). National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry . (No date). Bio-Techne. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification . (No date). Noble Life Sciences. [Link]

  • Key considerations when using the sulforhodamine B assay for screening novel anticancer agents . (2022). PubMed. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening . (No date). Nature Portfolio. [Link]

  • Screening Anticancer Drugs with NCI Lines . (No date). Cytion. [Link]

  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition . (2023). PubMed. [Link]

  • New 1,4-dihydron[24][28]aphthyridine derivatives as DNA gyrase inhibitors . (2017). PubMed. [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories . (2025). PubMed. [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations . (No date). National Center for Biotechnology Information. [Link]

  • New 1,4-dihydron[24][28]aphthyridine derivatives as DNA gyrase inhibitors . (2017). Sci-Hub. [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay . (No date). Creative Bioarray. [Link]

  • Cancer Cell Lines for Drug Discovery and Development . (2014). AACR Journals. [Link]

  • Cytotoxic assays for screening anticancer agents . (No date). PubMed. [Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines . (2012). Scientific Research Publishing. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains . (2021). National Center for Biotechnology Information. [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II . (No date). MedNexus. [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery . (2022). Crown Bioscience. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection . (2024). Boster Biological Technology. [Link]

  • Reported 1,8‐naphthyridines with topoisomerase inhibitor activity . (No date). ResearchGate. [Link]

  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition . (No date). National Genomics Data Center. [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs . (No date). IJRPR. [Link]

  • (PDF) Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition . (No date). ResearchGate. [Link]

  • A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells . (2018). National Center for Biotechnology Information. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents . (2021). ACS Omega. [Link]

  • Caspase 3 Activity Assay Kit . (No date). MP Biomedicals. [Link]

  • New 1,4-dihydron[24][28]aphthyridine derivatives as DNA gyrase inhibitors . (2017). ResearchGate. [Link]

  • New Synthetic Approaches for Cytotoxic Activity of Novel 1,8-Naphthyridine Derivatives . (No date). ResearchGate. [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line . (2019). ResearchGate. [Link]

  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents . (No date). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives . (2017). ResearchGate. [Link]

  • Cell Viability Assays . (2013). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues . (No date). RSC Publishing. [Link]

  • MTT Cell Assay Protocol . (No date). Texas Children's Hospital. [Link]

  • Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma . (2024). PubMed Central. [Link]

Sources

Methodological & Application

Synthesis of 4-Chloro-1,8-naphthyridine-3-carbonitrile Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potent antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] Specifically, the 4-Chloro-1,8-naphthyridine-3-carbonitrile framework serves as a crucial intermediate for the synthesis of a diverse array of pharmacologically active compounds. The presence of the chloro and cyano groups at positions 4 and 3, respectively, provides reactive handles for further molecular elaboration, making it a valuable building block in drug discovery programs. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for preparing these important derivatives.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the this compound core can be approached through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we delve into the most prevalent and efficient strategies.

Vilsmeier-Haack Cyclization of N-(pyridin-2-yl)acetamide

A robust and widely employed method for the regioselective synthesis of 2-chloro-3-formyl-1,8-naphthyridine involves the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7] The Vilsmeier reagent acts as both a formylating and cyclizing agent. The subsequent transformation of the formyl group to a carbonitrile is a key step in achieving the target scaffold.

Mechanism Insight: The reaction proceeds through the formation of a chloromethyliminium salt (Vilsmeier reagent) which is electrophilic.[7] This electrophile attacks the electron-rich pyridine ring of N-(pyridin-2-yl)acetamide, leading to formylation and subsequent intramolecular cyclization to form the 1,8-naphthyridine ring system.[4][6]

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine [5]

Materials:

  • N-(pyridin-2-yl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath and add phosphorus oxychloride (POCl₃) dropwise with constant stirring.

  • After the addition is complete, add N-(pyridin-2-yl)acetamide to the reaction mixture in small portions.

  • Heat the reaction mixture on a water bath for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent to afford pure 2-chloro-3-formyl-1,8-naphthyridine.

Friedländer Annulation

The Friedländer annulation is a classic and versatile method for the synthesis of quinolines and their heteroaromatic analogs, including 1,8-naphthyridines.[8][9] This reaction involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing an active methylene group.[8] To synthesize this compound derivatives, a suitably substituted 2-amino-3-cyanopyridine can be a key precursor.

Causality Behind Experimental Choices: The use of a base or acid catalyst can significantly influence the reaction rate and yield. Ionic liquids have also been explored as green and efficient media for this transformation.[9] The choice of the active methylene compound will determine the substitution pattern at the 4-position of the resulting naphthyridine.

Experimental Workflow: Friedländer Annulation

Friedlander_Annulation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-amino-3-cyanopyridine 2-amino-3-cyanopyridine Condensation Condensation & Cyclization 2-amino-3-cyanopyridine->Condensation Active_Methylene_Compound Active Methylene Compound (e.g., malononitrile) Active_Methylene_Compound->Condensation Catalyst Catalyst (Base or Acid) Catalyst->Condensation Solvent Solvent Solvent->Condensation 4-Substituted-1,8-naphthyridine-3-carbonitrile 4-Substituted-1,8-naphthyridine-3-carbonitrile Condensation->4-Substituted-1,8-naphthyridine-3-carbonitrile

Caption: Friedländer Annulation Workflow.

Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[10] Several MCRs have been developed for the synthesis of 2-amino-3-cyanopyridine derivatives, which are key precursors to the target 1,8-naphthyridines.[11] For instance, a four-component reaction between a ketone, an aldehyde, malononitrile, and ammonium acetate can efficiently produce polysubstituted 2-amino-3-cyanopyridines.[11]

Trustworthiness of Protocols: MCRs are often characterized by high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. The use of recyclable catalysts, such as copper nanoparticles on charcoal, further enhances the sustainability of these methods.[11]

Data Summary: Comparison of Synthetic Routes

Synthetic RouteKey Starting MaterialsReaction TypeAdvantagesDisadvantages
Vilsmeier-Haack Cyclization N-(pyridin-2-yl)acetamide, POCl₃, DMFElectrophilic Aromatic Substitution & CyclizationRegioselective, reliable for specific isomers.[4]Harsh reagents, potential for side reactions.
Friedländer Annulation 2-aminopyridine-3-carbaldehyde/carbonitrile, Active Methylene CompoundCondensation & CyclizationVersatile, allows for diverse substitutions.[8][12]May require specific precursors.
Multicomponent Reactions Aldehyde, Malononitrile, Ketone/Active Methylene Compound, Ammonium AcetateOne-pot Condensation & CyclizationHigh efficiency, atom economy, diversity-oriented.[10]Optimization of reaction conditions can be complex.

From Intermediate to Final Product: Key Transformations

Once the core this compound is synthesized, the chloro and cyano groups offer avenues for further functionalization.

Nucleophilic Aromatic Substitution at C4

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various substituents, such as amines, alcohols, and thiols, leading to a wide range of derivatives with potentially diverse biological activities. For example, reaction with piperazine derivatives has been used to synthesize anti-mycobacterial agents.[13][14]

Transformation of the Nitrile Group

The carbonitrile group at the 3-position can be hydrolyzed to a carboxamide or a carboxylic acid. These functional groups can then be further modified, for example, by coupling with amines to form amides. 1,8-naphthyridine-3-carboxamide derivatives have been investigated for their anticancer and anti-inflammatory activities.[15]

Logical Relationship: Synthetic Pathway

Synthetic_Pathway Start Starting Materials (e.g., 2-aminopyridine derivatives) Core_Synthesis Core Synthesis (Vilsmeier-Haack, Friedländer, etc.) Start->Core_Synthesis Cyclization Intermediate This compound Core_Synthesis->Intermediate Functionalization Functional Group Transformation Intermediate->Functionalization Nucleophilic Substitution (C4) Nitrile Hydrolysis (C3) Derivatives Diverse Biologically Active Derivatives Functionalization->Derivatives

Caption: General Synthetic Pathway.

Conclusion and Future Perspectives

The synthesis of this compound derivatives remains a significant area of research in medicinal chemistry. The methodologies outlined in this guide provide a solid foundation for researchers to access these valuable compounds. Future efforts will likely focus on the development of even more efficient, sustainable, and diversity-oriented synthetic strategies. The exploration of novel catalytic systems and the application of flow chemistry are promising avenues for advancing the synthesis of this important class of molecules, ultimately contributing to the discovery of new and improved therapeutic agents.

References

  • Mogilaiah, K., & Sreenivasulu, B. (1982). Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. Indian Journal of Chemistry - Section B, 21B(5), 479-480.
  • Mogilaiah, K., & Sreenivasulu, B. (1982). Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. PubMed. Available at: [Link]

  • Charris, J., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis.
  • Pipzine Chemicals. (n.d.). 2-Aminopyridine-3-carbonitrile: Properties, Synthesis, Uses & Safety. Pipzine Chemicals.
  • Charris, J., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Request PDF. (n.d.). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1,8-Naphthyridine Cores. BenchChem.
  • Al-Amiery, A. A., et al. (2018). Synthesis of ester and nitrile of 1,8-naphthyridine from 2-chloro-3-formyl-1,8-naphthyridine.
  • Al-Amiery, A. A., et al. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities.
  • Abdel-Aziz, H. A., et al. (2019).
  • Rajput, S. S., & Girase, P. T. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.
  • Request PDF. (n.d.). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE.
  • Nummy, L. J. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Asian Journal of Chemistry. (2018).
  • Anwair, M. A. S., et al. (2012). View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • National Center for Biotechnology Information. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PubMed Central.
  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • National Center for Biotechnology Information. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
  • Abu-Melha, S. (2017).
  • National Center for Biotechnology Information. (n.d.).
  • ChemicalBook. (n.d.). 4-Chloro-1,8-naphthalic anhydride synthesis. ChemicalBook.
  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
  • Srivastava, S. K., et al. (2007).

Sources

Application Notes and Protocols for the Utilization of 4-Chloro-1,8-naphthyridine-3-carbonitrile in Anti-Mycobacterial Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Tubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for new therapeutic agents with novel mechanisms of action.[2][3][4] The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, found in numerous antibacterial agents like nalidixic acid and enoxacin.[5] This structural motif has been extensively explored for the development of potent anti-mycobacterial agents.[6]

This guide focuses on 4-Chloro-1,8-naphthyridine-3-carbonitrile , a key chemical intermediate and a versatile starting point for the synthesis of compound libraries aimed at anti-TB drug discovery.[7][8][9] Its activated chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The nitrile group is also a significant functional group present in many biologically active compounds.[10]

These notes provide a comprehensive framework for researchers, outlining the strategic synthesis of derivative libraries from this core, robust protocols for evaluating their in vitro anti-mycobacterial efficacy, and essential methods for assessing their cytotoxicity to establish a preliminary therapeutic index.

Postulated Mechanism of Action: Targeting InhA

While the precise target can vary between derivatives, a primary mechanism of action for many 1,8-naphthyridine compounds against Mycobacterium tuberculosis is believed to be the inhibition of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[7][10] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust, impermeable barrier. Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a loss of cell wall integrity and ultimately, bacterial death. This pathway is a clinically validated target, as it is also the target of the frontline anti-TB drug isoniazid.

cluster_Mtb Mycobacterium tuberculosis Cell cluster_FASII FAS-II Cycle FAS_I Fatty Acid Synthase-I (FAS-I) FAS_II Fatty Acid Synthase-II (FAS-II) Pathway FAS_I->FAS_II Provides precursors Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Elongates fatty acids InhA Enoyl-ACP Reductase (InhA) Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Compound 1,8-Naphthyridine Derivative (e.g., ANA-12) Compound->InhA Inhibition

Caption: Postulated mechanism of InhA inhibition by 1,8-naphthyridine derivatives.

Application Note 1: Synthesis of 1,8-Naphthyridine-3-carbonitrile Derivatives

The primary application of this compound in anti-mycobacterial research is as a foundational scaffold for creating diverse derivatives. The electron-withdrawing nature of the naphthyridine ring system and the nitrile group activates the chlorine atom for nucleophilic aromatic substitution (SNAr). This allows for the efficient introduction of various amine-containing fragments, such as substituted piperazines, to generate a library of novel compounds for screening.[7][8]

Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Diverse Amines (e.g., Substituted Piperazines) Reagent->Reaction Library Library of Novel 1,8-Naphthyridine Derivatives Reaction->Library Screening Anti-mycobacterial & Cytotoxicity Screening Library->Screening

Caption: General workflow for synthesizing a library of anti-mycobacterial candidates.

A typical synthetic protocol involves reacting this compound with a desired amine in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) in a suitable solvent like DMF or DMSO at elevated temperatures. The resulting products can then be purified using standard techniques like column chromatography or recrystallization.[7]

Application Note 2: In Vitro Anti-Mycobacterial Screening

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. This involves a tiered screening approach, starting with the determination of whole-cell activity against a standard laboratory strain of M. tuberculosis.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination via Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, colorimetric method for determining the MIC of compounds against M. tuberculosis.[8][11] The assay relies on the ability of metabolically active mycobacterial cells to reduce the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin. Inhibition of growth is therefore indicated by the absence of a color change.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • Test compounds dissolved in DMSO (10 mM stock).

  • Rifampicin and Isoniazid (positive controls).

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.6-0.8).[1]

  • Inoculum Preparation: Dilute the bacterial culture in fresh broth to achieve a final concentration that will yield approximately 1-5 x 105 CFU/mL in the assay wells.

  • Compound Plating:

    • Add 100 µL of sterile supplemented 7H9 broth to all wells of a 96-well plate.

    • Add 2 µL of the 10 mM stock solution of the test compound to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the next, mixing thoroughly, and repeating across the plate. This will create a concentration gradient.

    • Prepare wells for positive controls (Rifampicin) and negative controls (DMSO vehicle).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Assay Development: Add 20 µL of Alamar Blue solution to each well and re-incubate for 12-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2.2: Intracellular Activity in a Macrophage Infection Model

Since M. tuberculosis is an intracellular pathogen, evaluating a compound's ability to kill bacteria residing within host macrophages is a crucial secondary screen.[12][13] This assay provides a more physiologically relevant context for drug activity.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1).[1]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • M. tuberculosis H37Rv.

  • Test compounds.

  • Sterile water for cell lysis.

  • Middlebrook 7H11 agar plates for CFU enumeration.

Step-by-Step Methodology:

  • Cell Seeding: Seed macrophages into 24-well plates at a density of ~2 x 105 cells per well and incubate overnight to allow for adherence.[1]

  • Infection: Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 5-10 for 4 hours.

  • Removal of Extracellular Bacteria: Wash the cells three times with sterile PBS to remove extracellular bacteria. Add fresh media containing a low concentration of amikacin (a drug with poor intracellular penetration) for 2 hours to kill any remaining extracellular bacilli, then wash again.

  • Compound Treatment: Add fresh media containing serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis and Plating:

    • Wash the cells with PBS.

    • Lyse the macrophages by adding sterile water or a mild detergent (e.g., 0.1% Triton X-100) for 10-15 minutes.

    • Prepare serial dilutions of the cell lysate in PBS.

    • Plate the dilutions onto 7H11 agar plates.

  • CFU Enumeration: Incubate the agar plates at 37°C for 3-4 weeks and count the number of colonies. The compound's efficacy is determined by the reduction in CFU compared to the untreated control.[1]

cluster_workflow In Vitro Screening Workflow Start Synthesized Compound Library MABA Primary Screen: MIC Determination (MABA) Start->MABA Cytotoxicity_Assay Parallel Screen: Cytotoxicity (MTT Assay) Start->Cytotoxicity_Assay Decision1 MIC ≤ 10 µg/mL? MABA->Decision1 Macrophage_Assay Secondary Screen: Intracellular Activity (CFU Reduction) Decision1->Macrophage_Assay Yes Discard Discard or Deprioritize Decision1->Discard No SI_Calc Calculate Selectivity Index (SI = CC50 / MIC) Macrophage_Assay->SI_Calc Cytotoxicity_Assay->SI_Calc Decision2 High Potency & SI > 10? SI_Calc->Decision2 Hit_Compound Promising Hit Compound for further development Decision2->Hit_Compound Yes Decision2->Discard No

Caption: A tiered workflow for screening novel anti-mycobacterial compounds.

Application Note 3: Cytotoxicity and Selectivity Profiling

An ideal anti-mycobacterial agent must be selectively toxic to the pathogen while exhibiting minimal harm to host cells.[3] Therefore, assessing the cytotoxicity of hit compounds against mammalian cells is a mandatory step in early-stage drug discovery.

Protocol 3.1: Mammalian Cell Cytotoxicity using MTT Assay

The MTT assay is a standard colorimetric test for measuring cellular metabolic activity, which serves as an indicator of cell viability.[3] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Materials:

  • Mammalian cell line (e.g., HepG2 for hepatotoxicity, Vero, or A549).[3][14]

  • Complete culture medium.

  • Test compounds.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

  • Sterile 96-well plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Calculating the Selectivity Index (SI)

The Selectivity Index is a critical parameter for prioritizing compounds. It provides a quantitative measure of a compound's selectivity for the mycobacteria over host cells. A higher SI value is desirable.

Formula: Selectivity Index (SI) = CC50 (from MTT assay) / MIC (from MABA)

Compounds with an SI value greater than 10 are generally considered promising for further investigation.[2]

Data Presentation

All quantitative data should be systematically organized to facilitate comparison and decision-making.

Compound IDStructure/ModificationMIC vs Mtb H37Rv (µg/mL)[7][8]MIC (µM)CC50 vs Vero Cells (µM)Selectivity Index (SI)
ANA-12 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-6.2515.3> 170> 11
ANC-2 2-(4-(2-chlorophenyl)glycyl)piperazin-1-yl)-12.528.1> 170> 6
ANA-1 2-(4-(N-phenylacetamido)piperazin-1-yl)-12.530.1> 170> 5.6
Rifampicin (Positive Control)<0.25<0.3>100>400
Ethambutol (Positive Control)6.2530.6>300>9.8

Note: Data presented is representative and based on published results for 1,8-naphthyridine-3-carbonitrile derivatives.[7][8]

References

  • Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds. Benchchem.
  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
  • Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. bioRxiv.
  • Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. PMC - PubMed Central.
  • Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. MDPI.
  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. ASM Journals.
  • Antimycobacterial susceptibility testing methods for natural products research. PMC - NIH.
  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. NIH.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
  • antimycobacterial susceptibility testing methods for natural products research. SciELO.
  • Naphthyridine derivatives and their anti-mycobacterial activity. ResearchGate.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. PubMed.
  • Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH.
  • Synthesis of Variously Substituted 1,8-Naphthyridine Derivatives and Evaluation of Their Antimycobacterial Activity. ResearchGate.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. OUCI.
  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. PubMed Central.
  • Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis. PMC - NIH.
  • 4-Chloro-1,8-naphthyridine | 35170-94-6. J&K Scientific.
  • Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review. PMC - NIH.
  • Naphthofuroquinone derivatives show strong antimycobacterial activities against drug-resistant Mycobacteria. PubMed.
  • Synthesis and evaluation of antimycobacterial activity of 4-phenyl-1,8-naphthyridine derivatives. PubMed.

Sources

The Strategic Intermediate: A Comprehensive Guide to 4-Chloro-1,8-naphthyridine-3-carbonitrile in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of modern drug discovery. Among these, the 1,8-naphthyridine scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities, including potent antibacterial, anticancer, and anti-inflammatory properties.[1] This guide delves into the chemistry and application of a key intermediate, 4-Chloro-1,8-naphthyridine-3-carbonitrile , providing researchers, scientists, and drug development professionals with a detailed understanding of its synthesis and utility in the creation of next-generation pharmaceuticals.

The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, is a bioisostere of quinoline and naphthalene. This structural feature allows it to interact with a variety of biological targets with high affinity and specificity. The inherent electronic properties and the ability to introduce diverse substituents at various positions on the ring system make it a versatile template for drug design.

Commercially successful drugs, such as the fluoroquinolone antibiotic Gemifloxacin, feature the 1,8-naphthyridine core, highlighting its clinical relevance.[2][3] Gemifloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, thereby exhibiting broad-spectrum antibacterial activity.[4] The strategic placement of substituents on the 1,8-naphthyridine ring is critical for modulating the compound's pharmacokinetic and pharmacodynamic properties.

Synthetic Pathways to this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the construction of the corresponding 4-hydroxy-1,8-naphthyridine-3-carbonitrile, followed by a chlorination reaction. This approach ensures high yields and purity of the final product.

Step 1: Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile

The initial and crucial step is the formation of the 1,8-naphthyridine ring system. A robust and widely applicable method for this is the Gould-Jacobs reaction, which involves the cyclization of an aminopyridine derivative with a suitable three-carbon component. In this case, 2-aminopyridine reacts with ethyl 2-cyano-3-ethoxyacrylate.

Materials:

  • 2-Aminopyridine

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) in absolute ethanol. Heat the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the resulting crude intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the 1,8-naphthyridine ring.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the diphenyl ether. Collect the solid by vacuum filtration and wash it thoroughly with a non-polar solvent like hexane or petroleum ether to remove the residual diphenyl ether.

  • Recrystallization: The crude 4-hydroxy-1,8-naphthyridine-3-carbonitrile can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield a pure crystalline solid.

Causality of Experimental Choices:

  • Ethyl 2-cyano-3-ethoxyacrylate: This reagent provides the necessary three-carbon backbone and the nitrile group for the final product. The ethoxy group acts as a good leaving group during the initial condensation reaction.

  • Diphenyl Ether: Its high boiling point (259 °C) is essential to provide the thermal energy required for the intramolecular cyclization, a key step in the Gould-Jacobs reaction.

  • Recrystallization: This purification technique is crucial for removing any unreacted starting materials and by-products, ensuring the high purity of the intermediate required for the subsequent chlorination step.

Step 2: Chlorination of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile

The conversion of the 4-hydroxy group to a 4-chloro group is a critical transformation, as the chlorine atom serves as a versatile handle for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.

Materials:

  • 4-Hydroxy-1,8-naphthyridine-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice-water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube to maintain anhydrous conditions, suspend 4-hydroxy-1,8-naphthyridine-3-carbonitrile (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). Add a catalytic amount of DMF.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Removal of Excess POCl₃: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Slowly and cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring. This will quench the remaining POCl₃. The product will precipitate as a solid.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a chlorinated solvent such as dichloromethane or chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a solvent like ethanol.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a powerful and effective chlorinating agent for converting hydroxyl groups on heteroaromatic rings to chloro groups.[5][6][7][8][9] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • DMF (catalytic): DMF acts as a catalyst by reacting with POCl₃ to form the Vilsmeier reagent, which is a more reactive electrophile and facilitates the reaction.

  • Anhydrous Conditions: POCl₃ reacts violently with water. Therefore, maintaining anhydrous conditions is crucial for the success and safety of the reaction.

  • Quenching with Ice-water: This is a standard and essential procedure to safely decompose the highly reactive and corrosive excess POCl₃.

  • Neutralization with Sodium Bicarbonate: This step is necessary to neutralize the hydrochloric acid and phosphoric acid formed during the work-up, allowing for efficient extraction of the organic product.

Application in the Synthesis of Bioactive Molecules

The 4-chloro substituent in this compound is a key functional group that allows for the introduction of various nucleophiles, leading to a diverse range of derivatives with potential therapeutic applications. The electron-withdrawing nature of the nitrile group at the 3-position further activates the 4-position for nucleophilic aromatic substitution.

Application Example: Synthesis of Potential Anti-mycobacterial Agents

Recent research has focused on the development of 1,8-naphthyridine-3-carbonitrile derivatives as potent anti-mycobacterial agents, with some compounds showing activity against Mycobacterium tuberculosis.[1][10] The synthesis of these analogues often involves the displacement of the 4-chloro group with various amine-containing side chains.

Materials:

  • This compound

  • Desired amine nucleophile (e.g., a substituted piperazine)

  • A suitable base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • A polar aprotic solvent (e.g., DMF or acetonitrile)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents) in the chosen solvent.

  • Addition of Base: Add the base (2-3 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the final bioactive molecule.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile2-Aminopyridine, Ethyl 2-cyano-3-ethoxyacrylateDiphenyl ether240-25070-85
2Chlorination4-Hydroxy-1,8-naphthyridine-3-carbonitrile, POCl₃Neat POCl₃105-11080-95
3Nucleophilic SubstitutionThis compound, AmineDMF/Acetonitrile80-12060-90

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Derivatization A 2-Aminopyridine + Ethyl 2-cyano-3-ethoxyacrylate B 4-Hydroxy-1,8-naphthyridine-3-carbonitrile A->B Diphenyl ether, 240-250°C C This compound B->C POCl3, reflux D Bioactive Molecule (e.g., Anti-mycobacterial agent) C->D Amine, Base

Caption: Synthetic workflow for the preparation and derivatization of this compound.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its efficient two-step synthesis provides a reliable route to this key building block. The presence of the reactive chloro group at the 4-position opens up a plethora of possibilities for structural modification, enabling the synthesis of diverse libraries of compounds for biological screening. The continued exploration of derivatives originating from this intermediate holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

  • Mahadu Khetmalis, Y., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(31), 22003-22020. Available at: [Link]

  • Google Patents. (2010). Method for synthesizing Gemifloxacin main ring compound. CN101899044A.
  • Google Patents. (2016). Gemifloxacin intermediate preparation method. CN105585518A.
  • Mahadu Khetmalis, Y., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

  • Google Patents. (2010). Process for the preparation of gemifloxacin. US20100076193A1.
  • Antimicrobial Activity of Naphthyridine Derivatives. (2021). PMC - NIH. Available at: [Link]

  • Li, J. J., et al. (2010). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PMC - NIH. Available at: [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2013). PMC - NIH. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (2021). RSC Advances. Available at: [Link]

  • PubChem. 4-Oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. Available at: [Link]

  • ResearchGate. (2024). Structures of commercial drugs containing a 1,8-naphthyridine nucleus. Available at: [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Available at: [Link]

  • Organic Chemistry Portal. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Available at: [Link]

  • ResearchGate. (2025). synthesis of some novel substituted 4-hydroxy-1,8- naphthyridine-3-carbonitrile and derivatives. Available at: [Link]

  • PubChem. Gemifloxacin. Available at: [Link]

Sources

Application Notes and Protocols for Reactions with 4-Chloro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

The 1,8-naphthyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and valuable photophysical properties.[1] The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutic agents and advanced materials. 4-Chloro-1,8-naphthyridine-3-carbonitrile emerges as a highly versatile building block, primed for a variety of chemical transformations. The presence of a chloro substituent at the 4-position, activated by the electron-withdrawing cyano group at the 3-position and the inherent electron-deficient nature of the pyridine rings, renders this molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols and technical insights for key reactions involving this compound, aimed at researchers, scientists, and professionals in drug development.

Safety Precautions

General Handling: this compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally related compounds.

Reaction-Specific Hazards:

  • Palladium Catalysts: Many palladium complexes are toxic and should be handled with care.

  • Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Solvents: Anhydrous and degassed solvents are often required for cross-coupling reactions to prevent catalyst deactivation. Schlenk techniques or glovebox use is recommended.

Characterization of Starting Material

Prior to initiating any reaction, it is crucial to confirm the identity and purity of the starting material, this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₉H₄ClN₃
Molecular Weight 189.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, moderately soluble in CH₂Cl₂, CHCl₃, THF
¹H NMR (400 MHz, CDCl₃) δ 9.25 (dd, J = 4.3, 1.8 Hz, 1H), 8.85 (s, 1H), 8.40 (dd, J = 8.4, 1.8 Hz, 1H), 7.75 (dd, J = 8.4, 4.3 Hz, 1H).
¹³C NMR (101 MHz, CDCl₃) δ 155.2, 154.8, 151.9, 145.1, 137.9, 123.8, 122.1, 115.8, 109.2.
Mass Spectrometry (ESI) m/z 190.0 [M+H]⁺

Note: NMR data is predicted based on analogous structures and should be confirmed experimentally.

Core Reactions and Protocols

The reactivity of this compound is dominated by the lability of the C4-Cl bond. The following sections detail protocols for its most significant transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,8-naphthyridine ring system, further accentuated by the adjacent cyano group, makes the C4 position highly susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

SNAr_Workflow reagents Starting Material: This compound Nucleophile (e.g., amine, alcohol, thiol) Base (e.g., K₂CO₃, Et₃N, DIPEA) reaction_setup Reaction Setup: - Dissolve reactants in a suitable solvent (e.g., DMF, DMSO, MeCN) - Stir at elevated temperature (e.g., 80-120 °C) reagents->reaction_setup 1. Combine monitoring Reaction Monitoring: - TLC or LC-MS reaction_setup->monitoring 2. Heat & Monitor workup Work-up: - Quench with water - Extract with organic solvent monitoring->workup 3. Upon Completion purification Purification: - Column chromatography - Recrystallization workup->purification 4. Isolate product Product: 4-Substituted-1,8-naphthyridine-3-carbonitrile purification->product 5. Characterize

Caption: General workflow for SNAr reactions.

This protocol describes the synthesis of 4-amino-1,8-naphthyridine-3-carbonitrile derivatives.

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.2-2.0 eq)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Procedure:

    • To a round-bottom flask, add this compound, the desired amine, and the base.

    • Add the solvent (DMF or MeCN) to achieve a concentration of approximately 0.1-0.2 M.

    • Stir the reaction mixture at 80-120 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale: The choice of base and solvent is critical. K₂CO₃ is a mild inorganic base suitable for many amines in a polar aprotic solvent like DMF. For more sensitive substrates, an organic base like DIPEA in a less polar solvent like MeCN can be employed. The excess of the amine nucleophile drives the reaction to completion.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis provides access to a vast array of C-C and C-N bond formations that are not readily achievable through classical methods. This compound is an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[2][3][4][5]

Suzuki_Workflow reagents Substrates: This compound Aryl/heteroarylboronic acid or ester Catalyst System: Pd precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand (e.g., SPhos, XPhos, PPh₃) Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reaction_setup Reaction Setup: - Combine reagents in a Schlenk flask under inert atmosphere (N₂ or Ar) - Add degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF) reagents->reaction_setup 1. Combine monitoring Reaction Monitoring: - TLC or LC-MS reaction_setup->monitoring 2. Heat & Monitor workup Work-up: - Filter through Celite - Aqueous work-up monitoring->workup 3. Upon Completion purification Purification: - Column chromatography workup->purification 4. Isolate product Product: 4-Aryl-1,8-naphthyridine-3-carbonitrile purification->product 5. Characterize

Caption: General workflow for Suzuki-Miyaura coupling.

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • SPhos (0.10 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Procedure:

    • In an oven-dried Schlenk flask, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed dioxane/water mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography on silica gel.

Rationale: The choice of a bulky, electron-rich phosphine ligand like SPhos is often crucial for the efficient coupling of electron-deficient heteroaryl chlorides. The aqueous base system is standard for Suzuki couplings and facilitates the transmetalation step. Degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) active catalyst.

For sterically hindered or less nucleophilic amines where SNAr may be sluggish, the Buchwald-Hartwig amination offers a powerful alternative.[6][7]

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • XPhos (0.08 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

    • Add this compound and anhydrous toluene.

    • Add morpholine via syringe.

    • Heat the reaction mixture to 100-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, and quench carefully with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Rationale: The combination of a Pd(0) source like Pd₂(dba)₃ and a biarylphosphine ligand such as XPhos is highly effective for coupling aryl chlorides. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous conditions are critical for this reaction.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing valuable alkynyl functionalities.[8][9][10][11]

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (Et₃N)

    • Anhydrous DMF

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous DMF and Et₃N.

    • Add phenylacetylene via syringe.

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and pour into water.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.

Rationale: The classic Sonogashira conditions involving a palladium catalyst, a copper(I) co-catalyst, and an amine base are generally effective. The amine acts as both a base and a solvent in some cases. The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

The Heck reaction allows for the coupling of the aryl chloride with an alkene, leading to the formation of a new C-C bond and a vinyl-substituted product.[12][13][14][15]

  • Materials:

    • This compound (1.0 eq)

    • Styrene (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous DMF or DMA

  • Procedure:

    • In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and Et₃N.

    • Add anhydrous DMF and styrene.

    • Seal the tube and heat to 120-140 °C.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

Rationale: The Heck reaction often requires higher temperatures, especially with aryl chlorides. The choice of phosphine ligand is important, and tri(o-tolyl)phosphine is a common choice. The base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.

Downstream Transformations: Reduction of the Nitrile Group

The cyano group at the 3-position is not merely an activating group; it is also a versatile functional handle for further elaboration.

Protocol 3: Reduction to a Primary Amine
  • Materials:

    • 4-Substituted-1,8-naphthyridine-3-carbonitrile (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (3.0-4.0 eq) or Raney Nickel (Ra-Ni) with H₂ gas

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure (using LiAlH₄):

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the 4-substituted-1,8-naphthyridine-3-carbonitrile in anhydrous THF.

    • Allow the reaction to warm to room temperature and then heat to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash thoroughly with THF or ethyl acetate.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate to yield the aminomethyl product.

Rationale: The reduction of a nitrile to a primary amine is a standard transformation. LiAlH₄ is a powerful reducing agent suitable for this purpose. Catalytic hydrogenation with Raney Nickel is a milder alternative that may be preferable if other reducible functional groups are present.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse array of functionalized 1,8-naphthyridine derivatives. The protocols outlined in this guide for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers to explore the chemical space around this important scaffold. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, will be key to achieving high yields and purity for specific target molecules.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

  • The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. [No Source Name Provided]. [Link]

  • Development of methodologies for synthesis of 4-hydroxy-[1][16]naphthyridine-3-carbonitriles. Materials Today: Proceedings. [Link]

  • A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. ResearchGate. [Link]

  • Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • The Mizoroki‐Heck reaction of 4‐chloroanisole and styrene in a preparative scale. ResearchGate. [Link]

  • Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases a. ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [No Source Name Provided]. [Link]

  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. The Royal Society of Chemistry. [Link]

  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of. Preprints.org. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

  • Recent advances in Sonogashira reactions. PubMed. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry. [Link]

  • Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. PubMed. [Link]

  • A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Arkivoc. [Link]

  • The Heck reaction of styrene with haloarenes. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. ResearchGate. [Link]

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, multi-technique guide for the analytical characterization of 4-Chloro-1,8-naphthyridine-3-carbonitrile. The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide range of biological activities.[1][2] As a key intermediate or final product in drug discovery pipelines, unambiguous confirmation of its structure and purity is paramount. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for primary structural elucidation. Furthermore, it outlines protocols for purity assessment using High-Performance Liquid Chromatography (HPLC) and final compositional confirmation via Elemental Analysis (EA). The causality behind experimental choices and expected data are discussed to provide researchers, scientists, and drug development professionals with a robust framework for characterization.

Introduction and Physicochemical Profile

This compound is a halogenated, nitrogen-containing heterocyclic compound.[3] Such structures are of significant interest in pharmaceutical development due to their synthetic versatility and biological relevance.[2][4] The precise characterization of this molecule is the critical first step in ensuring the validity of subsequent biological screening and structure-activity relationship (SAR) studies. This document presents a logical workflow and detailed protocols for achieving confident characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₄ClN₃Calculated
Molecular Weight 189.60 g/mol Calculated
Monoisotopic Mass 189.01482 DaCalculated
Appearance Expected to be a solidGeneral observation for similar compounds
logP (calculated) ~1.5 - 2.5Prediction based on similar structures

The Characterization Workflow: A Holistic Approach

A multi-faceted analytical strategy is essential for the unambiguous characterization of a novel chemical entity. The workflow begins with a parallel application of primary spectroscopic techniques to elucidate the core structure and functional groups. These results are then integrated to form a structural hypothesis, which is subsequently confirmed by assessing the sample's purity and elemental composition.

Characterization_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity Assessment & Final Confirmation NMR NMR Spectroscopy (¹H & ¹³C) Hypothesis Structural Hypothesis & Confirmation NMR->Hypothesis Proton/Carbon Framework MS Mass Spectrometry (LC-MS) MS->Hypothesis Molecular Weight & Isotopic Pattern FTIR FT-IR Spectroscopy FTIR->Hypothesis Functional Groups HPLC HPLC EA Elemental Analysis HPLC->EA Compositional Verification MP Melting Point MP->EA Compositional Verification Final Confirmed Structure & Purity Report EA->Final Sample Sample: This compound Sample->NMR Sample->MS Sample->FTIR Hypothesis->HPLC Purity Determination Hypothesis->MP Purity Check

Caption: Integrated workflow for the characterization of this compound.

Primary Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon framework. For this molecule, NMR will confirm the substitution pattern on the naphthyridine ring system.

Expected Data: The aromatic region of the ¹H NMR spectrum is expected to show four distinct proton signals corresponding to H-2, H-5, H-6, and H-7. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms, the chloro group, and the nitrile group. The ¹³C NMR spectrum should display nine signals, including a characteristic signal for the nitrile carbon.[5][6]

Table 2: Predicted NMR Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H 9.0 - 9.2sH-2
8.8 - 9.0ddH-7
8.4 - 8.6ddH-5
7.6 - 7.8ddH-6
¹³C 160 - 165sC-8a
150 - 155sC-4
145 - 150dC-2
138 - 142dC-7
122 - 126dC-5
120 - 124dC-6
115 - 118sC-3a
114 - 117s-C≡N
95 - 100sC-3

Note: These are estimated values based on published data for similar 1,8-naphthyridine structures. Actual values may vary.[7][8]

Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of heterocyclic compounds.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, 16-64 scans are sufficient.

  • ¹³C Acquisition: Acquire the ¹³C NMR spectrum. A greater number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental formula. Crucially, the presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[9][10] This results in a characteristic M/M+2 peak pattern in the mass spectrum.[11]

Expected Data: The mass spectrum will show a molecular ion peak [M]⁺ and an [M+2]⁺ peak, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.

Table 3: Expected Molecular Ions in Mass Spectrum

IonCalculated m/z (Monoisotopic)Expected Relative IntensityNotes
[M]⁺189.01100%Corresponds to the molecule with ³⁵Cl
[M+H]⁺190.02100%Common in ESI, corresponds to ³⁵Cl
[M+2]⁺191.01~32%Corresponds to the molecule with ³⁷Cl
[M+H+2]⁺192.02~32%Common in ESI, corresponds to ³⁷Cl

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-QTOF or Orbitrap).

  • Chromatography: Inject a small volume (1-5 µL) onto a C18 reversed-phase column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to promote ionization).

  • Mass Spectrometry: Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Examine the mass spectrum for the molecular ion cluster. Verify the accurate mass and compare the isotopic pattern to the theoretical pattern for a molecule containing one chlorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the most diagnostic absorption will be from the nitrile (C≡N) group, which has a sharp and characteristic peak in a relatively clean region of the spectrum.[12]

Expected Data: The spectrum will be dominated by several key absorptions confirming the major functional groups.

Table 4: Key FT-IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
2220 - 2240 Sharp, Medium-StrongC≡N stretchNitrile
3000 - 3100Medium-WeakC-H stretchAromatic
1580 - 1620Medium-StrongC=C / C=N stretchAromatic Ring
750 - 850StrongC-Cl stretchAryl Halide

Note: Aromatic nitriles typically absorb between 2240 and 2220 cm⁻¹ due to conjugation.[12][13]

Protocol: FT-IR Data Acquisition (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Purity Assessment and Final Confirmation

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry standard for determining the purity of small molecules. A reversed-phase method separates compounds based on their hydrophobicity. A single, sharp, and symmetrical peak indicates a high degree of purity.

Protocol: Reversed-Phase HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL.

  • Analysis: Inject 5-10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Elemental Analysis (EA)

Causality: Elemental analysis provides the ultimate confirmation of a compound's empirical formula by precisely measuring the mass percentages of Carbon, Hydrogen, Nitrogen, and Chlorine.[14] This technique validates the results obtained from mass spectrometry and serves as a final check on purity and identity.

Expected Data: The experimentally determined percentages should be within ±0.4% of the calculated theoretical values.

Table 5: Theoretical Elemental Composition

ElementSymbolTheoretical Percentage (%)
CarbonC57.01
HydrogenH2.13
ChlorineCl18.70
NitrogenN22.16

Protocol: Elemental Analysis

  • Sample Preparation: Provide a high-purity (typically >98% by HPLC), dry sample (3-5 mg) in a clean vial.

  • Analysis: Submit the sample to a dedicated analytical service laboratory. The analysis is typically performed using a CHN analyzer, with chlorine content determined by a separate method such as combustion with ion chromatography.

  • Validation: Compare the reported experimental values to the calculated theoretical percentages to confirm the elemental formula.

Conclusion

The robust characterization of this compound requires an integrated analytical approach. The combination of NMR for detailed structural mapping, Mass Spectrometry for molecular weight and isotopic confirmation, and FT-IR for functional group identification provides a comprehensive and definitive structural elucidation. These primary techniques, when coupled with HPLC for purity assessment and Elemental Analysis for compositional verification, establish a self-validating system that ensures the identity, purity, and quality of the compound for its intended use in research and development.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms... [Image]. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]

  • PubChem. (n.d.). 4,8-Dichloro-1,6-naphthyridine-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2019, November). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

  • ResearchGate. (2025, May 31). Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions and their antimicrobial activity. Retrieved from [Link]

  • PubMed Central. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. Retrieved from [Link]

  • RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Retrieved from [Link]

  • Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

  • Journal of Analytical Chemistry. (2008, November). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]

  • PMC - NIH. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent discoveries of naturally occurring halogenated nitrogen heterocycles. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Preprints.org. (2023, May 23). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Retrieved from [Link]

  • PMC - NIH. (2021, December 6). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Carbonitrile Group in 4-Chloro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2][3][4] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5][6] The starting material, 4-Chloro-1,8-naphthyridine-3-carbonitrile, is a versatile building block for the synthesis of a diverse library of compounds. The chloro substituent at the 4-position offers a handle for nucleophilic substitution reactions, while the carbonitrile group at the 3-position is a gateway to a variety of functional groups, each imparting distinct physicochemical and pharmacological properties to the final molecule.

This guide provides detailed application notes and protocols for the strategic functionalization of the carbonitrile group in this compound. We will explore three key transformations: hydrolysis to the carboxamide, reduction to the aminomethyl group, and [3+2] cycloaddition to the tetrazole ring. Each section will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and present the expected outcomes, empowering researchers to confidently leverage this versatile scaffold in their drug discovery and development endeavors.

Hydrolysis of the Carbonitrile to 4-Chloro-1,8-naphthyridine-3-carboxamide

The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. Amides are prevalent in pharmaceuticals, acting as key structural components and participating in crucial hydrogen bonding interactions with biological targets.[7] While harsh acidic or basic conditions can lead to the over-hydrolysis of the nitrile to a carboxylic acid, milder, controlled methods can selectively yield the desired amide.[8] Transition metal-catalyzed hydration offers an efficient and selective route to primary amides under neutral or mild conditions.[9][10][11]

Mechanistic Rationale

The base-mediated hydration of nitriles involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting intermediate is then protonated to form an imidic acid, which tautomerizes to the more stable amide.[12] Careful control of reaction conditions, such as temperature and concentration of the base, is crucial to prevent further hydrolysis of the amide to the carboxylic acid.

Experimental Protocol: Base-Mediated Hydrolysis

This protocol describes a transition-metal-free method for the hydration of this compound to the corresponding carboxamide using sodium hydroxide.[7]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and isopropyl alcohol (5 mL).

  • Stir the mixture to obtain a suspension.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 mmol) in deionized water (1 mL).

  • Add the NaOH solution dropwise to the stirred suspension of the nitrile at room temperature.

  • Heat the reaction mixture to 60°C and maintain this temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with dilute aqueous HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to afford 4-Chloro-1,8-naphthyridine-3-carboxamide.

Data Presentation: Hydrolysis Reaction Parameters
ParameterValue
SubstrateThis compound
ReagentSodium Hydroxide (NaOH)
SolventIsopropyl Alcohol (IPA) / Water
Temperature60°C
Reaction Time24 hours
Expected YieldModerate to Good
Product4-Chloro-1,8-naphthyridine-3-carboxamide
Experimental Workflow: Hydrolysis

hydrolysis_workflow start Start: 4-Chloro-1,8- naphthyridine-3-carbonitrile reagents Add NaOH solution in IPA/Water start->reagents 1.0 mmol reaction Heat at 60°C for 24h reagents->reaction 2.0 equiv. NaOH workup Cool, Neutralize, and Extract with Ethyl Acetate reaction->workup purification Dry, Concentrate, and Purify workup->purification product Product: 4-Chloro-1,8- naphthyridine-3-carboxamide purification->product

Caption: Workflow for the base-mediated hydrolysis of the nitrile.

Reduction of the Carbonitrile to (4-Chloro-1,8-naphthyridin-3-yl)methanamine

The reduction of nitriles to primary amines is a valuable transformation that introduces a basic aminomethyl group, which can serve as a key pharmacophore or a synthetic handle for further derivatization.[12][13] Catalytic hydrogenation using Raney Nickel is a widely employed and economical method for this purpose.[14][15]

Mechanistic Rationale

The catalytic hydrogenation of nitriles involves the sequential addition of two molecules of hydrogen across the carbon-nitrogen triple bond. The reaction proceeds via an intermediate imine, which is further reduced to the primary amine.[14] The choice of catalyst and reaction conditions is critical to prevent the formation of secondary and tertiary amine byproducts.[14][16]

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

This protocol outlines the reduction of this compound to the corresponding primary amine using Raney Nickel as the catalyst.

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Ammonia solution (e.g., 7N in Methanol)

  • Hydrogen gas source

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite® or other filter aid

  • Standard laboratory glassware

Procedure:

  • Carefully wash the Raney Nickel slurry with methanol or ethanol to remove the water.

  • In a high-pressure reactor, combine this compound (1.0 mmol), the washed Raney Nickel (approximately 10-20% by weight of the nitrile), and methanol or ethanol (10 mL).

  • To suppress the formation of secondary amines, add a solution of ammonia in methanol (e.g., 2-3 equivalents).

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) until the uptake of hydrogen ceases. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.

  • Wash the filter cake with additional methanol or ethanol.

  • Combine the filtrate and washings, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Data Presentation: Reduction Reaction Parameters
ParameterValue
SubstrateThis compound
CatalystRaney Nickel
Reducing AgentHydrogen Gas (H₂)
SolventMethanol or Ethanol with Ammonia
Pressure50-100 psi
TemperatureRoom Temperature to 50°C
Expected YieldGood to Excellent
Product(4-Chloro-1,8-naphthyridin-3-yl)methanamine
Experimental Workflow: Reduction

reduction_workflow start Start: 4-Chloro-1,8- naphthyridine-3-carbonitrile catalyst Add Raney Ni and Ammonia in Methanol start->catalyst reaction Pressurize with H₂ and Stir catalyst->reaction 50-100 psi H₂ filtration Filter through Celite® to remove catalyst reaction->filtration isolation Concentrate and Purify filtration->isolation product Product: (4-Chloro-1,8-naphthyridin -3-yl)methanamine isolation->product

Caption: Workflow for the catalytic reduction of the nitrile to a primary amine.

[3+2] Cycloaddition to 5-(4-Chloro-1,8-naphthyridin-3-yl)-1H-tetrazole

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and bioavailability.[17][18] The [3+2] cycloaddition of a nitrile with an azide is the most direct route to 5-substituted-1H-tetrazoles.[19][20][21]

Mechanistic Rationale

The metal-catalyzed [3+2] cycloaddition of sodium azide to a nitrile is believed to proceed through the coordination of the nitrile to the metal center, which activates it towards nucleophilic attack by the azide.[19] The subsequent intramolecular cyclization and protonation yield the tetrazole ring. Various catalysts can be employed to facilitate this reaction, including zinc, copper, and cobalt complexes.[19][22]

Experimental Protocol: Zinc-Catalyzed [3+2] Cycloaddition

This protocol details the synthesis of the tetrazole derivative using zinc chloride as a catalyst.[18]

Materials:

  • This compound

  • Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive! Handle with extreme care.

  • Zinc chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), sodium azide (1.5 mmol), zinc chloride (1.1 mmol), and DMF (5 mL).

  • Heat the reaction mixture to 120-130°C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water (50 mL).

  • Acidify the aqueous solution to pH 2-3 with dilute HCl. This will protonate the tetrazole and may cause it to precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation: Cycloaddition Reaction Parameters
ParameterValue
SubstrateThis compound
ReagentsSodium Azide (NaN₃), Zinc Chloride (ZnCl₂)
SolventN,N-Dimethylformamide (DMF)
Temperature120-130°C
Reaction Time12-24 hours
Expected YieldGood to Excellent
Product5-(4-Chloro-1,8-naphthyridin-3-yl)-1H-tetrazole
Experimental Workflow: Cycloaddition

cycloaddition_workflow start Start: 4-Chloro-1,8- naphthyridine-3-carbonitrile reagents Add NaN₃ and ZnCl₂ in DMF start->reagents reaction Heat at 120-130°C for 12-24h reagents->reaction 1.5 equiv. NaN₃ 1.1 equiv. ZnCl₂ workup Cool, Quench in Ice-Water, and Acidify reaction->workup isolation Filter Precipitate or Extract with Ethyl Acetate workup->isolation product Product: 5-(4-Chloro-1,8-naphthyridin -3-yl)-1H-tetrazole isolation->product

Caption: Workflow for the [3+2] cycloaddition to form a tetrazole.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the functionalization of the carbonitrile group in this compound. By converting the nitrile to an amide, an amine, or a tetrazole, researchers can access a diverse range of chemical entities with tailored properties for applications in drug discovery and materials science. The provided mechanistic insights and step-by-step instructions are intended to facilitate the successful implementation of these transformations in the laboratory.

References

  • Kumar, M. R. et al. A Facile Synthesis of 2-Chloro-1,8-Naphthyridine-3-Carbaldehyde; Their Transformation into Different Functionalities and Antimicrobial Activity.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Nitrile reduction. Wikipedia.
  • A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines.
  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins C
  • Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
  • Chemistry of Nitriles. LibreTexts.
  • 1H-Tetrazole synthesis. Organic Chemistry Portal.
  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organoc
  • Transition metal-free hydration of nitriles to amides mediated by NaOH.
  • Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condens
  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
  • reduction of nitriles. Chemguide.
  • Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. PubMed.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.
  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central.
  • Functionalization of 2-methyl- and 2,7-dimethyl-1,8-naphthyridine.
  • Catalyzed Hydration of Nitriles to Amides.
  • C
  • Cycloaddition reaction of NaN3 with nitriles toward the synthesis of tetrazoles catalyzed by a copper complex on boehmite nanoparticles. Nanoscale Advances (RSC Publishing).
  • Development of methodologies for synthesis of 4-hydroxy-[14][23]naphthyridine-3-carbonitriles. ScienceDirect.

  • [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone.
  • Recent Advances for Hydration Reaction of Nitriles in Different C
  • 4-Chloro-1,8-naphthyridine. J&K Scientific.
  • Highly efficient three-component synthesis of 5-substituted-1H-tetrazoles from aldehydes, hydroxylamine, and tetrabutylammonium azide using doped nano-sized copper(I) oxide (Cu2O) on melamine–formaldehyde resin.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.
  • Converting Nitriles to Amides. Chemistry Steps.
  • Methods for preparing amide derivatives.
  • Pharmacokinetic Evaluation of C-3 Modified 1,8-naphthyridine-3-carboxamide Derivatives With Potent Anticancer Activity: Lead Finding. PubMed.

Sources

High-Throughput Screening Assays for 1,8-Naphthyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This has led to a surge in the development of 1,8-naphthyridine-based compound libraries for drug discovery. High-throughput screening (HTS) is an essential tool for rapidly evaluating these libraries to identify promising lead compounds.[3] This technical guide provides in-depth application notes and detailed protocols for HTS assays tailored to the primary biological targets of 1,8-naphthyridine derivatives, namely protein kinases and topoisomerases. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on robust, reproducible, and scalable assay formats.

Introduction to 1,8-Naphthyridine Derivatives

1,8-Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms. Their rigid structure and ability to participate in various non-covalent interactions make them ideal pharmacophores for engaging with biological targets.[4] A significant body of research has demonstrated that 1,8-naphthyridine derivatives can effectively inhibit key enzymes involved in cellular proliferation and maintenance, such as protein kinases and DNA topoisomerases.[1][5] This has positioned them as promising candidates for the development of novel therapeutics, particularly in oncology.

High-Throughput Screening (HTS) Assay Principles

HTS enables the rapid screening of thousands to millions of compounds against a specific biological target.[6] The two main categories of HTS assays are biochemical and cell-based assays.[7] Biochemical assays utilize purified molecular components, such as enzymes and their substrates, to directly measure the effect of a compound on the target's activity. Cell-based assays, on the other hand, are conducted in a more physiologically relevant environment, using whole cells to assess a compound's impact on cellular processes.[8] This guide will focus on biochemical HTS assays, which are often the primary screening method for identifying direct inhibitors of enzymatic targets.

A critical parameter for validating the quality of an HTS assay is the Z'-factor .[1][9] This statistical metric assesses the separation between the signals of the positive and negative controls, providing a measure of the assay's robustness and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9]

HTS Assays for 1,8-Naphthyridine Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets.[3] Several 1,8-naphthyridine derivatives have been identified as potent kinase inhibitors, including inhibitors of Epidermal Growth Factor Receptor (EGFR).[5]

Fluorescence Polarization (FP)-Based Kinase Assay

Fluorescence polarization is a robust and homogeneous assay format well-suited for HTS of kinase inhibitors.[8][10] The principle of the assay is based on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein. A small fluorescent tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization.[11] In a competitive binding assay, an inhibitor will displace the fluorescent tracer from the kinase's active site, resulting in a decrease in fluorescence polarization.

cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_incubation Incubation cluster_readout Data Acquisition dispense_inhibitor Dispense 1,8-Naphthyridine Library Compounds add_kinase Add Kinase Enzyme dispense_inhibitor->add_kinase dispense_controls Dispense Controls (DMSO, Positive Control Inhibitor) dispense_controls->add_kinase add_tracer Add Fluorescent Tracer add_kinase->add_tracer incubate Incubate at Room Temperature add_tracer->incubate read_fp Read Fluorescence Polarization incubate->read_fp

Caption: Workflow for a fluorescence polarization-based kinase inhibition assay.

This protocol is designed for a 384-well plate format.

Materials and Reagents:

  • Enzyme: Recombinant Human EGFR (active)

  • Fluorescent Tracer: A fluorescently labeled ATP-competitive ligand for EGFR

  • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • 1,8-Naphthyridine Compound Library: Dissolved in 100% DMSO

  • Positive Control: A known EGFR inhibitor (e.g., Erlotinib)

  • Negative Control: DMSO

  • Microplates: 384-well, low-volume, black, non-binding surface plates

Protocol:

  • Compound Plating:

    • Dispense 50 nL of each 1,8-naphthyridine derivative from the library into the wells of the 384-well plate.

    • Dispense 50 nL of DMSO into the negative control wells.

    • Dispense 50 nL of the positive control inhibitor (e.g., Erlotinib at a final concentration of 10 µM) into the positive control wells.

  • Reagent Preparation:

    • Prepare a solution of EGFR in assay buffer at a concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).

    • Prepare a solution of the fluorescent tracer in assay buffer at a concentration of 2X the final desired concentration (e.g., 2 nM for a final concentration of 1 nM).

  • Reagent Addition:

    • Add 5 µL of the 2X EGFR solution to each well of the assay plate.

    • Mix by gentle shaking for 1 minute.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X fluorescent tracer solution to each well.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

The inhibitory activity of each compound is calculated as the percentage of inhibition relative to the controls:

% Inhibition = 100 * (1 - (mP_sample - mP_high_control) / (mP_low_control - mP_high_control))

Where:

  • mP_sample is the millipolarization value of the test compound.

  • mP_high_control is the average millipolarization of the positive control (high inhibition).

  • mP_low_control is the average millipolarization of the negative control (low inhibition).

Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further validation, including IC₅₀ determination through dose-response experiments.

Exemplary Data for 1,8-Naphthyridine Kinase Inhibitors
CompoundTarget KinaseIC₅₀ (nM)Reference
Derivative AEGFR50Fictional
Derivative BEGFR (T790M)250Fictional
ErlotinibEGFR2[12]

HTS Assays for 1,8-Naphthyridine Derivatives as Topoisomerase II Inhibitors

DNA topoisomerase II enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation.[13] They function by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then religating the break.[14] Topoisomerase II inhibitors can be classified as "poisons" that stabilize the covalent enzyme-DNA cleavage complex, leading to DNA damage and apoptosis.[7][15] Several 1,8-naphthyridine derivatives, such as voreloxin, have been identified as topoisomerase II poisons.[7][9]

DNA Cleavage Assay

A common method to identify topoisomerase II poisons is the DNA cleavage assay. This assay measures the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, resulting in the conversion of supercoiled plasmid DNA into a linear form.[16][17] The different DNA topoisomers can be separated by agarose gel electrophoresis. For HTS, this assay can be adapted to a fluorescence-based microplate format.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_detection Detection add_dna Add Supercoiled Plasmid DNA add_inhibitor Add 1,8-Naphthyridine Library Compounds/Controls add_dna->add_inhibitor add_topo Add Topoisomerase II Enzyme add_inhibitor->add_topo incubate_reaction Incubate at 37°C add_topo->incubate_reaction stop_reaction Stop Reaction (SDS/Proteinase K) incubate_reaction->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis quantify_dna Quantify Linear DNA gel_electrophoresis->quantify_dna

Caption: Workflow for a topoisomerase II DNA cleavage assay.

This protocol is for a standard gel-based assay, which can be adapted for HTS formats.

Materials and Reagents:

  • Enzyme: Recombinant Human Topoisomerase IIα

  • DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer: 10 mM Tris-HCl pH 7.9, 50 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP

  • 1,8-Naphthyridine Compound Library: Dissolved in 100% DMSO

  • Positive Control: Etoposide or Voreloxin

  • Negative Control: DMSO

  • Stop Solution: 1% SDS, 50 mM EDTA

  • Proteinase K

  • Agarose Gel Electrophoresis System

  • DNA Staining Reagent (e.g., Ethidium Bromide or SYBR Safe)

Protocol:

  • Reaction Setup (in a final volume of 20 µL):

    • To a microcentrifuge tube, add assay buffer, 200 ng of supercoiled plasmid DNA, and 1 µL of the test compound or control.

    • Initiate the reaction by adding 2 units of Topoisomerase IIα.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of stop solution and 2 µL of Proteinase K (10 mg/mL).

    • Incubate at 50°C for 30 minutes to digest the enzyme.

  • Analysis:

    • Add 2 µL of 6X DNA loading dye to each reaction.

    • Load the samples onto a 1% agarose gel containing a DNA stain.

    • Perform electrophoresis until the DNA forms are well-separated.

  • Visualization and Quantification:

    • Visualize the DNA bands under UV light.

    • Quantify the intensity of the linear DNA band relative to the supercoiled and relaxed forms. An increase in the linear DNA band indicates topoisomerase II poisoning.

Compounds that induce a significant increase in the amount of linear DNA are considered potential topoisomerase II poisons. For a more quantitative HTS approach, fluorescence-based assays that measure DNA intercalation or use fluorescently labeled DNA can be employed.

Exemplary Data for 1,8-Naphthyridine Topoisomerase II Inhibitors
CompoundTargetActivityReference
VoreloxinTopoisomerase IIInduces site-selective DNA double-strand breaks[4][7]
EtoposideTopoisomerase IIStabilizes the cleavage complex[3]
Derivative CTopoisomerase IIIC₅₀ = 0.5 µM (in a cell-based assay)Fictional

Conclusion

The 1,8-naphthyridine scaffold represents a valuable starting point for the discovery of novel therapeutic agents. The HTS assays outlined in this guide provide robust and reliable methods for screening 1,8-naphthyridine derivative libraries against two key cancer-related enzyme families: protein kinases and topoisomerases. By employing these detailed protocols, researchers can efficiently identify and characterize promising lead compounds for further development in the drug discovery pipeline.

References

  • Hawley, S. R., et al. (2010). Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabate in vitro and induces bone marrow aplasia in vivo. PLoS One, 5(4), e10186. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Hawley, S. R., et al. (2010). Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II. PLoS One, 5(4), e10186. [Link]

  • Walsby, E., et al. (2011). The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. Haematologica, 96(3), 393-400. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

  • Ashley, A. K., & Osheroff, N. (2020). Plasmid DNA Cleavage Assay with Eukaryotic Topoisomerase II. Methods in Molecular Biology, 2077, 89-95. [Link]

  • Lategahn, J., et al. (2019). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega, 4(7), 12411-12419. [Link]

  • Nitiss, J. L. (2009). DNA topoisomerase II and its growing repertoire of biological functions. Nature Reviews Cancer, 9(5), 327-337. [Link]

  • ResearchGate. (n.d.). Topoisomerase II DNA cleavage assay. [Link]

  • ResearchGate. (2009). Fluorescence detection techniques for protein kinase assay. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. [Link]

  • Anastassov, I. A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 421(2), 546-553. [Link]

  • Hawtin, R. E., et al. (2010). Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. Cancer Chemotherapy and Pharmacology, 65(4), 675-685. [Link]

  • Lee, Y. S., et al. (2014). Toward discovering new anti-cancer agents targeting topoisomerase IIα: a facile screening strategy adaptable to high throughput platform. PLoS One, 9(5), e97008. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). [Link]

  • Williams, G. J., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4525-4532. [Link]

  • El-Sayed, M. T., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035. [Link]

  • Inspiralis. (n.d.). High / Medium-Throughput Assay Kit - Human Topoisomerase II Alpha. [Link]

  • ResearchGate. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]

  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link]

  • Vlčková, V., et al. (2021). Highly sensitive mapping of in vitro type II topoisomerase DNA cleavage sites with SHAN-seq. Nucleic Acids Research, 49(12), e71. [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • ProFoldin. (n.d.). Human DNA topoisomerase assay kits. [Link]

  • ResearchGate. (n.d.). Reported 1,8-naphthyridine derivatives as EGFR inhibitors. [Link]

  • Singh, A., & Singh, R. K. (2024). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, 21(1), e202301396. [Link]

  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link]

  • Wikipedia. (n.d.). Topoisomerase inhibitor. [Link]

  • Hsieh, C. Y., et al. (2021). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. Molecules, 26(15), 4467. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Chloro-1,8-naphthyridine-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-Chloro-1,8-naphthyridine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide field-proven insights, detailed protocols, and troubleshooting advice to help you optimize your reaction conditions and improve your final yield.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached via a two-step process. The initial and most critical phase is the construction of the 1,8-naphthyridine core through a cyclization reaction, followed by a chlorination step. This pathway is favored for its reliability and the availability of starting materials.

The key to a high-yielding synthesis lies in maximizing the efficiency of the initial cyclization and preventing the formation of a common, often difficult-to-remove, isomeric byproduct.

Recommended Synthetic Workflow

The process begins with the condensation of a 2-aminopyridine with an activated acrylate, followed by a high-temperature intramolecular cyclization to form the 4-hydroxy-1,8-naphthyridine-3-carbonitrile intermediate. This intermediate is then chlorinated to yield the final product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Aminopyridine C 4-Hydroxy-1,8-naphthyridine-3-carbonitrile A->C Condensation & Thermal Cyclization B Ethyl (ethoxymethylene)cyanoacetate B->C E This compound (Final Product) C->E Nucleophilic Substitution D Chlorinating Agent (e.g., POCl3) D->E

Caption: Recommended two-step synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Question: My yield for the first step, the synthesis of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile, is consistently low. What is the likely cause?

Answer: Low yield in this cyclization step is the most frequent challenge. The primary cause is often the formation of an undesired isomeric byproduct, 4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile . This occurs because the intermediate formed from 2-aminopyridine has two potential nucleophilic nitrogen atoms that can initiate cyclization.[1]

  • Causality: The 2-aminopyridine reactant exists in equilibrium with its tautomeric form. The ring nitrogen can compete with the exocyclic amino group in the cyclization step. Cyclization involving the ring nitrogen leads to the undesired pyrido[1,2-a]pyrimidine byproduct, while cyclization at the C3 position of the pyridine ring by the exocyclic amine yields the desired 1,8-naphthyridine.[1] The reaction conditions, particularly temperature, heavily influence the ratio of these products.

Troubleshooting Steps:

  • Confirm the Side Product: Analyze your crude product by ¹H NMR and LC-MS to confirm the presence of the isomeric byproduct.

  • Optimize Cyclization Conditions: The traditional Gould-Jacobs reaction requires very high temperatures (often >250 °C) in solvents like Dowtherm A or mineral oil for the thermal cyclization.[2][3] These harsh conditions can promote side reactions and decomposition.

    • Actionable Solution: Consider a microwave-assisted protocol. Microwave irradiation can significantly shorten reaction times and improve yields by promoting the desired cyclization pathway under more controlled conditions.[4]

    • Alternative: Employing a milder cyclization catalyst, such as Eaton's reagent (P₂O₅ in methanesulfonic acid), can facilitate the reaction at lower temperatures (80-100 °C), thereby improving selectivity and yield.[5]

Question: The chlorination of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile (Step 2) is incomplete or results in a dark, impure product. How can I improve this?

Answer: Incomplete conversion and the formation of dark, tarry impurities during chlorination are typically due to three factors: reagent purity, moisture, and reaction temperature. The 4-hydroxy group has tautomeric keto-enol character, making it reactive, but the reaction requires forceful conditions.

  • Causality: Phosphorus oxychloride (POCl₃) is a highly effective but aggressive chlorinating agent. It is extremely sensitive to moisture, which will quench the reagent and generate phosphoric acid, contributing to side reactions and decomposition of the sensitive naphthyridine ring. Excessively high temperatures can also lead to polymerization and degradation.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry your 4-hydroxy-1,8-naphthyridine-3-carbonitrile intermediate under vacuum before the reaction. Use freshly distilled or a new bottle of POCl₃ and ensure all glassware is flame-dried.

  • Control the Temperature: While refluxing in POCl₃ is common, the reaction should be heated gradually and maintained at a gentle reflux. A reaction temperature of 100-110 °C is typically sufficient.

  • Careful Work-up: The reaction work-up is critical. After cooling, the excess POCl₃ must be quenched cautiously. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This exothermic process must be controlled to prevent localized heating and product degradation. Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.

  • Purification: The crude product often requires purification. Recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or column chromatography on silica gel can be used to remove baseline impurities and colored byproducts.

Troubleshooting Workflow

G node_q node_q node_s node_s start Low Final Yield q1 Which step has low yield? start->q1 q1_step1 Isomeric byproduct detected by NMR/LC-MS? q1->q1_step1 Step 1 (Cyclization) q2_step2 Reaction incomplete or crude product is dark/tarry? q1->q2_step2 Step 2 (Chlorination) s1 Optimize cyclization. 1. Switch to Microwave protocol. 2. Use Eaton's reagent for lower temp. 3. Ensure high purity of 2-aminopyridine. q1_step1->s1 Yes s2 Check for decomposition. 1. Lower cyclization temp/time. 2. Ensure starting materials are pure. q1_step1->s2 No s3 Review reaction & work-up. 1. Use anhydrous conditions & fresh POCl3. 2. Control reflux temperature. 3. Perform cautious quench on ice. q2_step2->s3 Yes s4 Purify starting material (Step 1 product). Impurities can inhibit chlorination. q2_step2->s4 No (Yield is just low)

Caption: Decision tree for troubleshooting low yield issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: Are there alternative starting materials for the cyclization step? Yes, while ethyl (ethoxymethylene)cyanoacetate is common, similar reagents like diethyl ethoxymethylenemalonate can be used, which would yield an ester at the 3-position instead of a nitrile.[6] The subsequent steps would then need to be adapted. The synthesis of 4-hydroxy-[7][8]naphthyridine-3-carbonitriles has been demonstrated using the ethyl ester of 3-ethoxy-2-cyano-acrylic acid, which is directly analogous to the 1,8-naphthyridine synthesis.[4]

Q2: What is the most critical parameter to control during the thermal cyclization in Dowtherm A? Temperature is paramount. The cyclization typically requires temperatures between 240-260 °C.[2][3] Below this range, the reaction is often sluggish and incomplete. Above this range, the risk of decomposition and formation of tar-like byproducts increases significantly. Precise temperature control and monitoring are essential for reproducibility.

Q3: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)? POCl₃ is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure a quenching agent (like a dry sand or sodium bicarbonate) is nearby for spills. The work-up procedure involving quenching with ice is highly exothermic and should be performed with extreme caution behind a blast shield.

Q4: How can I confirm the final structure of this compound? A combination of analytical techniques is required.

  • ¹H and ¹³C NMR: Will confirm the aromatic proton and carbon framework of the naphthyridine ring.

  • Mass Spectrometry (LC-MS or GC-MS): Will show the correct molecular ion peak, and the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) is definitive evidence of successful chlorination.[9]

  • FT-IR Spectroscopy: The disappearance of the broad -OH stretch from the starting material and the presence of a sharp nitrile (C≡N) peak around 2220-2240 cm⁻¹ are key indicators.

Section 4: Experimental Protocols & Data

Protocol 1: Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile

This protocol is adapted from methodologies employing thermal cyclization.[4][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in a high-boiling solvent such as Dowtherm A.

  • Condensation: Heat the mixture to 120-140 °C for 1-2 hours to form the intermediate adduct. Ethanol is evolved during this step.

  • Cyclization: Increase the temperature to 240-250 °C and maintain for 30-60 minutes. The reaction progress can be monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. Dilute the mixture with an equal volume of hexane or diethyl ether to facilitate further precipitation.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. The crude solid can be further purified by recrystallization from ethanol or N,N-dimethylformamide (DMF).

Protocol 2: Synthesis of this compound

This protocol uses standard chlorination conditions.[11][12]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add the dried 4-Hydroxy-1,8-naphthyridine-3-carbonitrile (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.

  • Reaction: Heat the mixture to a gentle reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a stirred slurry of crushed ice. CAUTIOUSLY and slowly, pour the reaction mixture onto the ice.

  • Isolation: After the quench is complete, neutralize the acidic solution to pH 7-8 using a saturated solution of sodium carbonate or aqueous ammonia. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be purified by recrystallization from acetonitrile or by column chromatography (silica gel, using a hexane/ethyl acetate gradient).

Summary of Reaction Parameters
StepReactantsSolventTemperature (°C)Time (h)Typical YieldKey Challenge
1: Cyclization 2-Aminopyridine, Ethyl (ethoxymethylene)cyanoacetateDowtherm A240-2500.5-140-60%Isomeric byproduct formation
2: Chlorination 4-Hydroxy-1,8-naphthyridine-3-carbonitrile, POCl₃Neat POCl₃~110 (Reflux)2-470-85%Anhydrous conditions, work-up

References

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]

  • Hauser, C. R., & Eby, C. J. (1952). Cyclization of 2-aminopyridine derivatives to form 1,8-naphthyridines. Journal of the American Chemical Society.
  • Cieplik, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, MDPI. [Link]

  • Pawar, S. D., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Navarrete-Vázquez, G., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, MDPI. [Link]

  • Serrano, J. L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, PMC. [Link]

  • Hussain, N. B. (2023). Synthesis of ester and nitrile of 1,8-naphthyridine from 2-chloro-3-formyl-1,8-naphthyridine.
  • Al-Amiery, A. A., et al. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. ResearchGate. [Link]

  • Rajput, P. R., & Girase, P. T. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Cieplik, J., et al. (2023). Antimicrobial Activity of Naphthyridine Derivatives.
  • Anwair, M. A. S., et al. (2010).
  • Allen, C. F. H., et al. (1946). RELATIVE EASE OF CYCLIZATION OF 2-, 3-, AND 4-AMINOPYRIDINE DERIVATIVES. SYNTHESIS OF NAPHTHYRIDINES.
  • Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[7][8]naphthyridine-3-carbonitriles.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Chary, M. T., et al. (2010). synthesis of some novel substituted 4-hydroxy-1,8- naphthyridine-3-carbonitrile and derivatives.
  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • G. C, K. V., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

  • Narender, A., et al. (2009). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. ResearchGate. [Link]

  • Ghiai, R., et al. (2022). Suggested mechanism for the synthesis of 1,8-naphthyridines using PTBSA-SO3H.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Organic Synthesis: The Role of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid.
  • G. C, K. V., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Chen, Y. L., et al. (2007). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PMC, NIH. [Link]

  • Chary, M. T., et al. (2012). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.

Sources

Technical Support Center: Synthesis of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic endeavors. 1,8-Naphthyridine derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] The successful synthesis of the 4-chloro derivative is a pivotal step, but it is not without its challenges.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address specific issues encountered during the typical two-step synthesis. Our goal is to equip you with the expertise to diagnose problems, understand their chemical origins, and implement effective solutions.

Overview of the Synthetic Pathway

The synthesis of this compound is generally accomplished via a two-step process. The first step involves the cyclization of a 2-aminopyridine derivative with a suitable three-carbon electrophile to form the stable 4-hydroxy-1,8-naphthyridine-3-carbonitrile intermediate. The second, and often more problematic step, is the chlorination of the 4-hydroxy group using a dehydrative chlorinating agent like phosphorus oxychloride (POCl₃).

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 2-Aminopyridine 2-Aminopyridine Hydroxy_Intermediate 4-Hydroxy-1,8-naphthyridine- 3-carbonitrile 2-Aminopyridine->Hydroxy_Intermediate High Temp. (e.g., Dowtherm A) [3] Acrylate_Derivative Ethyl 2-cyano-3-ethoxyacrylate Acrylate_Derivative->Hydroxy_Intermediate Hydroxy_Intermediate_2 4-Hydroxy Intermediate Chloro_Product 4-Chloro-1,8-naphthyridine- 3-carbonitrile

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses common problems observed during the synthesis. Each entry details the issue, its probable causes, and actionable solutions.

Q1: My chlorination reaction is incomplete. TLC analysis shows a significant amount of the 4-hydroxy starting material remaining even after prolonged reflux in POCl₃.

Probable Causes:

  • Insufficient Reagent Activity: Phosphorus oxychloride can degrade upon exposure to atmospheric moisture. Old or improperly stored POCl₃ will have reduced efficacy.

  • Low Reaction Temperature: While reflux is standard, the actual temperature can be lower than required if the heating apparatus is not efficient, especially in large-scale reactions. For many heterocyclic systems, temperatures of 140-160°C are necessary for complete conversion.[3]

  • Poor Solubility: The 4-hydroxy-1,8-naphthyridine-3-carbonitrile precursor may have limited solubility in POCl₃ alone, reducing the effective concentration of the substrate available for reaction.

  • Presence of Water: Any residual water in the starting material or glassware will rapidly quench the POCl₃, reducing the amount available for the chlorination reaction.

Recommended Solutions:

  • Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃ or distill the POCl₃ prior to use.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Dry the 4-hydroxy starting material under a high vacuum before adding it to the reaction.

  • Increase Reaction Temperature: If possible and safe, consider increasing the reaction temperature. Some procedures for difficult chlorinations are performed in sealed reactors to achieve temperatures up to 160-170°C.[3][4]

  • Use a Co-reagent or Solvent: Adding phosphorus pentachloride (PCl₅) can increase the chlorinating power of the reagent system.[5] Alternatively, using a high-boiling inert solvent like toluene or xylene in conjunction with POCl₃ might improve solubility, though this can complicate workup. In some cases, adding a base like pyridine can facilitate the reaction.[6]

Q2: The reaction appears complete by TLC, but upon aqueous workup, the main product isolated is the 4-hydroxy starting material.

Probable Causes:

  • Product Hydrolysis: This is the most common failure mode. The 4-chloro-1,8-naphthyridine product is susceptible to hydrolysis, especially under neutral or basic conditions at elevated temperatures. The workup procedure of pouring the reaction mixture into ice/water is exothermic, and localized heating can rapidly revert the product to the starting material.[7]

  • Hydrolysis of Intermediates: The reaction proceeds through a phosphoryl chloride intermediate. If this intermediate is not fully converted to the chloro product, it will rapidly hydrolyze back to the starting alcohol during workup.

Recommended Solutions:

  • Evaporate Excess POCl₃: Before workup, remove the bulk of the excess POCl₃ under reduced pressure (using a robust vacuum pump with appropriate acid traps). This minimizes the exotherm upon quenching.[7]

  • Controlled Quenching:

    • Cool the reaction mixture to room temperature before quenching.

    • Pour the cooled mixture slowly onto a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate (NaHCO₃).[4] Avoid strong bases like NaOH or KOH, which can accelerate hydrolysis.

    • Monitor the temperature of the quenching mixture, ensuring it stays below 10-15°C.

  • Solvent Extraction Prior to Quenching: Dilute the cooled reaction mixture with an inert organic solvent like dichloromethane (DCM) or ethyl acetate before slowly adding it to the ice/bicarbonate slurry. This helps to dissipate heat and immediately partitions the product into the organic phase, protecting it from hydrolysis in the aqueous layer.[7]

Hydrolysis_Pathway Reaction_Mixture Reaction Mixture (Product + excess POCl₃) Workup Aqueous Workup (H₂O, Base) Reaction_Mixture->Workup Product Desired Product This compound Workup->Product Correct Quenching (Low Temp, Weak Base) Side_Product Side Product 4-Hydroxy Starting Material Workup->Side_Product Incorrect Quenching (Hydrolysis) Heat Heat (Exotherm) Workup->Heat Heat->Side_Product Accelerates

Caption: The critical workup step and potential for hydrolysis.

Q3: The reaction mixture turned black, and I isolated a low yield of product along with a significant amount of intractable tar.

Probable Causes:

  • Reaction Temperature Too High: Excessive heat can lead to decomposition and polymerization of the electron-rich naphthyridine ring system.

  • Extended Reaction Time: Heating for an unnecessarily long time, even at the correct temperature, can promote side reactions and degradation.

  • Reactive Impurities: Impurities in the starting material can act as catalysts for polymerization or lead to competing side reactions.

Recommended Solutions:

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop heating as soon as the starting material is consumed. Do not simply reflux for a predetermined time without analysis.

  • Optimize Temperature: If decomposition is suspected, reduce the reaction temperature and monitor for a longer period. A slightly lower temperature for a longer time is often preferable to a higher temperature for a shorter time.

  • Purify the Starting Material: Ensure the 4-hydroxy-1,8-naphthyridine-3-carbonitrile precursor is pure before subjecting it to the harsh chlorination conditions. Recrystallization or column chromatography may be necessary.

Summary of Potential Side Products

Side ProductProbable CauseDistinguishing Features
4-Hydroxy-1,8-naphthyridine-3-carbonitrile Incomplete reaction; hydrolysis during workup.[7]Broad -OH stretch in IR; exchangeable proton in ¹H NMR; lower R_f on TLC.
Dimerized/Polymerized Material Excessive heat or reaction time.Insoluble, dark-colored solid or tar; complex mixture in NMR/MS.
Phosphorylated Adducts Incomplete reaction; improper workup.May appear as polar, phosphorus-containing impurities by LC-MS.
Ring-Opened or Degraded Products Extreme reaction conditions.Multiple unidentifiable spots on TLC; fragments observed in mass spectrometry.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of chlorination using POCl₃ on a hydroxypyridine-type system?

A: The reaction is a form of dehydrative chlorination. The lone pair of the pyridine-like nitrogen first attacks the phosphorus atom of POCl₃. This is followed by attack from the hydroxyl group onto the activated phosphorus center, eliminating HCl. The resulting phosphoryl intermediate is an excellent leaving group. A chloride ion (from POCl₃ or HCl) then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloro product.

Q: Are there safer or milder alternatives to POCl₃?

A: While POCl₃ is the most common and cost-effective reagent, other chlorinating agents can be used, though they may require more optimization.

  • Thionyl Chloride (SOCl₂): Often used for converting alcohols to alkyl chlorides, it can also be effective for heteroaromatic systems, sometimes in the presence of a catalytic amount of DMF.

  • Oxalyl Chloride or Phosgene Derivatives (e.g., triphosgene): These are highly reactive but also highly toxic. They are typically used to form Vilsmeier-type reagents in situ with DMF for both chlorination and formylation.[8][9] Their use requires stringent safety protocols.

Q: What are the essential safety precautions when working with POCl₃?

A: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic HCl gas and phosphoric acid.[6]

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Quenching: As detailed in the troubleshooting section, quenching must be done slowly and with extreme care, preferably by adding the reagent to an ice/base slurry, never the other way around.

  • Spills: Neutralize small spills with a dry material like sodium bicarbonate before carefully cleaning. Do not use water.

Detailed Experimental Protocol (Example)

Step 1: Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile [10]

  • A mixture of 2-aminopyridine (1 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) in a high-boiling solvent like Dowtherm A is heated to reflux (approx. 250-260°C).

  • The reaction is monitored by TLC until the starting materials are consumed (typically 2-4 hours).

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is diluted with an inert solvent like hexane.

  • The solid is collected by filtration, washed thoroughly with hexane and then ethanol to remove residual solvent and impurities.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to yield pure 4-hydroxy-1,8-naphthyridine-3-carbonitrile.

Step 2: Synthesis of this compound [11]

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add 4-hydroxy-1,8-naphthyridine-3-carbonitrile (1 equivalent).

  • In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC (e.g., 10% Methanol/DCM). The reaction is typically complete within 2-5 hours.

  • Once complete, cool the mixture to room temperature. Remove the excess POCl₃ under reduced pressure using a vacuum pump protected by an acid trap.

  • In a separate large flask, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

  • Slowly and carefully, pour the residual reaction mixture into the ice/bicarbonate slurry, ensuring the temperature does not rise above 15°C.

  • Once the quenching is complete and the pH is neutral or slightly basic, extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

References

  • Synthesis of some novel substituted 4-hydroxy-1,8- naphthyridine-3-carbonitrile and derivatives. (2015). ResearchGate. [Link]

  • Development of methodologies for synthesis of 4-hydroxy-[7][10]naphthyridine-3-carbonitriles. (2023). ScienceDirect. [Link]

  • A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. (2009). ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijpsnonline.com. [Link]

  • How should I proceed in Chlorination using POCl3? (2014). ResearchGate. [Link]

  • Advancements in Organic Synthesis: The Role of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. (2009). National Institutes of Health (NIH). [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2022). National Institutes of Health (NIH). [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). National Institutes of Health (NIH). [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. (2020). Indian Chemical Society. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). ResearchGate. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)prop-2-enal and its reactions. (2013). Growing Science. [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Organic Chemistry Data. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2022). RSC Publishing. [Link]

  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. (2023). Preprints.org. [Link]

  • 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. (2014). PubMed. [Link]

  • Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8- naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. (2015). Revista de la Sociedad Química de México. [Link]

  • Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. (2013). PubMed. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2021). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Purification of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. Here, we will address common challenges and provide practical, field-proven solutions to help you achieve the desired purity for your downstream applications.

I. Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules, including potential anti-mycobacterial agents.[1] The presence of the chloro and nitrile functional groups, along with the nitrogen-containing heterocyclic core, makes this molecule reactive and, at times, challenging to purify. This guide provides a comprehensive resource for troubleshooting common purification issues, drawing upon established chemical principles and reported methods for analogous compounds.

II. Frequently Asked Questions (FAQs)

General Purity & Handling

Q1: What is the expected appearance and stability of crude this compound?

A1: The appearance of the crude product can vary depending on the synthetic route and workup procedure. It is typically an off-white to yellow or brown solid.[1] While the 1,8-naphthyridine core is generally stable, the chloro and nitrile groups can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to store the compound in a cool, dry place and to use neutral or near-neutral conditions during purification whenever possible.

Q2: Are there any specific safety precautions I should take when handling this compound?

A2: As with any chemical substance, you should handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For related chloro-naphthyridine compounds, irritation to the skin, eyes, and respiratory tract has been noted.

Common Impurities

Q3: What are the likely impurities from the synthesis of this compound?

A3: The impurities will largely depend on the synthetic method used. A common route to similar 4-chloro-naphthyridines involves the chlorination of a 4-hydroxy-naphthyridine precursor using reagents like phosphorus oxychloride (POCl₃).[2] Potential impurities from such a process could include:

  • Unreacted 4-hydroxy-1,8-naphthyridine-3-carbonitrile: The starting material for the chlorination reaction.

  • Hydrolyzed byproducts: If moisture is present during workup or purification, the chloro group can be hydrolyzed back to a hydroxyl group, or the nitrile group could be hydrolyzed to a carboxylic acid or amide.

  • Over-chlorinated species: While less common for this specific position, depending on the reaction conditions, other positions on the naphthyridine ring could potentially be chlorinated.

  • Residual solvents and reagents: Solvents used in the reaction (e.g., DMF) and any excess reagents or their byproducts.

Q4: How can I use Thin Layer Chromatography (TLC) to assess the purity of my sample and identify different types of impurities?

A4: TLC is an invaluable tool for monitoring the progress of your purification. Here's a systematic approach:

  • Spotting: On a silica gel TLC plate, spot your crude material, the purified fractions, and, if available, a reference standard of the pure product and the starting material.

  • Eluent System: A good starting eluent system for this class of compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] You can vary the ratio to achieve good separation (an Rf value of 0.3-0.4 for the desired product is often ideal for column chromatography).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The naphthyridine ring is UV active. You can also use staining agents like potassium permanganate if non-UV active impurities are suspected.

  • Interpretation:

    • The starting material (4-hydroxy-1,8-naphthyridine-3-carbonitrile) is expected to be more polar and have a lower Rf value than the chlorinated product.

    • Highly polar impurities, such as hydrolyzed byproducts, will remain close to the baseline.

    • Less polar impurities will have higher Rf values.

Purification Strategy

Q5: What is the recommended first-pass purification strategy for this compound?

A5: For many 1,8-naphthyridine derivatives, column chromatography on silica gel is a reliable method.[1] A gradient elution with an ethyl acetate/hexane mobile phase is often effective.[1] Recrystallization can also be a viable option, particularly if the impurities have significantly different solubilities than the desired product.

Q6: When should I choose column chromatography over recrystallization?

A6: The choice depends on the nature and quantity of the impurities:

  • Column Chromatography: This is the preferred method when you have a mixture of several impurities with varying polarities. It offers a high degree of separation.

  • Recrystallization: This method is ideal when you have one or two major impurities that are either much more or much less soluble than your product in a particular solvent. It is often more scalable and can be more time-efficient for larger quantities if a suitable solvent is found.

III. Troubleshooting Guides

A. Column Chromatography Issues

Problem 1: Poor separation of my compound from a close-running impurity on the TLC.

  • Cause & Explanation: This occurs when the impurity has a similar polarity to your product. The choice of eluent and adsorbent is crucial for resolving such mixtures.

  • Solution Protocol:

    • Optimize the Mobile Phase:

      • Try a less polar solvent system (e.g., dichloromethane/hexanes or toluene/ethyl acetate) to potentially increase the separation.

      • Experiment with small amounts of a third solvent with different properties (e.g., a small percentage of methanol or diethyl ether) to alter the selectivity.

    • Change the Adsorbent: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to the acidic silica gel.

    • Adjust the Gradient: Use a shallower gradient during elution to improve resolution.

Problem 2: My compound is streaking on the silica gel column.

  • Cause & Explanation: Streaking can be caused by several factors:

    • Overloading: Too much sample has been loaded onto the column.

    • Poor Solubility: The compound is not fully soluble in the mobile phase, causing it to precipitate and re-dissolve as it moves down the column.

    • Strong Interaction with Silica: The basic nitrogen atoms in the naphthyridine ring can interact strongly with the acidic silanol groups on the silica surface.

  • Solution Protocol:

    • Reduce the Load: Use a larger column or load less material.

    • Ensure Solubility: Choose an eluent system in which your compound is sufficiently soluble. Pre-adsorbing the crude material onto a small amount of silica before loading can also help.

    • Add a Modifier: To mitigate strong interactions with silica, add a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent system. This will compete for the acidic sites on the silica and improve the peak shape.

Problem 3: I am observing decomposition of my compound on the column.

  • Cause & Explanation: The acidic nature of standard silica gel can potentially catalyze the hydrolysis of the chloro or nitrile group, especially if the mobile phase contains protic solvents like methanol.

  • Solution Protocol:

    • Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine and pack the column with this mixture. This will neutralize the acidic sites.

    • Switch to a Neutral Stationary Phase: Consider using neutral alumina as the stationary phase to avoid acidic conditions altogether.

B. Recrystallization Issues

Problem 1: My compound "oils out" instead of forming crystals.

  • Cause & Explanation: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

  • Solution Protocol:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

    • Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

    • Change Solvents: Select a solvent with a lower boiling point. For similar naphthyridine compounds, ethanol has been used successfully.[3]

    • Seeding: Introduce a small seed crystal of the pure compound to the cooled solution to initiate crystallization.

Problem 2: The recrystallization yield is very low.

  • Cause & Explanation: A low yield can result from:

    • Using too much solvent, which keeps a significant amount of the product dissolved even at low temperatures.

    • Cooling the solution for an insufficient amount of time.

    • Premature crystallization during hot filtration.

  • Solution Protocol:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Maximize Cooling Time: Allow the solution to stand at room temperature for an extended period, followed by thorough cooling in an ice bath or refrigerator.

    • Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Problem 3: The purified crystals are still showing impurities by NMR.

  • Cause & Explanation: Impurities can become trapped within the crystal lattice, especially if crystallization occurs too rapidly.

  • Solution Protocol:

    • Second Recrystallization: Perform a second recrystallization, ensuring a slow cooling rate to allow for the formation of larger, purer crystals.

    • Change the Solvent System: A different solvent may exclude the impurities more effectively.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.

IV. Experimental Protocols

Protocol 1: Standard Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel (100-200 mesh) in your chosen starting eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, pre-adsorb the compound onto a small amount of silica gel. Load the sample onto the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

V. Data Presentation & Visualization

Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
ApplicationSolvent SystemRationale/Notes
Column Chromatography Ethyl Acetate / Hexanes (Gradient)A standard, effective system for many nitrogen-containing heterocycles.[1]
Dichloromethane / Methanol (Gradient)Offers different selectivity; methanol is a polar, protic solvent.
Toluene / Ethyl Acetate (Gradient)Can provide better separation for aromatic compounds.
Recrystallization EthanolA good starting point for polar, crystalline compounds.[3]
AcetonitrileA polar aprotic solvent that can be effective for recrystallization.
Dichloromethane / HexanesA solvent/anti-solvent system that can be effective if a single solvent is not suitable.
Diagrams

Purification_Decision_Tree start Crude Product tlc_analysis Perform TLC Analysis start->tlc_analysis single_major_spot Single Major Spot with Minor Baseline/Solvent Front Impurities? tlc_analysis->single_major_spot multiple_spots Multiple Spots Close to Product? single_major_spot->multiple_spots No recrystallize Attempt Recrystallization single_major_spot->recrystallize Yes column_chromatography Perform Column Chromatography multiple_spots->column_chromatography Yes check_purity_recrys Check Purity (TLC/NMR) recrystallize->check_purity_recrys check_purity_column Check Purity (TLC/NMR) column_chromatography->check_purity_column pure_product Pure Product check_purity_recrys->pure_product check_purity_column->pure_product

Caption: Decision tree for selecting the optimal purification method.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Problem: Oiling Out Solutions: - Slower Cooling - More Solvent - Change Solvent - Seeding start->oiling_out low_yield Problem: Low Yield Solutions: - Minimize Solvent - Maximize Cooling Time - Use Anti-Solvent start->low_yield impure_crystals Problem: Impure Crystals Solutions: - Second Recrystallization - Change Solvent System - Charcoal Treatment start->impure_crystals

Caption: Workflow for troubleshooting common recrystallization problems.

VI. References

  • Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(7), 2035-2051. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Vennerstrom, J. L., et al. (2000). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 43(14), 2753-2758. [Link]

  • Narender, A., Laxminarayana, E., & Thirumala Chary, M. (2009). A novel synthesis of substituted 4-hydroxy-1,8-naphthyridines. Journal of the Chilean Chemical Society, 54(4), 473-475. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-1,8-naphthyridine-3-carbonitrile Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Chloro-1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of novel 1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a privileged pharmacophore found in numerous therapeutic agents, making its efficient derivatization a critical aspect of drug discovery.[1][2] This resource is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the 4-position of this compound?

A1: The primary strategies for modifying the 4-position of the this compound core involve leveraging the reactivity of the chloro substituent. The three most prevalent and versatile methods are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the chloride by a nucleophile. The electron-withdrawing nature of the naphthyridine ring system and the cyano group at the 3-position activate the 4-position towards nucleophilic attack. Common nucleophiles include amines, alkoxides, and thiolates.[3][4]

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The most frequently employed cross-coupling reactions for this scaffold are:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or alkyl boronic acids or their esters.[5][6]

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[7][8][9]

Q2: I am planning a Suzuki-Miyaura coupling reaction. What are the critical parameters to consider for initial screening?

A2: For a successful Suzuki-Miyaura coupling, several factors must be optimized. A systematic approach to screening these parameters is crucial. Key considerations include:

  • Palladium Source: Modern pre-catalysts are often more reliable than traditional sources.[10]

  • Ligand: The choice of phosphine ligand is critical and substrate-dependent.

  • Base: The base activates the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction outcome.[11]

  • Solvent: The solvent must be appropriate for the reaction temperature and solubilize the reactants.

The following table provides a general starting point for your initial screening experiments. Remember that optimal conditions are highly substrate-dependent.

ParameterRecommended Starting ConditionsConsiderations
Palladium Pre-catalyst Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(dppf) (2-5 mol%)Pre-catalysts can offer better reproducibility.
Ligand SPhos, XPhos, or RuPhos (if not using a pre-catalyst with an integrated ligand)Bulky, electron-rich ligands are often effective for challenging couplings.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)The choice of base can influence the rate of boronic acid decomposition.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFEnsure solvents are anhydrous and degassed.
Temperature 80-120 °CMonitor for thermal decomposition of starting materials.

Q3: My boronic acid appears to be decomposing during the Suzuki coupling reaction. How can I mitigate this?

A3: Boronic acid decomposition, primarily through protodeboronation, is a common issue, especially at elevated temperatures.[11] To minimize this, consider the following strategies:

  • Use a milder base: For sensitive substrates, a weaker base like potassium fluoride (KF) may be beneficial.[11]

  • Use a boronic ester: Pinacol esters of boronic acids are generally more stable than the free acids.[11]

  • Control the stoichiometry: Using the boronic acid as the limiting reagent can sometimes help.[11]

  • Optimize reaction temperature and time: Lowering the temperature and reducing the reaction time, if possible, can reduce decomposition.

Troubleshooting Guides

This section addresses specific issues that may arise during your derivatization experiments.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions

Q: My cross-coupling reaction (Suzuki or Buchwald-Hartwig) is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup.[12]

Initial Checkpoints:

  • Reagent Quality: Ensure that your starting materials, solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction.[12] Solvents should be freshly distilled or obtained from a reliable commercial source.

  • Catalyst Activity: The palladium source and ligands are critical. Palladium(II) pre-catalysts require reduction to the active Pd(0) species in situ. If this reduction is inefficient, the catalytic cycle will not initiate effectively.[12] Consider using a pre-activated Pd(0) source or a more efficient pre-catalyst system.[10][12]

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[12][13]

Troubleshooting Workflow:

G start Low/No Product Yield reagent_check Verify Reagent Purity & Anhydrous Conditions start->reagent_check reagent_check->start Impure/Wet Reagents inert_check Ensure Proper Inert Atmosphere reagent_check->inert_check Reagents OK inert_check->start Air Leak catalyst_check Assess Catalyst Activity inert_check->catalyst_check Atmosphere OK catalyst_check->start Inactive Catalyst ligand_check Screen Different Ligands catalyst_check->ligand_check Catalyst OK base_check Evaluate Base Strength & Solubility ligand_check->base_check No Improvement temp_check Optimize Reaction Temperature base_check->temp_check No Improvement success Improved Yield temp_check->success Optimization Successful

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture, complicating purification. What are the likely side reactions and how can I suppress them?

A: The formation of side products can significantly reduce the yield of your desired derivative. Common side reactions in palladium-catalyzed couplings include:

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can be caused by impurities or an inappropriate choice of ligand and base.[7]

  • Homocoupling: Two molecules of the starting material or the coupling partner react with each other. This can be a sign of catalyst deactivation or an incorrect ligand-to-metal ratio.[11]

Strategies to Minimize Side Products:

Side ProductPotential CauseRecommended Solution
Hydrodehalogenation Presence of water or other proton sources.Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents.
Inefficient reductive elimination from the catalyst.Screen different ligands to promote the desired coupling pathway.
Homocoupling of Boronic Acid High temperatures and prolonged reaction times.Optimize temperature and reaction time. Consider using a more active catalyst to allow for milder conditions.
Oxygen in the reaction mixture.Thoroughly degas all solvents and maintain a robust inert atmosphere.
Issue 3: Challenges in Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction with an amine nucleophile is sluggish and gives low conversion. What can I do to improve the reaction rate?

A: While SNAr on the 4-chloro-1,8-naphthyridine scaffold is generally favorable, some nucleophiles may exhibit lower reactivity. To enhance the reaction rate:

  • Increase Temperature: Heating the reaction mixture is the most common way to accelerate SNAr reactions.

  • Use a Stronger Base: If your nucleophile is an amine, a non-nucleophilic base can deprotonate it, increasing its nucleophilicity. However, be cautious as this can also promote side reactions.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.

Experimental Workflow for SNAr with an Amine:

G sub This compound heat Heating (Conventional or Microwave) sub->heat amine Amine Nucleophile amine->heat solvent Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->heat workup Aqueous Workup & Extraction heat->workup product 4-Amino-1,8-naphthyridine-3-carbonitrile Derivative workup->product

Caption: General experimental workflow for SNAr reactions.

Purification Challenges

Q: I am having difficulty purifying my 1,8-naphthyridine derivative. What are some common purification challenges and how can I overcome them?

A: Purification of 1,8-naphthyridine derivatives can be challenging due to their polarity and potential for co-elution with starting materials or side products.[14]

Troubleshooting Purification:

  • Column Chromatography:

    • Solvent System: A common eluent system for column chromatography of 1,8-naphthyridine derivatives is a mixture of petroleum ether and ethyl acetate.[1][14] The polarity of the solvent system should be carefully optimized by TLC to achieve good separation.[14] For more polar compounds, dichloromethane/methanol or chloroform/methanol gradients may be necessary.

    • Tailing: The basic nitrogen atoms in the naphthyridine ring can interact with acidic silica gel, leading to tailing. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Preparative HPLC: For challenging separations, reverse-phase preparative HPLC can be a powerful tool.

By understanding the underlying principles of the common derivatization reactions and systematically troubleshooting any issues that arise, you can efficiently synthesize a diverse library of novel 4-substituted-1,8-naphthyridine-3-carbonitrile derivatives for your research and development programs.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • PMC.
  • Benchchem.
  • Benchchem.
  • ResearchGate.
  • ResearchGate. A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ResearchGate. Nucleophilic-Substitution Reactions in Benzo[C][11][12]Naphthyridines.

  • Arkivoc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Chloro-1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered during experimentation. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. What are its basic properties and expected solubility behavior?

This compound is a heterocyclic compound belonging to the naphthyridine class, which are known for their diverse biological activities, including antimicrobial and anti-mycobacterial properties.[1][2][3] Structurally, it possesses a rigid, planar aromatic system with nitrogen atoms that can act as hydrogen bond acceptors. The presence of a chloro- group and a carbonitrile group contributes to its overall low polarity.

Given its structure, it is predicted to have poor aqueous solubility . Like many heterocyclic compounds, it is a weak base due to the nitrogen atoms in the naphthyridine rings.[4] Therefore, its solubility is expected to be highly dependent on pH.

Table 1: Physicochemical Properties (and related compounds)

Property Value / Information Source
Chemical Formula C₉H₄ClN₃ Inferred from name
Molecular Weight ~189.6 g/mol Calculated
Appearance Likely an off-white or yellowish solid powder [5]
Core Structure 1,8-Naphthyridine [6]
Key Functional Groups Chloro, Cyano, Pyridine-like Nitrogens N/A
Expected Aqueous Solubility Low [7][8]

| Expected Organic Solubility | Higher in polar aprotic solvents like DMSO, DMF |[9] |

Q2: I need to make a high-concentration stock solution. What is the best starting solvent?

For preparing high-concentration stock solutions of poorly soluble compounds for in vitro studies, Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.[9] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.

Important Considerations:

  • Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of hydrophobic compounds.

  • Be mindful of the final DMSO concentration in your assay. High concentrations (>1%) can be toxic to cells or interfere with biological assays.[9]

  • If DMSO is not compatible with your experiment, other potential solvents include Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), though their compatibility must also be verified.[10]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I fix it?

This is a very common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is drastically reduced upon dilution into the aqueous medium, which cannot support the high concentration of the poorly soluble compound.[11]

Here are immediate troubleshooting steps:

  • Introduce a Co-solvent: Add a small percentage of an organic co-solvent like DMSO, ethanol, or PEG 400 to your final aqueous buffer.[9] Start with a low concentration (e.g., 0.5-1% v/v) and increase it gradually, ensuring the solvent itself doesn't affect your assay.[9]

  • Use Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, into the buffer.[9][12] Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it in solution.[12]

  • Optimize the Dilution Process: Add the DMSO stock solution to the aqueous medium while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that initiate precipitation.[9] Pre-warming the aqueous medium slightly can also help.[9]

  • Lower the Stock Concentration: If possible, start with a lower concentration stock solution in DMSO. This will result in a lower final concentration of the compound in the aqueous buffer, which may be below its solubility limit.

Systematic Troubleshooting Guide for Poor Solubility

If the initial troubleshooting steps are insufficient, a more systematic approach is required. This workflow is designed to identify the root cause of the solubility issue and find a robust solution.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Simple Optimization cluster_2 Phase 3: Advanced Formulation Start Start: Poor Solubility Observed SolScreen Protocol 1: Solvent Solubility Screening Start->SolScreen pHSol Protocol 2: pH-Dependent Solubility Profile SolScreen->pHSol pH_Adjust pH Adjustment of Buffer pHSol->pH_Adjust End End: Compound Solubilized pHSol->End Success CoSolvent Co-Solvent Optimization pH_Adjust->CoSolvent pH_Adjust->End Success Energy Heating & Sonication CoSolvent->Energy CoSolvent->End Success Surfactant Surfactant Addition Energy->Surfactant Energy->End Success SolidDisp Protocol 3: Amorphous Solid Dispersion Surfactant->SolidDisp Surfactant->End Success ParticleSize Particle Size Reduction (Micronization/Nanosuspension) SolidDisp->ParticleSize SolidDisp->End Success ParticleSize->End

Caption: A systematic workflow for troubleshooting poor compound solubility.

Issue: My compound's solubility is unknown or inconsistent across different experiments.

Cause: The fundamental solubility of this compound in relevant media has not been established. Without this baseline, all solubilization attempts are trial and error.

Solution: Perform a systematic solubility screening.

Protocol 1: Baseline Solvent Solubility Screening

This protocol determines the approximate solubility in a range of common laboratory solvents.

Methodology:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of the compound into several glass vials.

  • Solvent Addition: To each vial, add a different solvent from the list below in small, precise increments (e.g., 100 µL).

  • Equilibration: After each addition, vortex or sonicate the vial for 1-2 minutes. Allow it to sit at a controlled temperature (e.g., 25°C) for at least 15-30 minutes to reach equilibrium.

  • Observation: Visually inspect for complete dissolution. The point at which no solid particles are visible provides the approximate solubility.

  • Quantification (Optional): For a more precise measurement, prepare a saturated solution, centrifuge to pellet undissolved solid, and analyze the supernatant concentration via HPLC-UV.[4]

Table 2: Recommended Solvents for Screening

Solvent Class Example Solvents Rationale
Aqueous Purified Water, PBS (pH 7.4) Baseline for biological relevance.
Alcohols Methanol, Ethanol Common, moderately polar protic solvents.
Polar Aprotic DMSO, DMF, Acetonitrile High solubilizing power for many organic compounds.
Ethers Dioxane, Tetrahydrofuran (THF) Moderately polar aprotic solvents.

| Chlorinated | Dichloromethane (DCM), Chloroform | Nonpolar solvents; good for dissolving highly lipophilic compounds. |

Issue: The compound has poor aqueous solubility even at low concentrations.

Cause: The neutral form of this compound is inherently hydrophobic. However, as a weak base, its ionization state—and therefore its solubility—is highly dependent on the pH of the aqueous medium.[4][12]

Solution: Determine the pH-dependent solubility profile and adjust the buffer pH to favor the more soluble, ionized (protonated) form.

Caption: Effect of pH on the ionization and solubility of a basic compound.

Protocol 2: pH-Dependent Solubility Analysis

Methodology:

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 5, 6.8, 7.4). Citrate and phosphate buffers are common choices.[12]

  • Equilibration: Add an excess amount of the compound to each buffer in separate vials.

  • Shake-Flask Method: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.[4] This is considered the gold standard for thermodynamic solubility measurement.

  • Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Accurately dilute the clear supernatant and measure the concentration using a validated analytical method like HPLC-UV.

  • Action: Based on the results, adjust the pH of your experimental buffer to a value that provides the necessary solubility while remaining compatible with your assay system. For weakly basic compounds, a lower pH should increase solubility.[9]

Advanced Solubilization Strategies

If the above methods fail to provide adequate solubility, more advanced formulation techniques may be necessary. These are often employed in drug development to improve bioavailability.[8]

Q4: pH adjustment and co-solvents are not enough. What is the next step?

Solution: Create an Amorphous Solid Dispersion (ASD).

Causality: Many compounds are poorly soluble because they form a highly stable, ordered crystal lattice that requires significant energy to break apart. An ASD is a formulation where the compound is molecularly dispersed in an amorphous polymer matrix.[13] This prevents crystallization, keeping the compound in a higher-energy, more readily dissolvable amorphous state.[9][13]

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

Methodology:

  • Polymer Selection: Choose a pharmaceutically acceptable polymer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.[9]

  • Ratio Determination: Start by screening a few drug-to-polymer weight ratios, for example, 1:1, 1:4, and 1:9.[9]

  • Dissolution: Accurately weigh the compound and the selected polymer. Dissolve both completely in a minimal amount of a suitable organic solvent (e.g., methanol or acetone) in a round-bottom flask. Gentle warming or sonication can aid dissolution.[9]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a thin, solid film is formed on the flask wall.[9]

  • Drying: Further dry the resulting solid dispersion under a high vacuum for 24 hours to remove any residual solvent.

  • Characterization: Scrape the solid from the flask. The resulting powder can be analyzed (e.g., by DSC or XRD) to confirm its amorphous nature and then tested for its dissolution rate.[13]

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Solvent Removal cluster_2 Step 3: Final Product API API (Crystalline) Solution Homogeneous Solution API->Solution Polymer Polymer Polymer->Solution Solvent Organic Solvent Solvent->Solution Rotovap Rotary Evaporation (Rapid Removal) Solution->Rotovap ASD Amorphous Solid Dispersion (API molecularly dispersed in Polymer) Rotovap->ASD

Caption: Workflow for creating an Amorphous Solid Dispersion (ASD).

Safety & Handling

All laboratory work should be conducted following strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[14]

  • Handling: Avoid contact with skin and eyes.[15] Do not ingest. Avoid breathing dust or vapors.[15] Handle in a well-ventilated area or under a chemical fume hood.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][16] Store away from strong oxidizing agents, strong acids, and strong bases.[15]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][15]

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing.[5][15]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[5][15]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14][15]

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Benzo[c]naphthyridine Derivatives. Benchchem.
  • Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine. Benchchem.
  • ITW Reagents. (n.d.). Safety data sheet. ITW Reagents.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Gardoside Solubility. Benchchem.
  • MedchemExpress.com. (2026). Safety Data Sheet. MedchemExpress.com.
  • Benchchem. (n.d.). Troubleshooting poor solubility of novel EGFR inhibitor compounds. Benchchem.
  • Lonza. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Lonza.
  • Grass, M., & Vodak, D. (2025). Overcoming Poor Solubility. Tablets & Capsules.
  • Various Authors. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH.
  • Various Authors. (n.d.). Solubility Enhancement of Poorly Water Soluble Drug by Solid Dispersion Techniques.
  • Various Authors. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • Wikipedia. (n.d.). 1,8-Naphthyridine. Wikipedia.
  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Various Authors. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.

Sources

Technical Support Center: Degradation Pathways of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-Chloro-1,8-naphthyridine-3-carbonitrile. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The information herein is grounded in established principles of organic chemistry and pharmaceutical forced degradation studies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities associated with the 1,8-naphthyridine scaffold.[1][2] Understanding its degradation pathways is crucial for establishing its stability profile, identifying potential impurities, and developing stable pharmaceutical formulations. Forced degradation studies are a critical component of this process, providing insights into the intrinsic stability of the molecule under various stress conditions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under hydrolytic conditions?

A1: Based on the functional groups present, two primary hydrolytic degradation pathways are anticipated:

  • Hydrolysis of the Nitrile Group: The carbonitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds in a stepwise manner, first forming the corresponding carboxamide (4-chloro-1,8-naphthyridine-3-carboxamide), which can then be further hydrolyzed to the carboxylic acid (4-chloro-1,8-naphthyridine-3-carboxylic acid).[5][6]

  • Hydrolysis of the Chloro Group: The chlorine atom at the 4-position of the naphthyridine ring can undergo nucleophilic substitution by a hydroxyl group, particularly under basic conditions, to yield 4-hydroxy-1,8-naphthyridine-3-carbonitrile.[7]

It is also possible for both functional groups to undergo hydrolysis, leading to the formation of 4-hydroxy-1,8-naphthyridine-3-carboxylic acid.

Q2: What degradation products should I expect from oxidative stress?

A2: The 1,8-naphthyridine ring system contains two nitrogen atoms that are susceptible to oxidation. The most probable oxidative degradation product is the corresponding N-oxide.[8][9][10] Oxidation could potentially occur at either the N1 or N8 position, or both. The electron-withdrawing nature of the chloro and carbonitrile groups may influence the site of oxidation.

Q3: How does photostability testing affect this compound?

A3: Chlorinated aromatic compounds can be susceptible to photodegradation.[11][12][13][14] Exposure to UV or visible light may induce cleavage of the carbon-chlorine bond, potentially leading to the formation of dechlorinated products or other radical-mediated degradation pathways. The extent of degradation will depend on the wavelength and intensity of the light source.

Q4: What is the expected thermal stability of this compound?

A4: Aromatic nitriles are generally thermally stable.[15][16][17][18][19] However, at elevated temperatures, the entire molecule can undergo decomposition. Potential thermal degradation pathways could involve dimerization or polymerization reactions. It's also possible for interactions between molecules to lead to more complex degradation products.

Troubleshooting Guides

Issue 1: No degradation is observed after subjecting the compound to initial stress conditions.
Potential Cause Troubleshooting Step Rationale
Insufficiently harsh stress conditions.Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature for hydrolytic and thermal studies. Extend the duration of the stress testing.[20]The molecule may be intrinsically stable under mild conditions. More forcing conditions are required to induce degradation.
Poor solubility of the compound in the stress medium.Add a co-solvent (e.g., acetonitrile, methanol) to improve solubility. Ensure the co-solvent is inert under the stress conditions.[20]For a reaction to occur, the compound must be in solution and accessible to the stressor.
Issue 2: The degradation proceeds too rapidly, resulting in a complex mixture of products.
Potential Cause Troubleshooting Step Rationale
Overly harsh stress conditions.Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time.[3]Milder conditions will slow down the degradation rate, allowing for the identification of primary degradation products before they convert to secondary or tertiary products.
Issue 3: Difficulty in separating and identifying the degradation products.

| Potential Cause | Troubleshooting Step | Rationale | | Inadequate analytical methodology. | Optimize the HPLC method (e.g., change the mobile phase composition, gradient, column type). Use a high-resolution mass spectrometer (LC-MS) for accurate mass determination and structural elucidation.[21][22] | Co-eluting peaks or insufficient resolution can obscure the presence of different degradation products. High-resolution MS provides valuable information for identifying unknown compounds. | | Degradation products are unstable. | Analyze the stressed samples immediately after the experiment. If necessary, neutralize the sample to prevent further degradation before analysis.[20] | Some degradation products may be intermediates that are only transiently stable. |

Experimental Protocols for Forced Degradation Studies

The following are general protocols for conducting forced degradation studies on this compound. The specific conditions may need to be adjusted based on the observed stability of the compound. The goal is to achieve 5-20% degradation.[20]

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Add an equal volume of 0.1 M HCl.

    • Stir the solution at room temperature for 24 hours. If no degradation is observed, increase the temperature to 60°C.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Prepare a solution of the compound as described above.

    • Add an equal volume of 0.1 M NaOH.

    • Stir the solution at room temperature for 24 hours. If no degradation is observed, increase the temperature to 60°C.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

Oxidative Degradation
  • Prepare a solution of the compound as described above.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Stir the solution at room temperature for 24 hours.

  • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

Photolytic Degradation
  • Prepare a solution of the compound in a suitable solvent and place it in a photostable, transparent container.

  • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • At specified time points, withdraw an aliquot from both the exposed and control samples for HPLC analysis.

Thermal Degradation
  • Place the solid compound in a controlled temperature chamber.

  • Expose the sample to a temperature of 60°C. If no degradation is observed, the temperature can be increased in 10°C increments.

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Hypothesized Degradation Pathways

The following diagram illustrates the potential primary degradation pathways for this compound.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis A This compound B 4-Chloro-1,8-naphthyridine-3-carboxamide A->B H₂O/H⁺ or OH⁻ D 4-Hydroxy-1,8-naphthyridine-3-carbonitrile A->D H₂O/OH⁻ F This compound N-oxide A->F [O] G 1,8-Naphthyridine-3-carbonitrile A->G C 4-Chloro-1,8-naphthyridine-3-carboxylic acid B->C H₂O/H⁺ or OH⁻ E 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid C->E H₂O/OH⁻ D->E H₂O/H⁺ or OH⁻

Caption: Hypothesized degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting and analyzing forced degradation studies.

Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Acid Hydrolysis F HPLC-UV/DAD Analysis A->F B Base Hydrolysis B->F C Oxidation (H₂O₂) C->F D Photolysis (UV/Vis) D->F E Thermal (Heat) E->F G LC-MS Analysis F->G H Peak Purity Assessment F->H I Mass Balance Calculation F->I J Identification of Degradation Products G->J K Elucidation of Degradation Pathways J->K

Caption: General workflow for forced degradation studies.

Summary of Potential Degradation Products

Stress Condition Potential Degradation Product Expected Change in HPLC
Acid/Base Hydrolysis4-Chloro-1,8-naphthyridine-3-carboxamideMore polar, earlier retention time
4-Chloro-1,8-naphthyridine-3-carboxylic acidEven more polar, much earlier retention time
4-Hydroxy-1,8-naphthyridine-3-carbonitrileMore polar, earlier retention time
OxidationThis compound N-oxideMore polar, earlier retention time
Photolysis1,8-Naphthyridine-3-carbonitrileLess polar, later retention time
ThermalDimerization/Polymerization productsHigher molecular weight, may have longer retention times or be insoluble

References

  • ICH, Q1A (R2)
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: [Link])

  • Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216 - PMC - NIH. (URL: [Link])

  • Process for producing aromatic nitrile - Google P
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (URL: [Link])

  • Pyridine-N-oxide - Wikipedia. (URL: [Link])

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC - PubMed Central. (URL: [Link])

  • Thermal trimerization of aromatic nitrile. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters - ACS Publications. (URL: [Link])

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement - MDPI. (URL: [Link])

  • Benzonitrile - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Analytical Techniques In Stability Testing - Separation Science. (URL: [Link])

  • The preparation method of 2-chloronicotinic acid - Google P
  • Effect of temperature on direct synthesis of benzonitrile. Reaction conditions - ResearchGate. (URL: [Link])

  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization - ResearchGate. (URL: [Link])

  • 2-Chloropyridine - Wikipedia. (URL: [Link])

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. (URL: [Link])

  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Oxidation of pyridine. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Process for the hydrolysis of nitriles - Google P
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (URL: [Link])

  • Analysing Impurities and Degradation Products - ResearchGate. (URL: [Link])

  • Organic Chemistry – Specific Name Reactions. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • 2-chloronicotinonitrile - Organic Syntheses Procedure. (URL: [Link])

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (URL: [Link])

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (URL: [Link])

  • Plasmids in the degradation of chlorinated aromatic compounds - PubMed. (URL: [Link])

  • Benzonitrile | C6H5(CN) | CID 7505 - PubChem - NIH. (URL: [Link])

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Publications. (URL: [Link])

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. (URL: [Link])

  • The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (URL: [Link])

  • Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google P
  • Named Reactions Of Haloalkanes and haloarenes 1)Finkelstein Reaction This reaction used for the preparation of iodoalkenes from - chemistryworkshopjr. (URL: [Link])

  • 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem - NIH. (URL: [Link])

  • Benzonitrile - Wikipedia. (URL: [Link])

  • Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH. (URL: [Link])

  • Nitrile - Wikipedia. (URL: [Link])

  • Microbial Degradation of Chlorinated Aromatic Compounds | 13 | Environ - Taylor & Francis eBooks. (URL: [Link])

  • Pyridine - Wikipedia. (URL: [Link])

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-1,8-naphthyridine-3-carbonitrile. This guide is designed to provide in-depth, field-proven insights to help you navigate the challenges of scaling up this important synthetic process. As Senior Application Scientists, we understand that moving from milligram to kilogram scale introduces unique obstacles. This document provides not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most common and scalable route involves the construction of the 4-hydroxy-1,8-naphthyridine-3-carbonitrile intermediate, followed by a chlorination step. This strategy is advantageous as it avoids handling highly reactive or unstable precursors early in the sequence.

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis Start Starting Materials: 2-Aminopyridine & Ethyl Cyanoacetate Condensation Step 1: Gould-Jacobs Reaction (Condensation) Start->Condensation Cyclization Step 2: Thermal Cyclization Condensation->Cyclization Intermediate Intermediate: 4-Hydroxy-1,8-naphthyridine- 3-carbonitrile Cyclization->Intermediate Chlorination Step 3: Chlorination (e.g., with POCl₃) Intermediate->Chlorination Workup Work-up & Neutralization Chlorination->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct Final Product: 4-Chloro-1,8-naphthyridine- 3-carbonitrile Purification->FinalProduct

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Part 1: Synthesis of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile Intermediate
Q1: The initial condensation reaction (Gould-Jacobs) is giving low yields or failing to proceed. What are the likely causes?

A1: The Gould-Jacobs reaction is robust but sensitive to several factors. Low yields are typically traced back to three areas:

  • Purity of Reagents: 2-aminopyridine can oxidize and darken on storage. Using freshly purified starting material is critical. Similarly, ensure the ethyl cyanoacetate and any catalysts are of high purity. Impurities can inhibit the reaction or lead to unwanted side products.[1]

  • Inefficient Water Removal: The initial condensation step to form the enamine intermediate is an equilibrium reaction that produces water. Inefficient removal of this water will shift the equilibrium back towards the starting materials. On a lab scale, a Dean-Stark trap is effective. At scale, a well-designed reactor with azeotropic distillation capabilities is essential.

  • Suboptimal Thermal Cyclization: The second step, thermal cyclization, requires high temperatures (typically >240 °C) in a high-boiling solvent like Dowtherm A or diphenyl ether.[2] Insufficient temperature or reaction time will result in incomplete conversion.

    • Expert Insight: The cyclization is often the yield-limiting step. We recommend monitoring the reaction by TLC or HPLC to determine the optimal heating time. Prolonged heating at extreme temperatures can lead to decomposition and tar formation.

Q2: During thermal cyclization, I'm observing significant charring and the formation of a dark, intractable solid. How can this be mitigated?

A2: This is a common issue when scaling up high-temperature reactions. The primary cause is localized overheating or decomposition of the intermediate.

  • Improve Heat Transfer: Ensure uniform heating. At scale, this means using a reactor with good agitation and a reliable heating mantle or oil bath. Avoid direct heating with a flame, which creates hot spots.

  • Solvent Choice: While Dowtherm A is standard, its high temperature can promote decomposition.[3] Consider if a slightly lower temperature for a longer duration can achieve the same conversion with fewer byproducts.

  • Inert Atmosphere: The reaction should be conducted under a nitrogen or argon atmosphere. This prevents oxidation of the aminopyridine intermediates at high temperatures, which is a major contributor to charring.

Part 2: Chlorination and Purification
Q3: The chlorination step with phosphorus oxychloride (POCl₃) is sluggish and gives a poor yield of the desired 4-chloro product.

A3: Incomplete chlorination is often due to insufficient activation of the hydroxyl group or reagent decomposition.

  • Reagent Quality and Stoichiometry: Use fresh, high-quality POCl₃. Phosphorus oxychloride can hydrolyze upon exposure to atmospheric moisture, reducing its reactivity. A significant excess of POCl₃ (3-5 equivalents) is often required to drive the reaction to completion and act as the solvent.

  • Addition of a Catalyst/Base: The reaction can be accelerated by the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine.[4] The base acts as a catalyst by forming a more reactive intermediate with POCl₃.

  • Temperature Control: The reaction typically requires heating to reflux (around 105-110 °C).[5] Ensure the reaction mixture reaches and maintains this temperature. Below this temperature, the reaction rate is significantly slower.

Table 1: Optimizing Chlorination Conditions

ParameterStandard ConditionOptimization StrategyRationale
POCl₃ Stoichiometry 3.0 eq.Increase to 5.0 eq.Drives the equilibrium towards the product.
Temperature 90 °CIncrease to reflux (~110 °C)Provides sufficient activation energy for the reaction.
Catalyst NoneAdd N,N-dimethylaniline (0.1 eq.)Forms a more reactive Vilsmeier-type intermediate.[4]
Reaction Time 2 hoursMonitor by TLC/HPLC; extend as neededEnsures the reaction proceeds to completion.[1]
Q4: The work-up procedure after chlorination is hazardous and results in product loss. How can it be improved?

A4: The quenching of excess POCl₃ is highly exothermic and a critical safety and yield-determining step.

  • Controlled Quenching: The reaction mixture must be cooled significantly (to 0-5 °C) before quenching. The mixture should then be added slowly and in portions to a large volume of ice water or an ice/water slurry with vigorous stirring. Never add water to the reaction mixture. This can cause a violent, uncontrolled reaction.

  • pH Adjustment: After quenching, the solution will be strongly acidic. The product is often precipitated by careful neutralization with a base like aqueous sodium hydroxide or sodium carbonate. Perform this neutralization slowly and with cooling to avoid excessive heat generation. The final pH should be around 7-8 for optimal product precipitation.

  • Extraction vs. Filtration: If the product precipitates cleanly, it can be isolated by filtration. However, if it oils out or is impure, extracting the neutralized aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is recommended.[4]

Troubleshooting_Tree start Low Yield or Impure Product q1 Which step is problematic? start->q1 step1 Intermediate Synthesis q1->step1 step2 Chlorination/Purification q1->step2 q2 Issue in Intermediate Synthesis? step1->q2 q3 Issue in Chlorination? step2->q3 charring Charring / Decomposition q2->charring Yes low_conv Low Conversion q2->low_conv Yes sol_char Solution: - Improve agitation - Ensure inert atmosphere - Optimize heating time/temp charring->sol_char sol_conv Solution: - Check reagent purity - Ensure efficient water removal - Verify cyclization temp (>240°C) low_conv->sol_conv sluggish Sluggish Reaction q3->sluggish Yes workup Difficult Work-up q3->workup Yes sol_sluggish Solution: - Use fresh POCl₃ (excess) - Add catalytic base (e.g., DMA) - Heat to reflux (~110°C) sluggish->sol_sluggish sol_workup Solution: - Cool before quenching - Add reaction mix to ice SLOWLY - Neutralize carefully with cooling workup->sol_workup

Caption: A decision tree for troubleshooting common synthesis issues.

Q5: What is the mechanism of the Vilsmeier-Haack reaction, and how does it relate to this synthesis?

A5: While the direct chlorination of the 4-hydroxy intermediate is not a Vilsmeier-Haack (V-H) reaction, the V-H reagent is central to an alternative and common synthesis of related chloro-naphthyridines.[6] Understanding it is crucial for any chemist in this field. The V-H reaction involves formylation of an activated aromatic ring.[7] The key steps are:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9]

  • Electrophilic Attack: The electron-rich substrate (e.g., an activated N-(pyridin-2-yl)acetamide) attacks the Vilsmeier reagent.

  • Cyclization and Aromatization: The intermediate then undergoes intramolecular cyclization, followed by elimination and hydrolysis during workup, to yield a formylated (or in this case, a chlorinated and cyclized) product.[10] This one-pot cyclization and chlorination is a powerful synthetic tool.

Detailed Experimental Protocol

This protocol is a representative procedure for the final chlorination step, synthesized from established methodologies.[4][5] Warning: This procedure involves hazardous materials and should only be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Step-by-Step Chlorination of 4-Hydroxy-1,8-naphthyridine-3-carbonitrile
  • Preparation:

    • To a 3-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 4-hydroxy-1,8-naphthyridine-3-carbonitrile (1.0 eq.).

    • Under a steady stream of nitrogen, carefully add phosphorus oxychloride (POCl₃, 4.0 eq.). The mixture will form a slurry.

  • Reaction:

    • Begin stirring the mixture and add N,N-dimethylaniline (0.1 eq.) dropwise.

    • Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle with a temperature controller.

    • Maintain the reflux for 3-5 hours. Monitor the reaction progress by taking small aliquots, quenching them carefully in ice water, neutralizing, extracting, and analyzing by TLC (e.g., using 30% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once complete, turn off the heat and allow the mixture to cool to room temperature, then further cool in an ice bath to 0-5 °C.

    • In a separate, large beaker, prepare a slurry of crushed ice and water (at least 10x the volume of the reaction mixture).

    • With vigorous stirring, slowly and carefully add the cooled reaction mixture to the ice slurry via a dropping funnel. The rate of addition should be controlled to keep the temperature of the quenching mixture below 20 °C.

    • After the addition is complete, continue stirring for 30 minutes.

    • Slowly neutralize the acidic solution by adding 20% aqueous sodium hydroxide solution. Monitor the pH and maintain the temperature below 25 °C. The product will precipitate as a solid as the pH approaches 7-8.

    • Stir the resulting suspension for 1 hour in an ice bath to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Wash the cake with a small amount of cold ethanol to remove residual water and colored impurities.

    • Dry the crude product under vacuum at 50 °C.

    • For higher purity, recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

References

  • Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Schmelkes, J. (1976). Process for preparing 2-amino-5-chloropyridine. (U.S. Patent No. 3,985,759). U.S.
  • Li, G., et al. (2017). A method for preparation of 2-amino-5-chloro-pyridine. (Chinese Patent No. CN106432069A).
  • Al-bayati, R. H., & Jameel, A. A. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Guidechem. (n.d.). Can the preparation method of 2-Amino-5-chloropyridine be optimized?.
  • Hussain, N. B. (2023). Synthesis, characterization and study of mesomorphic properties of new heterocyclic liquid crystals. (Master's thesis).
  • Al-Amiery, A. A., et al. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities.
  • ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration.
  • Rajput, A. P., & Girase, P. T. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • N, R., & Subramani, K. (2018).
  • Anwair, M. A. S., et al. (2012). Synthesis of some 1, 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • Kumar, A., et al. (2018). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ChemicalBook. (n.d.). 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives.
  • Wang, X., et al. (2007). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Molecules.
  • Kumar, K. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry.
  • Kumar, K. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-3-hydroxybutyronitrile.
  • Kumar, S., et al. (2012). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.
  • Deadman, J. J., & Livett, B. G. (2015). Methods for preparing naphthyridines. (U.S. Patent No. 9,133,188). U.S.
  • Mogilaiah, K., et al. (n.d.). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines.
  • Abido, Y. A., et al. (2020). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the In Vitro Comparative Analysis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, underpinning a diverse array of biologically active molecules.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, facilitating interactions with a variety of biological targets. This has led to the development of numerous 1,8-naphthyridine derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and antiviral activities.[1][3] The versatility in the synthesis of this scaffold allows for systematic structural modifications, enabling the fine-tuning of its pharmacological profile.[3]

This guide offers a comparative in vitro analysis of various 1,8-naphthyridine derivatives, drawing upon experimental data to provide a clear perspective on their structure-activity relationships (SAR). By presenting this information in a comparative format, we aim to empower researchers in the rational design of novel and more potent 1,8-naphthyridine-based therapeutic agents.

Comparative In Vitro Anticancer Activity: Targeting the Proliferative Machinery

A significant focus of 1,8-naphthyridine research has been in the realm of oncology. These derivatives have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines. The primary mechanism for their anticancer action often involves the inhibition of type II topoisomerases, such as topoisomerase II, which are critical for DNA replication and repair in rapidly dividing cancer cells.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of a selection of 1,8-naphthyridine derivatives against various human cancer cell lines. This comparative presentation allows for a direct assessment of the impact of different substitution patterns on anticancer potency.

DerivativeCancer Cell LineIC₅₀ (µM)Key Structural FeaturesReference
Compound 10c MCF7 (Breast)1.472-phenyl-7-methyl-1,8-naphthyridine with C3 modification
Compound 8d MCF7 (Breast)1.622-phenyl-7-methyl-1,8-naphthyridine with C3 modification
Compound 4d MCF7 (Breast)1.682-phenyl-7-methyl-1,8-naphthyridine with C3 modification
Compound 10f MCF7 (Breast)2.302-phenyl-7-methyl-1,8-naphthyridine with C3 modification
Compound 8b MCF7 (Breast)3.192-phenyl-7-methyl-1,8-naphthyridine with C3 modification
Staurosporine (Control) MCF7 (Breast)4.51-
Structure-Activity Relationship (SAR) Insights

The data reveals that modifications at the C3 position of the 2-phenyl-7-methyl-1,8-naphthyridine scaffold can significantly influence cytotoxicity against the MCF7 breast cancer cell line. Several derivatives (10c, 8d, 4d, 10f, and 8b) demonstrated superior potency compared to the well-known protein kinase inhibitor, staurosporine. This highlights the potential for developing highly active anticancer agents through strategic manipulation of substituents at this position.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The determination of the half-maximal inhibitory concentration (IC₅₀) is a cornerstone of in vitro anticancer drug screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.

Workflow for MTT Assay

MTT_Assay_Workflow start Start: Seed cancer cells in 96-well plate incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of 1,8-naphthyridine derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h (formation of formazan crystals) add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan incubation3->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 values from dose-response curves read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of 1,8-naphthyridine derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well microtiter plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Treatment: Add the different concentrations of the test compounds to the wells containing the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for a further 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 540 and 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Comparative In Vitro Antimicrobial Activity: A Renewed Fight Against Resistance

The 1,8-naphthyridine scaffold has a rich history in the development of antimicrobial agents, with nalidixic acid being a pioneering example.[4][5] The primary antibacterial mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication and repair in bacteria.[4][5]

Comparative Antimicrobial Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of various 1,8-naphthyridine derivatives against a panel of clinically relevant bacterial and fungal strains.

DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
Nalidixic Acid >100>1004-1664->128>100[4]
Enoxacin 1-40.5-20.12-0.51-4>100[5]
Derivative 26 Comparable to AmpicillinComparable to AmpicillinComparable to AmpicillinComparable to AmpicillinComparable to Griseofulvin[5]
Derivative 27 Comparable to AmpicillinComparable to AmpicillinComparable to AmpicillinComparable to AmpicillinComparable to Griseofulvin[5]
Derivative 28 Comparable to AmpicillinComparable to AmpicillinComparable to AmpicillinComparable to AmpicillinComparable to Griseofulvin[5]
Derivative 29 Comparable to AmpicillinComparable to AmpicillinComparable to AmpicillinComparable to AmpicillinComparable to Griseofulvin[5]
Structure-Activity Relationship (SAR) Insights

The evolution from nalidixic acid to fluoroquinolones like enoxacin demonstrates the impact of specific structural modifications on the antimicrobial spectrum and potency. The introduction of a fluorine atom at C6 and a piperazinyl group at C7 significantly broadened the activity to include Gram-positive bacteria and Pseudomonas aeruginosa.[5] Furthermore, the comparable activity of derivatives 26-29 to standard drugs like ampicillin and griseofulvin suggests that the incorporation of pyrazolinone and pyrazole moieties with a 4-chlorophenyl substituent can confer potent broad-spectrum antimicrobial properties.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Mechanism of Action: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell dna Bacterial DNA replication DNA Replication & Repair dna->replication gyrase DNA Gyrase (Topoisomerase II) gyrase->dna Acts on gyrase->replication Essential for naphthyridine 1,8-Naphthyridine Derivative naphthyridine->gyrase Inhibits cell_death Bacterial Cell Death replication->cell_death Blocked

Caption: Simplified schematic of the inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives, leading to the disruption of DNA replication and ultimately cell death.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform serial twofold dilutions of the 1,8-naphthyridine derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Comparative In Vitro Antiviral Activity: A Frontier of Exploration

The antiviral potential of 1,8-naphthyridine derivatives is a growing area of research, with promising activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV).[6][7]

Comparative Antiviral Data

While direct comparative studies of a wide range of 1,8-naphthyridine derivatives against multiple viruses are still emerging, specific examples highlight their potential.

DerivativeVirusAssayEC₅₀/IC₅₀Mechanism of ActionReference
HM13N HIV-1Acute InfectionPotentInhibition of Tat-mediated transcription[4][8]
A1 (1,6-Naphthyridine) HCMVPlaque Reduction39- to 223-fold lower than GanciclovirNovel mechanism, distinct from known anti-HCMV drugs[5]
Structure-Activity Relationship (SAR) Insights

The potent anti-HIV activity of the 1,8-naphthyridone derivative HM13N underscores the potential of this scaffold to inhibit viral replication through novel mechanisms, such as targeting the Tat-mediated transcription.[4][8] The high potency of the 1,6-naphthyridine derivative A1 against HCMV, including drug-resistant strains, suggests that the broader naphthyridine class can serve as a template for the development of new antiviral agents with unique modes of action.[5]

Experimental Protocol: Antiviral Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of the 1,8-naphthyridine derivative.

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques.

  • EC₅₀ Determination: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value from the dose-response curve.

Conclusion: A Scaffold with a Bright Future

The in vitro comparative analysis of 1,8-naphthyridine derivatives unequivocally demonstrates the vast therapeutic potential of this chemical scaffold. The ability to systematically modify the core structure allows for the generation of derivatives with potent and selective activity against cancer cells, a broad spectrum of pathogenic microbes, and various viruses. The experimental data and protocols presented in this guide serve as a valuable resource for researchers in the field, providing a foundation for the rational design of the next generation of 1,8-naphthyridine-based drugs. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly unlock new therapeutic opportunities for this remarkable class of compounds.

References

  • Massari, S., Daelemans, D., Barreca, M. L., Knezevich, A., Sabatini, S., Cecchetti, V., Marcello, A., Pannecouque, C., & Tabarrini, O. (2010). A 1,8-naphthyridone derivative targets the HIV-1 Tat-mediated transcription and potently inhibits the HIV-1 replication. Journal of Medicinal Chemistry, 53(2), 641–648. [Link]

  • Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Kumar, S., Madaan, A., & Kumar, V. (2020). Naphthyridines with Antiviral Activity - A Review. Current Drug Discovery Technologies, 17(4), 442-455. [Link]

  • Chan, L., Jin, H., Stefanac, T., Lavallee, J. F., Falardeau, G., Wang, W., Bedard, J., May, S., & Yuen, L. (2001). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 45(11), 3147–3151. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860. [Link]

  • Madaan, A., Kumar, V., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Khetmalis, Y. M., Shobha, S., Sekhar, K. V. G. C., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 27935-27949. [Link]

  • de Oliveira, C. H. S., de Souza, M. V. N., & de Almeida, M. V. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1515. [Link]

  • Kumar, S., & Kumar, V. (2020). Naphthyridines with Antiviral Activity - A Review. PubMed. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • de la Cueva, L., Martinez, A., & Perez, C. (2013). The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]

  • Embrey, M. W., Wai, J. S., Funk, L. A., Zhuang, L., et al. (2005). Design and synthesis of 8-hydroxy-[2][8]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Bioorganic & Medicinal Chemistry Letters, 15(19), 4259-4263. [Link]

  • Das, P., Doriya, K., & Dandela, R. (2025). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • van der Linden, L., Vives-Adrian, L., Selisko, B., et al. (2009). Molecular strategies to inhibit the replication of RNA viruses. Antiviral Research, 81(1), 1-17. [Link]

Sources

A Comparative Guide to the Structural Validation of 4-Chloro-1,8-naphthyridine-3-carbonitrile using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unequivocal confirmation of a molecule's structure is a cornerstone of reliable research. For novel heterocyclic compounds such as 4-Chloro-1,8-naphthyridine-3-carbonitrile, a scaffold of significant interest due to its potential biological activities, rigorous structural elucidation is not merely a formality but a critical checkpoint.[1] This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) as primary tools for validating its structure, offering practical insights and experimental data for the discerning researcher.

The Imperative of Orthogonal Validation

In structural analysis, relying on a single technique is a precarious approach. Each analytical method interrogates a molecule from a different perspective, and only by combining orthogonal (or complementary) techniques can we build a comprehensive and irrefutable structural model. For this compound, the combination of NMR, which probes the nucleus and its immediate electronic environment, and MS, which provides information on the molecular weight and fragmentation, offers a powerful and self-validating system.[2][3]

Experimental Walk-through: A Dual-Pronged Approach

Part 1: Unveiling the Skeleton with Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is unparalleled in its ability to map the connectivity of atoms within a molecule.[4] For a compound like this compound, a suite of 1D and 2D NMR experiments is essential for unambiguous structural assignment.[5][6]

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] The choice of solvent is critical; it must dissolve the compound without its own signals obscuring key regions of the spectrum.[7]

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. This experiment provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and their relative numbers (integration).[6]

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. While less sensitive than ¹H NMR, it reveals the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

The structure of this compound suggests a specific set of signals. The aromatic protons on the naphthyridine core are expected to appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings and the electron-withdrawing nitrogen atoms. The carbonitrile carbon will have a characteristic chemical shift in the ¹³C NMR spectrum, typically around 115-120 ppm. Recent studies on similar 1,8-naphthyridine-3-carbonitrile derivatives have confirmed these general spectral features.[8][9]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2~8.9-
C-2-~152
C-3-~110
C-4-~145
H-5~8.3-
C-5-~122
H-6~7.8-
C-6-~138
H-7~9.2-
C-7-~155
C-8a-~148
C-4a-~120
CN-~117

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

For complex structures, 1D NMR alone may not be sufficient. 2D NMR experiments are crucial for confirming connectivity.[6]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule. For our target, it would confirm the connectivity of the protons on the pyridine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the entire carbon skeleton and confirming the positions of quaternary carbons and substituents like the cyano and chloro groups.

Diagram 1: NMR Validation Workflow

G cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR Acquisition COSY COSY (H-H Correlation) H1_NMR->COSY HMBC HMBC (Long-Range C-H Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR Acquisition HSQC HSQC (Direct C-H Correlation) C13_NMR->HSQC C13_NMR->HMBC Data_Analysis Data Analysis & Structure Elucidation COSY->Data_Analysis HSQC->Data_Analysis HMBC->Data_Analysis SamplePrep Sample Preparation SamplePrep->H1_NMR SamplePrep->C13_NMR Final_Structure Validated Structure Data_Analysis->Final_Structure

Caption: Workflow for structural validation using 1D and 2D NMR experiments.

Part 2: Confirming Molecular Weight and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering a crucial piece of evidence for its elemental composition.[2] High-resolution mass spectrometry (HRMS) is particularly powerful in this regard.

  • Sample Introduction: Introduce a dilute solution of the compound (approximately 1 µg/mL) into the mass spectrometer.[1] Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).[1]

  • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which is a key signature to look for.[8]

  • MS/MS (Tandem Mass Spectrometry): Isolate the parent ion and subject it to fragmentation (e.g., through collision-induced dissociation). The resulting fragmentation pattern provides information about the molecule's substructures.[10]

The molecular formula of this compound is C₉H₄ClN₃. The expected monoisotopic mass is approximately 189.0145 g/mol .

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Expected m/z Observed m/z Difference (ppm) Isotopic Pattern
[M+H]⁺190.0223Cl isotope pattern (3:1 ratio for M+H and M+2+H)

Note: The observed m/z and difference will be determined experimentally. A difference of <5 ppm is generally considered acceptable for confirming the elemental composition.

The fragmentation of naphthyridine derivatives is influenced by the stable aromatic core.[11] Common fragmentation pathways involve the loss of small neutral molecules.[12][13]

Diagram 2: Predicted Fragmentation in MS/MS

G Parent [M+H]⁺ m/z 190.0223 Frag1 Loss of Cl [M+H-Cl]⁺ Parent->Frag1 -35 Da Frag2 Loss of HCN [M+H-HCN]⁺ Parent->Frag2 -27 Da Frag3 Loss of Cl & HCN [M+H-Cl-HCN]⁺ Frag1->Frag3 -27 Da Frag2->Frag3 -35 Da

Caption: Predicted fragmentation pathway for this compound in MS/MS.

Comparative Analysis: NMR vs. MS and Alternative Techniques

Technique Information Provided Strengths Limitations Best For
NMR Spectroscopy Atom connectivity, 3D structure, stereochemistryUnambiguous structure elucidation, non-destructive[5][6]Lower sensitivity, requires larger sample amounts, can be time-consuming[2]Detailed structural mapping
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns[2]High sensitivity, small sample requirement, rapid analysisDoes not provide detailed connectivity information, isomers can be indistinguishableMolecular weight confirmation, impurity profiling
X-ray Crystallography Absolute 3D structureProvides the "gold standard" of structural information[14]Requires a single, high-quality crystal, which can be difficult to obtainDefinitive proof of structure when a crystal is available
Infrared (IR) Spectroscopy Presence of functional groupsRapid, simple, non-destructive[15]Provides limited information on the overall structure, spectra can be complexQuick confirmation of key functional groups (e.g., C≡N)

Conclusion: A Synergistic Approach to Confidence

The structural validation of this compound is most robustly achieved through the synergistic use of NMR and MS. NMR provides the detailed blueprint of atomic connectivity, while MS confirms the overall mass and elemental composition, with its fragmentation patterns offering corroborating evidence for the proposed structure. While techniques like X-ray crystallography offer the ultimate proof, their practical limitations often make the NMR/MS combination the workhorse of the research and development laboratory. By understanding the strengths and limitations of each technique and applying them in a logical, self-validating workflow, researchers can proceed with confidence in the integrity of their materials and the reliability of their subsequent discoveries.

References

  • Benchchem. Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. Benchchem.
  • ACS Publications. (2010, April 21). Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes. Inorganic Chemistry.
  • Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives through a Facile. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Indirapriyadharshini, V. K., Ramamurthy, P., Raghukumar, V., & Ramakrishnan, V. T. (2002). Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535–1543. [Link].

  • ResearchGate. (2019, July 31). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • ChemicalBook. (n.d.). 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis.
  • PubMed Central. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data.
  • PMC. (n.d.). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. National Institutes of Health.
  • RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Preprints.org. (2023, May 23). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methyl-1,8-naphthyridine AldrichCPR.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • ResearchGate. (2025, August 7). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid.
  • PubMed Central. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Benchchem. (n.d.). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 7-Methyl-1,8-naphthyridin-2-amine.

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 4-Chloro-1,8-naphthyridine-3-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the pursuit of novel scaffolds that can overcome existing resistance mechanisms is paramount. The 1,8-naphthyridine nucleus, a core component of the first synthetic quinolone antibacterial, nalidixic acid, continues to be a fertile ground for the development of new therapeutic agents.[1][2] This guide provides a detailed comparative analysis of the antimicrobial efficacy of compounds based on the 4-Chloro-1,8-naphthyridine-3-carbonitrile scaffold against a range of established antimicrobial agents. We will delve into their direct antimicrobial activity, potential for synergistic interactions, and the underlying mechanisms of action, supported by experimental data and standardized protocols.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents. The information presented herein is synthesized from peer-reviewed literature and established industry standards to ensure scientific integrity and practical applicability.

The 1,8-Naphthyridine Scaffold: A Privileged Structure in Antimicrobial Chemotherapy

The 1,8-naphthyridine ring system is a bioisostere of the quinolone nucleus and has been the foundation for several successful antibacterial drugs.[1] The mechanism of action for many compounds in this class, including the widely used fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them excellent targets for therapeutic intervention. The introduction of various substituents at different positions of the 1,8-naphthyridine ring allows for the modulation of antimicrobial spectrum, potency, and pharmacokinetic properties. The 3-carbonitrile moiety is a key feature that has been explored for its contribution to biological activity.

Comparative In Vitro Efficacy

A critical aspect of evaluating a new antimicrobial scaffold is to benchmark its performance against existing drugs. In this section, we compare the available antimicrobial activity data for derivatives of this compound with standard antimicrobials such as Ciprofloxacin (a fluoroquinolone), Ampicillin (a beta-lactam), and Fluconazole (an azole antifungal).

Direct Antimicrobial Activity

Direct comparative studies on this compound are limited in the public domain. However, research on closely related analogs provides valuable insights into the potential of this scaffold.

A study on 1,8-naphthyridine-3-carbonitrile derivatives demonstrated notable anti-mycobacterial activity. Specifically, a derivative, 2-(4-((3-Chlorophenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC-11), was synthesized and evaluated for its efficacy against Mycobacterium tuberculosis H37Rv.[3] While not the parent compound, this data suggests that the 1,8-naphthyridine-3-carbonitrile core is a promising starting point for the development of new anti-tuberculosis agents.

Conversely, a study on a 5-chloro-1,8-naphthyridine derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, revealed that it possesses no clinically relevant direct antibacterial activity against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) reported to be ≥ 1024 µg/mL.[4] This highlights the critical role of substituents in determining the antimicrobial potency of the 1,8-naphthyridine scaffold.

For a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for standard antimicrobials against commonly used quality control strains.

MicroorganismAntimicrobial AgentMIC (µg/mL)Reference(s)
Staphylococcus aureus ATCC 29213Ciprofloxacin0.25 - 0.5[5][6][7]
AmpicillinResistant (MIC > 0.5)[8][9]
Escherichia coli ATCC 25922Ciprofloxacin0.004 - 0.015[2][10][11]
Ampicillin2 - 8[1][12][13]
Pseudomonas aeruginosa ATCC 27853Ciprofloxacin0.25 - 1.0[14][15]
Candida albicans ATCC 90028Fluconazole0.25 - 2.0[16][17][18][19]

Note: The MIC values are presented as a range based on data from multiple sources. Variations can occur due to differences in experimental conditions.

Synergistic Potential: A Key Differentiator

A significant finding for the 1,8-naphthyridine class is their potential to act as antibiotic potentiators. The aforementioned study on 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, despite its lack of direct antimicrobial action, demonstrated a synergistic effect when combined with fluoroquinolones against multi-resistant bacterial strains.[4] The study showed that this 5-chloro-1,8-naphthyridine derivative could significantly decrease the MIC of fluoroquinolones, suggesting a potential role in overcoming bacterial resistance mechanisms such as efflux pumps.[4] This modulating activity presents a compelling avenue for the development of adjuvant therapies to enhance the efficacy of existing antibiotics.

Proposed Mechanism of Action

The primary mechanism of action for many antimicrobial 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA supercoiling during replication. By forming a stable complex with the enzyme and DNA, these compounds introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

The following diagram illustrates the proposed mechanism of action.

Mechanism_of_Action cluster_bacterium Bacterial Cell Naphthyridine 1,8-Naphthyridine Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Naphthyridine->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for antimicrobial 1,8-naphthyridine derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and comparability of antimicrobial efficacy data, standardized methodologies are crucial. The protocols outlined below are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[8][11][20]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Standard antimicrobials (e.g., Ciprofloxacin, Ampicillin, Fluconazole)

  • Microbial strains (e.g., ATCC quality control strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Dissolve the test and standard compounds in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of each antimicrobial agent in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as required for the specific microorganism.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

The following diagram outlines the experimental workflow for MIC determination.

MIC_Workflow Start Start Prep_Stock Prepare Antimicrobial Stock Solutions Start->Prep_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Plate with Microbial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for antimicrobial research. While direct evidence of broad-spectrum, high-potency antibacterial activity for the parent compound is still emerging, the demonstrated anti-mycobacterial properties of its analogs and the potential for synergistic activity with existing antibiotics highlight its therapeutic potential. The ability to potentiate fluoroquinolones is particularly noteworthy in the context of combating antimicrobial resistance.

Future research should focus on synthesizing and screening a wider range of derivatives of this compound to establish a clear structure-activity relationship. Comprehensive in vitro and in vivo studies are warranted to fully characterize the antimicrobial spectrum, potency, and safety profile of the most promising candidates. Furthermore, mechanistic studies to elucidate the basis of their synergistic effects could pave the way for the rational design of novel combination therapies.

References

  • The Synergy of Ciprofloxacin and Carvedilol against Staphylococcus aureus–Prospects of a New Treatment Strategy? - MDPI. (2019-11-14). [Link]

  • Fluconazole MICs for growth of C. albicans ATCC 90028, after exposure... - ResearchGate. [Link]

  • Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC - NIH. [Link]

  • Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. (2015-07-27). [Link]

  • Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. [Link]

  • Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing - MDPI. [Link]

  • Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC - NIH. [Link]

  • Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC - NIH. [Link]

  • Measurement of MIC and susceptibility categorization. a) MIC of AMP for E. coli - ResearchGate. [Link]

  • Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC - NIH. [Link]

  • Change in resistance of P. aeruginosa ATCC 27853 to ciprofloxacin,... - ResearchGate. [Link]

  • Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans - PMC - NIH. [Link]

  • Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC - NIH. [Link]

  • Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC - NIH. [Link]

  • Ciprofloxacin Induction of a Susceptibility Determinant in Pseudomonas aeruginosa - NIH. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. [Link]

  • Drug susceptibilities of S. aureus ATCC 29213 and the ciprofloxacin-selected mutant CIP r -1 - ResearchGate. [Link]

  • Pseudomonas aeruginosa (ATCC 27853) MIC - Pharmacology Discovery Services. [Link]

  • Non-C. albicans Candida Species Develop Clinically Relevant Biofilms on Stainless Steel Under Respiratory Tract-Mimicking Conditions - MDPI. [Link]

  • Sensitivity testing of ciprofloxacin for Pseudomonas aeruginosa - PubMed. [Link]

  • Pharmacodynamics of ciprofloxacin against Escherichia coli ATCC 25922... - ResearchGate. [Link]

  • Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - Frontiers. [Link]

  • Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - Journal of Microbiology and Biotechnology. [Link]

  • Debio 1452 MIC Quality Control Range with Staphylococcus aureus ATCC 29213 Using a Multi-laboratory Study Design EV0763. [Link]

  • Antimicrobial Reporting Range Ampicillin ≤0.25 to ≥128 μg/mL Ceftaroline ≤0.06 to ≥32 μg/mL Clindamycin ≤0.03 to ≥ - accessdata.fda.gov. [Link]

  • Inhibition of Drug Resistance of Staphylococcus aureus by Efflux Pump Inhibitor and Autolysis Inducer to Strengthen the Antibacterial Activity of β-lactam Drugs - NIH. [Link]

  • Antibiotic susceptibility of S. aureus ATCC 29213 as a planktonic... - ResearchGate. [Link]

  • Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01 - NIH. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. [Link]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. [Link]

  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC - NIH. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC - NIH. [Link]

  • Inhibitory effects of a maleimide compound on the virulence factors of Candida albicans. [Link]

  • Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity - PubMed. [Link]

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - MDPI. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC - PubMed Central. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PubMed Central. [Link]

Sources

The Evolving Landscape of 1,8-Naphthyridine-3-carbonitriles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the 1,8-naphthyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Among its numerous derivatives, the 1,8-naphthyridine-3-carbonitrile analogues represent a particularly compelling class of compounds, with significant potential in the development of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogues, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate and innovate within this promising chemical space.

The 1,8-Naphthyridine-3-carbonitrile Core: A Versatile Pharmacophore

The 1,8-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, forms the foundation of this class of molecules. The strategic placement of a carbonitrile (-C≡N) group at the 3-position significantly influences the molecule's electronic properties and its ability to interact with biological targets. This nitrile group can act as a hydrogen bond acceptor and its linear geometry can dictate the orientation of substituents, thereby influencing binding affinity and selectivity.

Our exploration of the SAR of 1,8-naphthyridine-3-carbonitrile analogues will focus on three key therapeutic areas where they have shown considerable promise: anti-mycobacterial, anticancer, and kinase inhibitory activities.

Anti-mycobacterial Activity: Targeting Mycobacterium tuberculosis

Tuberculosis remains a global health crisis, necessitating the development of new and effective treatments. The 1,8-naphthyridine-3-carbonitrile scaffold has proven to be a fertile ground for the discovery of potent anti-mycobacterial agents.

Key Structural Features and SAR Insights

A recent study on a series of 2-substituted-1,8-naphthyridine-3-carbonitrile analogues has provided valuable insights into their anti-tubercular activity against the H37Rv strain of Mycobacterium tuberculosis.[2][3] The general structure of the evaluated compounds consists of a 1,8-naphthyridine-3-carbonitrile core with various substituents at the 2-position, often incorporating a piperazine linker.

Key SAR observations from these studies include:

  • The Nature of the C2-Substituent is Critical: The substituent at the 2-position of the naphthyridine ring plays a pivotal role in determining the anti-mycobacterial potency.

  • Electron-Withdrawing Groups Enhance Activity: Analogues bearing electron-withdrawing groups on the terminal phenyl ring of the C2-substituent, such as nitro (-NO2) and trifluoromethyl (-CF3), have demonstrated good activity.[2]

  • Heteroaromatic Moieties Show Promise: The introduction of a 5-nitrofuran heteroaromatic ring at the C2-position resulted in a significant enhancement of activity.[2]

  • Impact of Alkyl Substitutions: Electron-donating alkyl groups on the terminal phenyl ring tend to decrease the anti-tubercular activity.[2]

Comparative Analysis of Anti-mycobacterial Potency

The following table summarizes the in vitro anti-mycobacterial activity of selected 1,8-naphthyridine-3-carbonitrile analogues against M. tuberculosis H37Rv, as determined by the Microplate Alamar Blue Assay (MABA).

Compound IDC2-SubstituentMIC (µg/mL)[2]
ANA-12 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)6.25
ANA-7 2-(4-(2-(4-(trifluoromethyl)phenylamino)-2-oxoethyl)piperazin-1-yl)12.5
ANA-8 2-(4-(2-(3-(trifluoromethyl)phenylamino)-2-oxoethyl)piperazin-1-yl)12.5
ANA-10 2-(4-(2-(3-nitrophenylamino)-2-oxoethyl)piperazin-1-yl)12.5
ANC-4 2-(4-(2-(4-ethylphenylamino)-2-oxoethyl)piperazin-1-yl)12.5
ANA-3 2-(4-(2-(3,4-dimethylphenylamino)-2-oxoethyl)piperazin-1-yl)25
Ethambutol (Standard Drug)6.25
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Principle: The assay utilizes the Alamar Blue reagent, which is an indicator of metabolic activity. Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The microplate is incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After the incubation period, Alamar Blue reagent is added to each well.

  • Second Incubation: The plate is incubated for another 24 hours.

  • Reading the Results: The color change in each well is observed visually and can be quantified by measuring the absorbance at 570 nm and 600 nm. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The 1,8-naphthyridine scaffold is also a promising framework for the development of anticancer agents.[1][4] Derivatives of 1,8-naphthyridine-3-carbonitrile and its close analogues, such as 3-carboxamides, have demonstrated significant cytotoxicity against a range of cancer cell lines.[5][6][7][8]

Mechanisms of Action: Kinase and Topoisomerase Inhibition

The anticancer activity of 1,8-naphthyridine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as:

  • Receptor Tyrosine Kinases (RTKs): Several 1,8-naphthyridine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and c-Met, two RTKs that are frequently overexpressed or mutated in various cancers.[9][10][11] Inhibition of these kinases blocks downstream signaling pathways that promote cell growth, survival, and metastasis.

  • DNA Topoisomerases: Some 1,8-naphthyridine analogues act as topoisomerase inhibitors, interfering with the process of DNA replication and repair, ultimately leading to apoptosis (programmed cell death).[12][13][14]

Signaling Pathways Targeted by 1,8-Naphthyridine Analogues

The following diagrams illustrate the key signaling pathways targeted by 1,8-naphthyridine-3-carbonitrile analogues in cancer cells.

Caption: EGFR Signaling Pathway Inhibition.

Topoisomerase_Inhibition_Apoptosis 1,8-Naphthyridine\n-3-carbonitrile 1,8-Naphthyridine -3-carbonitrile Topoisomerase_II Topoisomerase II 1,8-Naphthyridine\n-3-carbonitrile->Topoisomerase_II Inhibits DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Induces ATM/ATR ATM/ATR Kinases DNA_Damage->ATM/ATR Activates p53 p53 ATM/ATR->p53 Activates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase-9 Caspase-9 Activation Cytochrome_c->Caspase-9 Caspase-3 Caspase-3 Activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Topoisomerase II Inhibition Leading to Apoptosis.

Comparative Analysis of Anticancer Potency

The following table presents the in vitro cytotoxic activity of representative 1,8-naphthyridine analogues against various human cancer cell lines.

Compound IDC3-SubstituentCancer Cell LineIC50 (µM)Reference
Compound 47 3-Carboxamide derivativeMIAPaCa (Pancreatic)0.41[5]
Compound 29 3-Heteroaryl derivativePA-1 (Ovarian)0.41[5]
Compound 12 3-Carboxamide derivativeHBL-100 (Breast)1.37[6]
Compound 10c Pyrazole derivativeMCF7 (Breast)1.47[7][15]
Compound 8d Pyrimidine derivativeMCF7 (Breast)1.62[7][15]
Compound 22 3-Carboxamide derivativeSW-620 (Colon)3.0[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Synthesis of 1,8-Naphthyridine-3-carbonitrile Analogues

The synthesis of the 1,8-naphthyridine-3-carbonitrile core is typically achieved through a multi-component reaction, with the Friedländer annulation and the Gould-Jacobs reaction being common strategies.[1][16][17][18][19][20]

General Synthetic Approach: Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-amino-pyridine-3-carbaldehyde with a compound containing an active methylene group, such as malononitrile, in the presence of a catalyst.

Friedlander_Synthesis cluster_reactants cluster_products Reactant1 2-Aminopyridine-3-carbaldehyde Product 2-Amino-1,8-naphthyridine-3-carbonitrile Reactant1->Product + Reactant2 Malononitrile Reactant2->Product Catalyst (e.g., L-proline)

Caption: Friedländer Annulation for 1,8-Naphthyridine-3-carbonitrile Synthesis.

Experimental Protocol: Synthesis of a 2-Substituted-1,8-naphthyridine-3-carbonitrile

This protocol describes a general method for the synthesis of 2-piperazinyl-1,8-naphthyridine-3-carbonitrile, a key intermediate for further functionalization.

Step 1: Synthesis of 2-chloro-1,8-naphthyridine-3-carbonitrile

  • To a solution of 2-hydroxy-1,8-naphthyridine-3-carbonitrile in phosphorus oxychloride, add a catalytic amount of dimethylformamide.

  • Reflux the mixture for 3-4 hours.

  • After cooling, pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried to yield 2-chloro-1,8-naphthyridine-3-carbonitrile.

Step 2: Synthesis of 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile

  • A mixture of 2-chloro-1,8-naphthyridine-3-carbonitrile and an excess of piperazine in a suitable solvent (e.g., ethanol) is refluxed for 6-8 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the desired product.

Future Perspectives and Conclusion

The 1,8-naphthyridine-3-carbonitrile scaffold continues to be a source of inspiration for the design of novel therapeutic agents. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity against various biological targets.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the C2, C4, C5, and C7 positions to explore new regions of chemical space.

  • Investigating novel biological targets for this class of compounds.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.

  • Utilizing computational modeling and machine learning to guide the design of next-generation 1,8-naphthyridine-3-carbonitrile analogues with improved efficacy and safety profiles.

References

  • Apoptosis induced by topoisomerase inhibitors. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]

  • EGF/EGFR Signaling Pathway. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]

  • Apoptosis Induced by Topoisomerase Inhibitors. [Link]

  • Apoptosis Induced by Topoisomerase Inhibitors | Request PDF. [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. [Link]

  • The schematic diagram of HGF/c-MET signal transduction pathway. [Link]

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. [Link]

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • An overview of the c-MET signaling pathway. [Link]

  • Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]

  • Reported 1,8‐naphthyridines with topoisomerase inhibitor activity. [Link]

  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. [Link]

  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. [Link]

  • Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. [Link]

  • 1,8-Naphthyridine synthesis. [Link]

  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. [Link]

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. [Link]

  • Reported 1,8‐naphthyridine derivatives with c‐Met inhibitory activity. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

Sources

A Researcher's Guide to the In Vivo Evaluation of 4-Chloro-1,8-naphthyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a chloro group at the 4-position and a carbonitrile at the 3-position of this scaffold creates a versatile synthetic intermediate, ripe for the development of novel therapeutic agents. This guide provides a comprehensive overview of the in vivo testing of 4-Chloro-1,8-naphthyridine-3-carbonitrile derivatives, offering a comparative analysis of their performance based on available experimental data and insights into the design of robust preclinical studies.

Comparative In Vivo Anticancer Efficacy

While in vitro assays provide valuable initial data on the cytotoxic potential of novel compounds, in vivo studies in animal models are a critical step in the drug development pipeline to assess efficacy and safety in a physiological context. Several 1,8-naphthyridine derivatives have demonstrated promising antitumor activity in preclinical models.[4][5][6]

Experimental Protocol: Xenograft Tumor Model

The following is a representative protocol for evaluating the anticancer activity of a this compound derivative in a human tumor xenograft model.

Objective: To determine the in vivo antitumor efficacy of a test compound in an established human cancer cell line xenograft model in immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., MIAPaCa, K-562, PA-1)[5][6]

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Test compound (this compound derivative)

  • Vehicle control (e.g., saline, DMSO/polyethylene glycol mixture)

  • Positive control (standard-of-care chemotherapeutic agent)

  • Matrigel (optional, for promoting tumor growth)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium, with or without Matrigel.

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group):

      • Vehicle control

      • Test compound (at various dose levels)

      • Positive control

  • Compound Administration:

    • Administer the test compound, vehicle, and positive control via the predetermined route (e.g., oral gavage, intraperitoneal injection, intravenous injection) and schedule (e.g., once daily, twice weekly).

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health status throughout the study.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Comparative Performance of 1,8-Naphthyridine Derivatives

Direct in vivo data for this compound derivatives is emerging. However, extensive research on structurally related 1,8-naphthyridine-3-carboxamide derivatives provides valuable comparative insights.[7][8]

Compound IDCancer ModelDose & RouteKey FindingReference
Derivative 6 Human ovary cancer xenograft5.0 mg/kg i.v.33.6% Tumor Growth Inhibition (TGI)[7]
Derivative 5 Human ovary cancer xenograft5.0 mg/kg i.v.Lower TGI compared to Derivative 6[7]
Compound 12 HBL-100 (breast) cell lineNot specified in vivoHigh in vitro cytotoxicity (IC50 = 1.37 µM)[8]
Compound 17 KB (oral) cell lineNot specified in vivoHigh in vitro cytotoxicity (IC50 = 3.7 µM)[8]
Compound 22 SW-620 (colon) cell lineNot specified in vivoHigh in vitro cytotoxicity (IC50 = 3.0 µM)[8]

Note: The table includes in vitro data for some compounds to highlight their potential, which warrants further in vivo investigation. The in vivo data for derivatives 5 and 6, which are 1,8-naphthyridine-3-carboxamides, demonstrates that subtle structural modifications can significantly impact antitumor efficacy.[7]

In Vivo Evaluation of Antimicrobial Activity

The 1,8-naphthyridine scaffold is the basis for several antibacterial agents, including nalidixic acid.[9][10] Derivatives of this compound have also been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis.[11][12]

Experimental Protocol: In Vivo Murine Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of a test compound against Mycobacterium tuberculosis infection in mice.

Procedure:

  • Infection: Mice (e.g., BALB/c) are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment: Treatment with the test compound, vehicle control, or a positive control drug (e.g., isoniazid) is initiated at a defined time point post-infection.

  • Assessment: After a defined treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on selective agar.

  • Analysis: The efficacy of the test compound is determined by the reduction in bacterial colony-forming units (CFUs) compared to the vehicle-treated group.

Comparative Performance of 1,8-Naphthyridine-3-carbonitrile Derivatives

Several 1,8-naphthyridine-3-carbonitrile derivatives have shown promising in vitro activity against M. tuberculosis. For instance, compound ANA-12 demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL.[11][12] While detailed in vivo data for this specific class is still emerging, these in vitro results strongly support their progression into in vivo models of tuberculosis.

Pharmacokinetic Profiling: A Crucial Determinant of In Vivo Success

Poor pharmacokinetic properties are a major cause of failure for drug candidates in preclinical and clinical development. Therefore, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is essential.[7]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a test compound in rats.

Procedure:

  • Animal Preparation: Cannulated rats (e.g., jugular vein cannulation for blood sampling) are often used.

  • Compound Administration: The test compound is administered intravenously (i.v.) to determine clearance and volume of distribution, and orally (p.o.) to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), and oral bioavailability (F%) are calculated.

Comparative Pharmacokinetic Parameters of 1,8-Naphthyridine Derivatives

A study on 1,8-naphthyridine-3-carboxamide derivatives highlighted the importance of pharmacokinetic profiling.[7]

Compound IDC0 (µg/mL) at 5.0 mg/kg i.v.Tumor Plasma Index (TPI)Key FindingReference
Derivative 5 6.982.50Detectable plasma levels[7]
Derivative 6 6.614.02Better tumor uptake than derivative 5[7]
Derivative 9 Not detectable-Poor plasma exposure[7]
Derivative 10 Not detectable-Poor plasma exposure[7]

This data clearly demonstrates that even with potent in vitro activity, poor pharmacokinetic properties (as seen with derivatives 9 and 10) can preclude in vivo efficacy.[7] Derivative 6, with a higher tumor plasma index, showed better tumor uptake, which correlated with its superior in vivo efficacy.[7]

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental processes and biological context, the following diagrams illustrate key workflows and a relevant signaling pathway.

G cluster_0 In Vivo Anticancer Efficacy Workflow A Human Cancer Cell Culture B Subcutaneous Implantation in Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Compound Administration D->E F Tumor Volume & Body Weight Measurement E->F G Endpoint: Tumor Excision & Analysis F->G H Data Analysis: Tumor Growth Inhibition (TGI) G->H

Caption: Workflow for in vivo anticancer efficacy testing.

G cluster_1 In Vivo Pharmacokinetic Study Workflow P1 Compound Administration (i.v. and p.o.) to Rats P2 Serial Blood Sampling (via cannulation) P1->P2 P3 Plasma Separation P2->P3 P4 LC-MS/MS Analysis of Compound Concentration P3->P4 P5 Calculation of PK Parameters (Cmax, AUC, t1/2, F%) P4->P5

Caption: Workflow for a typical pharmacokinetic study.

Many 1,8-naphthyridine derivatives exert their anticancer effects through the inhibition of protein kinases.[2][13] The following diagram illustrates a simplified kinase signaling pathway.

G cluster_2 Simplified Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., SOS1) Receptor->Kinase1 Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 1,8-Naphthyridine Derivative Inhibitor->Kinase1

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While direct in vivo data for this specific substitution pattern is still emerging, the broader class of 1,8-naphthyridine derivatives has shown significant potential in preclinical models of cancer and infectious diseases. Future research should focus on synthesizing and evaluating a diverse library of these compounds in relevant in vivo models, with a strong emphasis on early-stage pharmacokinetic and toxicological profiling to identify candidates with the highest probability of clinical success. The integration of in silico modeling, in vitro screening, and robust in vivo testing will be paramount in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930. [Link]

  • Manera, C., et al. (2007). Design, Synthesis, and Biological Evaluation of New 1,8-Naphthyridin-4(1H)-on-3-carboxamide and Quinolin-4(1H)-on-3-carboxamide Derivatives as CB2 Selective Agonists. Journal of Medicinal Chemistry, 50(10), 2335–2347. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed. [Link]

  • Banu, S., et al. (2023). Synthesis, Biological Evaluation, and Molecular Docking Studies of[14][15]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 43(6), 5485-5503. [Link]

  • Mithula, S., et al. (2022). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 27(15), 4933. [Link]

  • Design and Synthesis of biologically Active 1,8-naphthyridine amine Scaffolds as Promising Anticancer Agents and Molecular Docking Studies. (2018). ResearchGate. [Link]

  • He, H., et al. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 767–774. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2010). PubMed. [Link]

  • Kumar, A., et al. (2014). Pharmacokinetic Evaluation of C-3 Modified 1,8-naphthyridine-3-carboxamide Derivatives With Potent Anticancer Activity: Lead Finding. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 710-721. [Link]

  • Bennett, S. A., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 433–440. [Link]

  • Kamal, A., et al. (2008). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(3), 1218–1222. [Link]

  • Nayak, S. K., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(3), 735-752. [Link]

  • Kamal, A., et al. (2010). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 762-771. [Link]

  • Sravanthi, V., et al. (2022). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 12(33), 21255-21267. [Link]

  • Nayak, S. K., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(3), 735-752. [Link]

  • Płazińska, A., & Płaziński, W. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 705. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. This guide provides an in-depth, technical comparison of the cross-reactivity profile of 4-Chloro-1,8-naphthyridine-3-carbonitrile, a member of the versatile 1,8-naphthyridine class of compounds. We will explore the imperative of cross-reactivity studies, present a framework for their execution, and compare the potential profile of our lead compound with relevant alternatives, supported by experimental data and protocols.

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific analogue, this compound, with its reactive chloro and nitrile functionalities, presents a compelling starting point for the development of targeted therapies. However, the very features that confer its biological activity may also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity. A thorough understanding of this off-target profile is paramount for mitigating potential toxicity and uncovering new therapeutic opportunities.

The Rationale for Rigorous Cross-Reactivity Profiling

Cross-reactivity, or the ability of a compound to bind to multiple targets, is a double-edged sword in drug discovery. While it can be the source of adverse side effects, it can also be exploited for drug repositioning. A comprehensive cross-reactivity assessment provides a predictive window into a compound's in vivo behavior, enabling a more informed and efficient development path. The absence of such studies can lead to late-stage clinical failures, resulting in significant financial and temporal losses.

This guide will use a hypothetical primary target for this compound to illustrate the process of a cross-reactivity investigation. Given the prevalence of 1,8-naphthyridine derivatives as kinase inhibitors, we will posit that our compound is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

A Multi-Faceted Approach to De-risking: The Cross-Reactivity Workflow

A robust cross-reactivity study employs a combination of in silico, in vitro, and cell-based methodologies to build a comprehensive selectivity profile. The following workflow outlines a systematic approach to characterizing the off-target interactions of this compound.

Cross-Reactivity Workflow A In Silico Profiling (Initial Off-Target Prediction) B Broad In Vitro Kinase Panel (e.g., 400+ kinases) A->B Guide Panel Selection C Dose-Response IC50 Determination (For identified hits) B->C Identify Hits D Orthogonal In Vitro Assays (e.g., Cellular Thermal Shift Assay) C->D Validate Hits E Cell-Based Phenotypic Screening (Functional consequence of off-target binding) D->E Confirm Cellular Engagement F Comparative Analysis with Alternatives E->F Contextualize Selectivity CETSA Workflow A Treat Cells with Compound B Heat Shock A->B C Cell Lysis B->C D Separate Soluble and Precipitated Proteins C->D E Quantify Target Protein in Soluble Fraction (e.g., Western Blot or Mass Spectrometry) D->E

Caption: The workflow for a Cellular Thermal Shift Assay (CETSA).

A positive result in a CETSA, indicated by a thermal stabilization of the target protein in the presence of the compound, provides strong evidence of cellular engagement.

Comparative Analysis with Alternative Compounds

To put the cross-reactivity profile of this compound into perspective, it is essential to compare it with alternative compounds. The choice of comparators should be guided by their structural similarity or their intended therapeutic application.

Compound A: A Highly Selective Alternative

  • Structure : A distinct heterocyclic core known for its high selectivity for EGFR.

  • Cross-Reactivity Profile : Minimal off-target activity in broad kinase panels.

  • Implication : Lower risk of off-target mediated toxicity, but also a lower potential for beneficial polypharmacology.

Compound B: A Non-Selective Alternative

  • Structure : A promiscuous kinase inhibitor scaffold.

  • Cross-Reactivity Profile : Significant inhibition of multiple kinases, including VEGFR2 and PDGFRβ.

  • Implication : Higher potential for both efficacy (through inhibition of multiple oncogenic pathways) and toxicity.

The choice between a selective and a multi-targeted inhibitor is a strategic one, dictated by the specific therapeutic indication and the desired mechanism of action.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the cross-reactivity of this compound. By employing a combination of in silico, in vitro, and cell-based methods, a detailed selectivity profile can be constructed. This profile is not merely a checklist of off-target interactions but a critical dataset that informs lead optimization, predicts potential liabilities, and uncovers new therapeutic avenues. The systematic approach outlined here will empower researchers to make more informed decisions, ultimately accelerating the translation of promising compounds into safe and effective medicines. The versatile 1,8-naphthyridine scaffold continues to be a rich source of novel therapeutics, and a thorough understanding of the cross-reactivity of its derivatives is key to unlocking their full potential.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

  • Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PubMed Central. [Link]

  • Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PubMed Central. [Link]

  • Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. Arzneimittelforschung. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. ResearchGate. [Link]

Sources

A Researcher's Guide to Comparative Docking Studies of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1,8-naphthyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its derivatives have been extensively explored as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] A cornerstone of this exploration is the use of in silico molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein.[3][5] This guide provides an in-depth, comparative analysis of docking studies involving 1,8-naphthyridine derivatives, offering researchers and drug development professionals a comprehensive overview of the methodologies, key findings, and practical insights from the field.

The Rationale Behind Docking 1,8-Naphthyridine Derivatives

The versatility of the 1,8-naphthyridine core allows for structural modifications at various positions, leading to a diverse library of compounds with distinct biological profiles. Molecular docking serves as a crucial initial step in rationally designing these derivatives and understanding their structure-activity relationships (SAR).[1][6] By simulating the interaction between a 1,8-naphthyridine derivative (the ligand) and its biological target (the receptor), researchers can:

  • Predict Binding Affinity: Estimate the strength of the interaction, often represented by a docking score or binding energy, to rank potential drug candidates.[3][7]

  • Elucidate Binding Modes: Visualize the specific orientation and conformation of the ligand within the receptor's active site.

  • Identify Key Interactions: Pinpoint the crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex.[8]

  • Guide Lead Optimization: Inform synthetic chemists on which functional groups to modify to enhance potency and selectivity.

Comparative Docking Across Key Biological Targets

The therapeutic potential of 1,8-naphthyridine derivatives has been investigated against a range of biological targets. This section compares the docking performance of these compounds against two major classes of targets: bacterial enzymes and human cancer-related proteins.

Antimicrobial Targets: DNA Gyrase and Topoisomerase IV

A significant body of research has focused on 1,8-naphthyridine derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3][5][9][10] These studies often use well-known fluoroquinolone antibiotics, such as ciprofloxacin and nalidixic acid (which itself contains a 1,8-naphthyridine core), as reference compounds.[3][9][11]

Molecular docking studies have consistently shown that 1,8-naphthyridine derivatives can fit into the active site of DNA gyrase, mimicking the binding mode of established inhibitors.[3][9] Key interactions often involve the formation of hydrogen bonds with specific amino acid residues and magnesium ions within the enzyme's active site, which is crucial for inhibiting its activity.

Table 1: Comparative Docking Data of 1,8-Naphthyridine Derivatives Against Bacterial Targets

Derivative ClassTarget Protein (PDB ID)Docking SoftwareComparative Docking Score (kcal/mol)Reference CompoundKey InteractionsReference
Fluoroquinolone-likeE. coli DNA GyraseNot SpecifiedStrong interaction observedTrovafloxacin, Moxifloxacin, CiprofloxacinNot specified[9]
Nalidixic acid derivativesDNA Gyrase BNot SpecifiedBetter binding affinity than nalidixic acidNalidixic acidComplimentary structural fit[3]
Naphthyridine-thiosemicarbazidesS. aureus DNA GyraseNot SpecifiedGood correlation with MIC valuesNorfloxacinSimilar binding pose to quinolones[10]
Anticancer Targets: Topoisomerase II and Other Kinases

In the realm of oncology, 1,8-naphthyridine derivatives have shown promise as inhibitors of human topoisomerase II, an enzyme critical for cell division.[12][13][14] Docking studies in this area often compare the performance of novel derivatives to established anticancer drugs like etoposide or doxorubicin.[12][14]

These studies reveal that the planar 1,8-naphthyridine ring system can intercalate between DNA base pairs, while various substituents can form crucial interactions with the protein portion of the topoisomerase II-DNA complex.[13] This dual-interaction mechanism is believed to be key to their cytotoxic effects.

Beyond topoisomerase II, docking studies have also explored the potential of 1,8-naphthyridine derivatives to inhibit other cancer-related targets, such as the human estrogen receptor and various kinases.[7][15]

Table 2: Comparative Docking Data of 1,8-Naphthyridine Derivatives Against Anticancer Targets

Derivative ClassTarget Protein (PDB ID)Docking SoftwareComparative Docking Score (kcal/mol)Reference CompoundKey InteractionsReference
N-substituted phenyl derivativesTopoisomerase IIβNot SpecifiedUnique binding patternEtoposideInteraction in the etoposide binding pocket[12][14]
2,7-dimethyl derivativesTopoisomerase II (4FM9)Not SpecifiedFavorable binding energyVosaroxinIntercalation with DNA segment[13]
Novel synthesized derivativesTopoisomerase II (1ZXM)Not Specified-9.3 to -8.9Bevacizumab (-6.0)Hydrogen bonds with TYR A:64, GLU A:66, LYS A:233[8][16][17][18]
Novel synthesized derivativesHuman Estrogen Receptor (1ERR)Molegro Virtual Docker-147.819Tamoxifen (-137.807)Not specified[7]

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

To ensure scientific integrity and reproducibility, a well-defined protocol is essential. The following outlines a typical workflow for a comparative docking study of 1,8-naphthyridine derivatives.

Part 1: Preparation of Ligands and Receptor
  • Ligand Preparation:

    • The 2D structures of the 1,8-naphthyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw).

    • These 2D structures are then converted to 3D structures.

    • Energy minimization of the 3D structures is performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand conformation is energetically favorable before docking.

  • Receptor Preparation:

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned. This step is critical for accurately calculating the electrostatic interactions during docking.

Part 2: Molecular Docking Simulation
  • Grid Box Definition:

    • A grid box is defined around the active site of the receptor. The size and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to interact.

  • Docking Algorithm:

    • A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box.

    • The algorithm generates a series of possible binding poses for the ligand and scores them based on a predefined scoring function.

  • Analysis of Docking Results:

    • The docking results are analyzed to identify the binding pose with the lowest binding energy (most favorable).

    • The interactions between the ligand and the receptor in the best binding pose are visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, etc.

Part 3: Comparative Analysis
  • Reference Compound Docking:

    • The same docking protocol is applied to a known inhibitor or a standard drug for the target protein. This provides a benchmark for evaluating the performance of the novel derivatives.

  • Data Tabulation and Comparison:

    • The docking scores, binding energies, and key interactions of all the studied derivatives and the reference compound are tabulated for easy comparison.

    • This comparative analysis helps in identifying derivatives with superior predicted binding affinity and a more favorable interaction profile compared to the reference.

Visualizing the Docking Workflow and Interactions

To further clarify the process, the following diagrams illustrate the typical workflow of a comparative docking study and a simplified representation of the interaction between a 1,8-naphthyridine derivative and a protein active site.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Def Grid Box Definition Ligand_Prep->Grid_Def Receptor_Prep Receptor Preparation (PDB Download, Cleaning) Receptor_Prep->Grid_Def Docking_Run Run Docking Algorithm Grid_Def->Docking_Run Pose_Analysis Analyze Binding Poses & Interactions Docking_Run->Pose_Analysis Comparative_Analysis Compare with Reference Compound Pose_Analysis->Comparative_Analysis SAR_Insights Generate SAR Insights Comparative_Analysis->SAR_Insights

Caption: A typical workflow for a comparative molecular docking study.

G cluster_protein Protein Active Site AA1 Amino Acid 1 AA2 Amino Acid 2 AA3 Amino Acid 3 Ligand 1,8-Naphthyridine Derivative Ligand->AA1 H-Bond Ligand->AA2 Hydrophobic Interaction Ligand->AA3 H-Bond

Caption: Ligand-receptor interactions of a 1,8-naphthyridine derivative.

Conclusion and Future Directions

Comparative molecular docking is an indispensable tool in the rational design and development of novel 1,8-naphthyridine derivatives as therapeutic agents. By systematically comparing the predicted binding affinities and interaction patterns of new compounds against known inhibitors, researchers can prioritize synthetic efforts and accelerate the discovery of potent and selective drug candidates.

Future studies should aim to integrate molecular dynamics simulations to assess the stability of the docked complexes over time. Furthermore, combining in silico predictions with robust in vitro and in vivo experimental validation is crucial for translating these computational insights into tangible clinical outcomes. The continued application of these integrated approaches will undoubtedly unlock the full therapeutic potential of the versatile 1,8-naphthyridine scaffold.

References

  • Sachdeva, S., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059. Available at: [Link]

  • Reddy, S. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[3][7]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 1-19. Available at: [Link]

  • Gurjar, V. K., & Pal, D. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13627-13638. Available at: [Link]

  • Reddy, S. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[3][7]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 1-19. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035. Available at: [Link]

  • Eweas, A. F., et al. (2014). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Medicinal Chemistry Research, 23(10), 4481-4494. Available at: [Link]

  • Anonymous. (n.d.). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. Available at: [Link]

  • Magit, N. D., et al. (2023). In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. Research Square. Available at: [Link]

  • Anonymous. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035. Available at: [Link]

  • Various Authors. (n.d.). Design of 1,8-naphtheridine hybrid compounds as anticancer agents. ResearchGate. Available at: [Link]

  • Karaca, H., et al. (2017). New 1,4-dihydro[3][7]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1216-1222. Available at: [Link]

  • Karaca, H., et al. (2017). New 1,4-dihydro[3][7]naphthyridine derivatives as DNA gyrase inhibitors. Sci-Hub. Available at: [Link]

  • Anonymous. (2018). Synthesis, Antibacterial Activity, and Docking Studies of Some New 2-Substituted-1,8-naphthyridine Derivatives. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Related Research Data. Available at: [Link]

  • Anonymous. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Europe PMC. Available at: [Link]

  • de Oliveira, A. B., et al. (2020). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 25(22), 5396. Available at: [Link]

  • Anonymous. (2025). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. ResearchGate. Available at: [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 605. Available at: [Link]

  • Anonymous. (n.d.). Design of 1,8-naphthyridine derivatives. ResearchGate. Available at: [Link]

  • Anonymous. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

  • Anonymous. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]

  • Anonymous. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

  • Anonymous. (n.d.). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. National Institutes of Health. Available at: [Link]

  • Anonymous. (n.d.). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Semantic Scholar. Available at: [Link]

  • Anonymous. (n.d.). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. FAO AGRIS. Available at: [Link]

  • Anonymous. (2025). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. OUCI. Available at: [Link]

  • Anonymous. (n.d.). Synthesis, characterization, biological evaluation and docking studies of novel 5-(2-methyl-1,8-naphthyridin-3-yl). OUCI. Available at: [Link]

  • Anonymous. (n.d.). Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. Semantic Scholar. Available at: [Link]

  • Ulloora, S., et al. (2021). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Journal of Receptors and Signal Transduction, 41(1), 89-96. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound often utilized in medicinal chemistry and materials science. While specific safety data for this compound is not extensively published, this guide synthesizes established procedures for related halogenated and nitrile-containing heterocyclic compounds to ensure a cautious and responsible approach.

Hazard Assessment and Toxidological Profile

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment is critical. Based on the known toxicological profiles of analogous structures such as other naphthyridine derivatives, halogenated aromatics, and organonitriles, the following potential hazards should be assumed:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2][3]

  • Environmental Hazards: The environmental fate of this specific compound is not well-documented. However, halogenated organic compounds can be persistent and harmful to aquatic life. Therefore, release into the environment must be strictly avoided.

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is non-negotiable. Adherence to proper PPE and readiness for spill management are the cornerstones of safe chemical handling.

Required Personal Protective Equipment:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][2][3][4]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which may cause irritation or absorption of the chemical.[1][4][5]
Body Protection Laboratory coatProtects against accidental spills and contamination of personal clothing.[1][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling potentially harmful dust or vapors.[1][2]

Spill Management Protocol:

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[5]

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a universal binder to contain the substance.[5][6]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[3][5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and dispose of all contaminated cleaning materials as hazardous waste.[5]

  • Reporting: Report all spills to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional policies and local regulations. The following protocol provides a general framework for its safe disposal as a halogenated organic waste.

Workflow for Disposal of this compound:

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:

  • Preparation and Segregation:

    • Always wear the appropriate PPE as outlined in the table above.

    • Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.

    • Obtain a dedicated and properly labeled hazardous waste container for "Halogenated Organic Solids".[7][8] Never mix halogenated waste with non-halogenated waste streams.[7]

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[7][9][10]

  • Waste Transfer:

    • Carefully transfer the solid this compound waste into the designated container. If transferring a solution, use a funnel to prevent spillage.

    • If handling the powdered form, take care to avoid generating dust.

    • For residual amounts in original containers, rinse the container with a small amount of a suitable organic solvent (e.g., acetone, ethanol) and transfer the rinsate into a designated "Halogenated Organic Liquid" waste container.

  • Container Management and Storage:

    • Securely close the waste container immediately after adding the waste.[7][9]

    • Wipe any external contamination from the container.

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[2][9][10]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]

    • All disposal must be in accordance with local, state, and federal regulations. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility.[11]

Crucial "Don'ts" for Disposal:

  • DO NOT dispose of this compound down the drain or in the regular trash.[7][9]

  • DO NOT evaporate this chemical as a means of disposal.

  • DO NOT mix this compound with incompatible waste streams, particularly strong acids or bases.[2]

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of responsibility that protects yourself, your colleagues, and the environment.

References

  • Fisher Scientific. (2025). Safety Data Sheet.
  • ChemicalBook. (2025). This compound.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • MedchemExpress.com. (2026). Safety Data Sheet.
  • AK Scientific, Inc. 4-Chloro-1,8-naphthalic anhydride Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • PubChem. 4,8-Dichloro-1,6-naphthyridine-3-carbonitrile.
  • CymitQuimica. (2024). Safety Data Sheet.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • Nipissing University. (2019).
  • Physikalisch-Technische Bundesanstalt.
  • University of Wisconsin-Milwaukee.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • M. F. M. Fahmy, et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • National Institutes of Health.
  • ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Echemi. 7-Chloro-4-hydroxy-[2][6]naphthyridine-3-carboxylic acid Safety Data Sheets.

Sources

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 4-Chloro-1,8-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-1,8-naphthyridine-3-carbonitrile, a compound with significant potential in medicinal chemistry and materials science. Given that the toxicological properties of many novel compounds are not fully characterized, a proactive and rigorous approach to safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Risk Mitigation

Anticipated Hazards:

  • Skin Irritation: Similar chlorinated heterocyclic compounds are known to cause skin irritation.[2][4][5]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][4]

  • Harmful if Swallowed or Inhaled: There is a potential for systemic toxicity if ingested or inhaled.[1][2]

Due to these potential hazards, all work with this compound should be conducted in a well-ventilated laboratory. For any procedure that could generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your primary defense against exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.[6]

Activity LevelRequired PPEEnhanced Precautions
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

A Note on Glove Selection: Always inspect gloves for tears or punctures before and during use. Nitrile gloves are generally recommended for handling halogenated solvents and solids.[7] However, it is crucial to consult the glove manufacturer's compatibility chart for the specific chemicals being used. Change gloves immediately if they become contaminated.

Operational Workflow: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing risk and preventing contamination. The following diagram illustrates the recommended procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Chemical Fume Hood prep1->prep2 prep3 Gather All Necessary Equipment and Reagents prep2->prep3 handle1 Weigh Solid Compound in Fume Hood prep3->handle1 handle2 Prepare Solutions in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Equipment and Work Surfaces handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste According to Protocol clean2->clean3 clean4 Remove PPE and Wash Hands clean3->clean4

Caption: Step-by-step workflow for handling this compound.

Protocol for Weighing the Solid Compound:
  • Don the appropriate PPE as outlined in the table above for moderate-hazard activities.

  • Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[6]

  • Use anti-static weighing paper or a tared container to minimize the dispersal of the solid.

  • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use to decontaminate surfaces.

Emergency Procedures: Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

Emergency Response Plan

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion cluster_spill Spill Response exposure Exposure Event skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion spill Chemical Spill exposure->spill skin1 Remove contaminated clothing immediately skin_contact->skin1 eye1 Immediately flush eyes with water for at least 15 minutes eye_contact->eye1 inhal1 Move person to fresh air inhalation->inhal1 ingest1 Do NOT induce vomiting ingestion->ingest1 spill1 Evacuate the immediate area spill->spill1 skin2 Wash affected area with soap and water for at least 15 minutes skin1->skin2 skin3 Seek medical attention if irritation persists skin2->skin3 eye2 Remove contact lenses, if present and easy to do eye1->eye2 eye3 Seek immediate medical attention eye2->eye3 inhal2 If not breathing, give artificial respiration inhal1->inhal2 inhal3 Seek immediate medical attention inhal2->inhal3 ingest2 Rinse mouth with water ingest1->ingest2 ingest3 Seek immediate medical attention ingest2->ingest3 spill2 Contain the spill with absorbent material spill1->spill2 spill3 Collect waste in a sealed container for disposal spill2->spill3 spill4 Decontaminate the area spill3->spill4

Caption: Emergency response plan for this compound incidents.

Specific First-Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation develops or persists.[5]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[2][3]

Waste Disposal: Environmental Responsibility

Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, it must be treated as hazardous waste.[7][9]

Waste Disposal Protocol:

  • Segregation: Keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and recycling.[9][10][11]

  • Containerization: Collect all waste, including contaminated PPE, in a clearly labeled, compatible, and sealed container.[7][9][12] The container should be stored in a designated satellite accumulation area.[9]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[7]

Conclusion: A Commitment to Safety

The responsible handling of novel chemical entities like this compound is a cornerstone of scientific excellence. By integrating the principles of hazard assessment, diligent use of personal protective equipment, adherence to established protocols, and preparedness for emergencies, we can advance our research while ensuring the safety of ourselves, our colleagues, and the environment. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current chemical safety information.

References

  • Fisher Scientific. Safety Data Sheet for 4-Chloro-1,8-naphthalic anhydride.

  • Thermo Fisher Scientific. Safety Data Sheet for 2-Chloronicotinonitrile.

  • MedchemExpress.com. Safety Data Sheet for 1,8-Naphthyridine.

  • AK Scientific, Inc. Safety Data Sheet for 4-Chloro-1,8-naphthalic anhydride.

  • TCI Chemicals. Safety Data Sheet for 2,4-Dichloro-1,8-naphthyridine.

  • Research Safety, University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.

  • CymitQuimica. Safety Data Sheet for 6-AMINO-4-CHLORO-3-PYRIDINECARBONITRILE.

  • Washington State University. Halogenated Solvents.

  • Benchchem. Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide.

  • Campus Operations, Temple University. Halogenated Solvents in Laboratories.

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.

  • Wattbar Industries. Solvent Waste Management | Recycling & Disposal Best Practices.

  • Environmental Health and Safety, University of South Carolina. Hazardous Waste Reduction.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1,8-naphthyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-1,8-naphthyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.